molecular formula C12H11N B097484 4-Methyl-3-phenylpyridine CAS No. 19352-29-5

4-Methyl-3-phenylpyridine

Cat. No.: B097484
CAS No.: 19352-29-5
M. Wt: 169.22 g/mol
InChI Key: YDJITZMUZXZCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenylpyridine is a useful research compound. Its molecular formula is C12H11N and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJITZMUZXZCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376572
Record name 4-methyl-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19352-29-5
Record name 4-methyl-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-phenylpyridine (CAS: 19352-29-5): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-3-phenylpyridine is a substituted aromatic heterocycle of significant interest in synthetic and medicinal chemistry. Its unique structural architecture, featuring a pyridine ring decorated with both a methyl and a phenyl group, establishes it as a versatile building block for the development of complex molecules. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, established synthesis methodologies with a focus on palladium-catalyzed cross-coupling, key applications in drug discovery and materials science, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this valuable compound.

Core Compound Identification and Properties

This compound is registered under CAS Number 19352-29-5[1][2][3]. The compound's structure is foundational to its chemical behavior, combining the nucleophilic and basic character of a pyridine ring with the steric and electronic influence of its substituents.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below, compiled from various chemical data providers.

PropertyValueSource(s)
CAS Number 19352-29-5[1][2][3]
Molecular Formula C₁₂H₁₁N[3][4]
Molecular Weight 169.22 g/mol [4]
IUPAC Name This compound[3]
Boiling Point 281.9 °C (at 760 mmHg)[4]
Density 1.03 g/cm³[2]
Flash Point 117.6 °C[2]
LogP (Octanol/Water) 3.057[2]
Refractive Index 1.568[2]
SMILES CC1=C(C=NC=C1)C1=CC=CC=C1[3]
InChIKey YDJITZMUZXZCBI-UHFFFAOYSA-N[3]

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond in this compound is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is the industry standard for such transformations due to its high functional group tolerance, excellent yields, and relatively mild reaction conditions[5][6]. The most common pathway involves the coupling of a halogenated 4-methylpyridine with phenylboronic acid.

Causality and Mechanistic Insight

The choice of the Suzuki-Miyaura reaction is predicated on its robust and well-understood catalytic cycle. A Pd(0) species initiates the cycle by undergoing oxidative addition into the carbon-halogen bond of the pyridine substrate. The subsequent, and often rate-determining, step is transmetalation, where the phenyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final step, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue[6]. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step[5].

View Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Coupling_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex1 L₂Pd(II)(Ar¹)X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar²-B(OR)₂ (Base) pd_complex2 L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² caption Ar¹ = 4-methyl-3-pyridyl Ar² = Phenyl

Caption: Generalized Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of heterocyclic halides[7][8].

Reagents & Equipment:

  • 3-Bromo-4-methylpyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] or other suitable ligand (0.04 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

  • Toluene and Water (e.g., 4:1 v/v) or Dioxane/Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-bromo-4-methylpyridine, phenylboronic acid, potassium carbonate, and the palladium catalyst/ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

The phenylpyridine scaffold is a privileged structure in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of high-value compounds across multiple industries.

  • Pharmaceuticals: It is a key building block for drugs targeting the central nervous system (CNS)[4]. Its structure is integral to the development of nicotinic receptor modulators, which are investigated for treating neurological disorders such as Alzheimer's disease and schizophrenia[4].

  • Agrochemicals: The compound is also utilized in the synthesis of novel herbicides and pesticides, where the phenylpyridine moiety can confer specific biological activities[4].

  • Materials Science: As a heterocyclic ligand, it is employed in the preparation of specialty ligands for transition-metal catalysis, influencing the selectivity and activity of catalytic reactions[4].

Safety, Handling, and Toxicology

A specific Safety Data Sheet (SDS) for this compound (CAS 19352-29-5) is available and indicates it is intended for laboratory chemical use[1]. While comprehensive toxicological data is limited, information extrapolated from structurally related compounds like 4-phenylpyridine and 4-methyl pyridine suggests that appropriate precautions are necessary[9][10].

  • Hazard Classification (Anticipated): Based on related compounds, it should be handled as a substance that may be harmful if swallowed or inhaled and may cause skin and serious eye irritation[9].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated fume hood[9].

  • Handling and Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids. Keep the container tightly sealed[4][9].

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[9].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention[9].

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[9].

Conclusion

This compound is a compound of considerable synthetic utility, underpinned by robust and scalable production methods like the Suzuki-Miyaura cross-coupling. Its role as a precursor to complex molecules, particularly in the pharmaceutical sector for CNS-active agents, highlights its importance. Continued research into the derivatization and application of this scaffold will likely yield novel therapeutic agents and advanced materials. Adherence to strict safety protocols is mandatory when handling this chemical to mitigate potential hazards.

References

  • This compound | CAS#:19352-29-5 . Chemsrc. [Link]

  • This compound . MySkinRecipes. [Link]

  • 3-苯基-4-甲基吡啶(19352-29-5) MSDS . ChemRen. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . J-Stage. [Link]

  • This compound | CAS 19352-29-5 . Matrix Fine Chemicals. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • The Suzuki Reaction . Andrew G. Myers Research Group, Harvard University. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide . ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-3-phenylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Core Heterocyclic Scaffold for Scientific Advancement

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-phenylpyridine, a key heterocyclic intermediate in the fields of medicinal chemistry and materials science. The document details its molecular formula, molecular weight, and physicochemical properties. A significant focus is placed on its synthesis, with a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction, a widely utilized and efficient method for its preparation. Furthermore, this guide discusses the applications of the this compound scaffold, particularly its role as a building block in the development of therapeutic agents for neurological disorders and its use in the synthesis of agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this important chemical entity.

Introduction

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a phenyl group at the 3-position. This structural arrangement makes it a valuable synthon, or building block, for the creation of more complex molecules with specific biological activities or material properties. The pyridine moiety, a common feature in many pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and other molecular interactions, which is often crucial for a drug's mechanism of action. The phenyl group adds a lipophilic character to the molecule, which can influence its solubility and ability to cross biological membranes. The methyl group can also play a role in fine-tuning the molecule's steric and electronic properties to optimize its interaction with a biological target.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of a variety of target compounds. It is particularly noted for its application in the production of nicotinic receptor modulators and other agents targeting the central nervous system, with potential applications in treating neurological conditions such as Alzheimer's disease and schizophrenia.[1] Additionally, its structural motifs are found in compounds developed for agrochemical applications and as specialized ligands in catalysis.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁N[1]
Molecular Weight 169.22 g/mol [1]
CAS Number 19352-29-5[2]
Boiling Point 281.9 °C at 760 mmHg[2]
Density 1.03 g/cm³[2]
Flash Point 117.6 °C[2]
LogP 3.057[2]
Refractive Index 1.568[2]
Spectroscopic Data Interpretation (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The methyl group protons would appear as a singlet, likely in the upfield region (around 2.3-2.5 ppm). The aromatic region (typically 7.0-8.7 ppm) would display a series of multiplets corresponding to the protons on the two aromatic rings. The protons on the pyridine ring are expected to be in the more downfield portion of this region due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit 12 distinct signals corresponding to each carbon atom in the molecule. The methyl carbon would appear at high field (around 20-25 ppm). The aromatic carbons would resonate in the downfield region (approximately 120-160 ppm). The carbons of the pyridine ring directly attached to or in close proximity to the nitrogen atom would have the highest chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl group would be observed between 3000-2850 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine and phenyl rings would be present in the 1600-1475 cm⁻¹ range.

Mass Spectrometry: In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 169, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a hydrogen atom to give a stable cation at m/z 168, and potentially the loss of the methyl group (CH₃) resulting in a fragment at m/z 154.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, phenylboronic acid) and an organohalide (3-bromo-4-methylpyridine).

Reaction Principle and Workflow

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine: - 3-Bromo-4-methylpyridine - Phenylboronic Acid - Palladium Catalyst & Ligand - Base - Solvent Reaction Heat under Inert Atmosphere (e.g., N₂ or Ar) Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Generalized experimental workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 3-bromo-4-methylpyridine and phenylboronic acid.

Materials and Reagents:

  • 3-Bromo-4-methylpyridine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 4-12 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Research and Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active compounds.

Central Nervous System (CNS) Agents

As previously mentioned, derivatives of this compound are key intermediates in the synthesis of compounds targeting the central nervous system.[1] The pyridine ring can mimic the interactions of neurotransmitters with their receptors, and the substitution pattern allows for the optimization of properties like receptor subtype selectivity, potency, and pharmacokinetic profiles. For instance, the phenylpyridine motif is explored in the development of nicotinic acetylcholine receptor (nAChR) modulators, which are of interest for treating cognitive disorders.

Agrochemicals

The structural features of this compound are also relevant in the design of modern agrochemicals. Pyridine-containing compounds are known to exhibit a broad range of biological activities, including herbicidal, insecticidal, and fungicidal properties. The specific substitution pattern of this compound can be a starting point for the synthesis of novel crop protection agents. For example, various phenylpyridine derivatives have been synthesized and evaluated for their herbicidal activity.[4]

Catalysis and Materials Science

Beyond its biological applications, the pyridine nitrogen in this compound can act as a ligand for metal centers. This property makes it and its derivatives useful in the field of catalysis, where they can be incorporated into catalyst structures to influence their activity and selectivity. In materials science, the rigid, aromatic structure of the phenylpyridine core can be exploited in the design of organic light-emitting diodes (OLEDs) and other functional materials.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable heterocyclic compound with a well-established role in synthetic chemistry. Its straightforward synthesis via methods like the Suzuki-Miyaura coupling makes it an accessible building block for a wide range of applications. The presence of the phenylpyridine scaffold in numerous biologically active molecules underscores its importance in drug discovery, particularly in the development of new treatments for neurological disorders. Continued research into the synthesis and applications of this compound derivatives is likely to yield further innovations in both medicine and materials science.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:19352-29-5. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19352-29-5. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

Sources

Spectroscopic data of 4-Methyl-3-phenylpyridine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-phenylpyridine

Authored by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of this compound, a key intermediate in the development of pharmaceuticals for neurological disorders.[1] As direct experimental spectra for this specific compound are not widely published, this document leverages expert analysis and data from closely related analogues to present a predictive but scientifically rigorous characterization. This approach is designed to empower researchers and drug development professionals with the foundational data needed for compound verification and further research.

The structural formula of this compound is C₁₂H₁₁N, with a molecular weight of 169.23 g/mol .[2] Its characterization is crucial for ensuring purity and confirming its identity during synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguously assigning the positions of hydrogen and carbon atoms.

Experimental Protocol: NMR

A robust and reproducible methodology is critical for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for aromatic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Data acquisition is performed on a 400 MHz (or higher) NMR spectrometer.[3] A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

  • ¹H NMR Acquisition: Acquire spectra with a standard pulse program, typically with 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A greater number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the methyl protons and the protons on the two aromatic rings. The assignments are based on established chemical shift ranges and the electronic effects of the nitrogen atom and the phenyl substituent.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~8.50Doublet1HH-2 (Py)The proton adjacent to the nitrogen (H-2) is highly deshielded due to the inductive effect and lone pair influence of the nitrogen atom.
~8.45Singlet1HH-6 (Py)The H-6 proton is also adjacent to the nitrogen, leading to a significant downfield shift. Its expected multiplicity is a singlet or a narrow doublet depending on the coupling with H-5.
~7.40-7.50Multiplet3HH-3', H-4', H-5' (Ph)Protons on the phenyl ring will resonate in the typical aromatic region. These protons are expected to form a complex multiplet.
~7.30-7.35Multiplet2HH-2', H-6' (Ph)These protons are ortho to the pyridine ring and will have a distinct chemical shift within the phenyl multiplet.
~7.15Doublet1HH-5 (Py)This proton is coupled to H-6 and will appear as a doublet upfield from the other pyridine protons.
~2.35Singlet3H-CH₃The methyl group protons are shielded and appear as a characteristic singlet in the upfield region. This is consistent with data for other methylpyridines.[4]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, accounting for the 12 carbon atoms in the molecule (with two pairs of phenyl carbons being equivalent by symmetry).

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~150.0C-2 (Py)Carbons adjacent to the nitrogen in a pyridine ring are significantly deshielded.[5][6]
~148.0C-6 (Py)Similar to C-2, this carbon is deshielded by the adjacent nitrogen.
~147.5C-4 (Py)The carbon bearing the methyl group. Its chemical shift is influenced by both the methyl substituent and its position in the ring.
~138.0C-1' (Ph)The quaternary carbon of the phenyl ring attached to the pyridine ring.
~136.5C-3 (Py)The quaternary carbon bearing the phenyl group.
~129.0C-3'/C-5' (Ph)Phenyl carbons meta to the pyridine substituent.
~128.5C-2'/C-6' (Ph)Phenyl carbons ortho to the pyridine substituent.
~128.0C-4' (Ph)The phenyl carbon para to the pyridine substituent.
~123.0C-5 (Py)This carbon is expected to be the most shielded of the pyridine ring carbons.
~18.0-CH₃The methyl carbon signal appears in the aliphatic region, highly shielded compared to the sp² carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule.

Experimental Protocol: IR
  • Methodology: The spectrum can be obtained using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background scan is performed prior to the sample scan to correct for atmospheric CO₂ and H₂O.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the aromatic rings and the methyl group.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (Py & Ph)
2980-2850C-H StretchAliphatic (-CH₃)
~1600, ~1580, ~1470C=C and C=N StretchAromatic Rings
~1450, ~1380C-H BendAliphatic (-CH₃)
850-750C-H Out-of-Plane BendAromatic (Substitution Pattern)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation analysis.

Experimental Protocol: MS
  • Ionization Method: Electron Ionization (EI) is a standard method for this type of molecule, typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are analyzed.

Predicted Mass Spectrum Data

The molecular formula C₁₂H₁₁N gives an exact mass of approximately 169.09 Da.

Predicted m/zIon IdentityInterpretation
169[M]⁺Molecular Ion Peak: This is the most important peak, confirming the molecular weight of the compound. For the related isomer 4-phenylpyridine, the molecular ion is the base peak (most intense).[7]
168[M-H]⁺Loss of a hydrogen radical, a common fragmentation for aromatic compounds.
154[M-CH₃]⁺Loss of the methyl group radical, a highly probable and informative fragmentation.
141[M-H-HCN]⁺Subsequent loss of hydrogen cyanide from the [M-H]⁺ fragment, characteristic of pyridine rings.

Visualizing the Structure and Fragmentation

Diagrams are essential for visualizing the relationships between structure and spectroscopic data.

Molecular Structure and NMR Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted Mass Spectrometry Fragmentation Pathway

fragmentation mol [C₁₂H₁₁N]⁺ m/z = 169 (Molecular Ion) frag1 [C₁₁H₈N]⁺ m/z = 154 mol->frag1 - •CH₃ frag2 [C₁₂H₁₀N]⁺ m/z = 168 mol->frag2 - •H

Caption: Key predicted fragmentation pathways for this compound in EI-MS.

Conclusion

This guide outlines the comprehensive spectroscopic characterization of this compound. By integrating predictive data based on established chemical principles and comparative analysis with known compounds, we have constructed a reliable spectroscopic profile. The detailed protocols for NMR, IR, and MS analysis provide a framework for experimental validation. This information serves as a critical resource for scientists in medicinal chemistry and drug development, ensuring the confident identification and use of this important chemical building block.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
  • PubChem. (n.d.). 4-Phenylpyridine.
  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. (2024). RSC Publishing.
  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 13C NMR spectrum.
  • MySkinRecipes. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19352-29-5.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). This compound.
  • SpectraBase. (n.d.). Methyl 4-phenylpyridine-3-carboxylate.
  • Sigma-Aldrich. (n.d.). This compound | 19352-29-5.
  • SpectraBase. (n.d.). 4-Ethyl-3-methyl-1-phenyl-1,4-dihydro-pyridine - Optional[FTIR] - Spectrum.
  • Journal of the American Chemical Society. (n.d.). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds.
  • Chemsrc. (n.d.). This compound | CAS#:19352-29-5.
  • SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • NIST. (n.d.). Pyridine, 3-methyl-.
  • Indo American Journal of Pharmaceutical Research. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2010). Crystal Structure and Spectroscopic Elucidation of 3-phenylpyridinium Hydrogensquarate.
  • Sigma-Aldrich. (n.d.). 3-Phenylpyridine 97 1008-88-4.

Sources

An In-Depth Technical Guide to the Crystal Structure of 4-Methyl-3-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of 4-methyl-3-phenylpyridine derivatives. This scaffold is a crucial building block in medicinal chemistry, serving as a key intermediate in the development of nicotinic receptor modulators and agents for neurological disorders.[1] Understanding the three-dimensional architecture of these molecules is paramount for optimizing their potency, selectivity, and physical properties.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a self-validating system of protocols and analysis grounded in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The this compound core is commonly synthesized via cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a robust method utilizing a boronic acid and a halogenated pyridine.

Exemplary Synthesis Protocol: Suzuki-Miyaura Coupling
  • Reactant Preparation : In a nitrogen-purged Schlenk flask, combine 3-bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base : Add a degassed solvent mixture, typically toluene and ethanol, along with an aqueous solution of a base like sodium carbonate (2.0 eq).

  • Reaction : Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification : Upon completion, cool the reaction, extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Causality : The choice of a palladium catalyst and a phosphine ligand is critical for an efficient catalytic cycle. The base is required to activate the boronic acid. Degassing the solvents is essential to prevent the oxidation and deactivation of the palladium catalyst.

Growing Single Crystals: A Game of Patience and Precision

Obtaining a high-quality single crystal is often the most challenging step. The goal is to allow molecules to self-assemble slowly into a highly ordered lattice.

  • Slow Evaporation : This is the simplest method. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a vial covered with a perforated cap. The slow evaporation of the solvent increases the concentration, leading to crystallization.

  • Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble but the solvent is miscible. The vapor of the non-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Expert Insight : The choice of solvent is crucial. A good solvent will dissolve the compound moderately at room temperature. For phenylpyridine derivatives, exploring a range of solvents from polar (ethanol) to less polar (toluene) is recommended. Co-crystallization with different solvents can also lead to different crystal forms (polymorphs) with unique properties.

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: From Crystal to Structure

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal Select & Mount Crystal on Goniometer Head Cryo Cool Crystal in Nitrogen Stream (e.g., 100 K) Crystal->Cryo Transfer to Diffractometer Screen Screen Crystal for Diffraction Quality Cryo->Screen Minimize Thermal Vibration Collect Collect Diffraction Data (Full Sphere Rotation) Screen->Collect Confirm Single Crystal & Good Diffraction Integrate Integrate Intensities & Determine Unit Cell Collect->Integrate Raw Diffraction Images Solve Solve Structure (e.g., Direct Methods) Integrate->Solve Reflection File (hkl) Refine Refine Atomic Positions & Thermal Parameters Solve->Refine Initial Atomic Model Validate Validate Final Structure (e.g., CheckCIF) Refine->Validate Refined Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Detailed Protocol for SC-XRD Data Collection and Refinement
  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryo-loop using cryo-protectant oil.

  • Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[2] X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing : The raw diffraction images are processed to integrate the intensities of each reflection and determine the unit cell parameters and space group.

  • Structure Solution : The phase problem is solved using methods like Direct Methods or Patterson functions to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement : The initial model is refined using a least-squares algorithm. This process optimizes the atomic coordinates, bond lengths, angles, and thermal displacement parameters to best fit the experimental diffraction data.

  • Validation : The final structure is validated using software tools like CheckCIF to ensure the model is chemically sensible and accurately represents the data.

Structural Analysis: Deciphering the Crystal Packing

The refined crystal structure provides a wealth of information. Beyond simple molecular confirmation, it reveals the intricate network of intermolecular interactions that dictate the material's properties.

Representative Crystallographic Data

While a public crystal structure for the parent this compound is not available, the table below presents illustrative data based on a closely related dihydropyridine intermediate from a terpyridine synthesis, demonstrating the type of information obtained.[3]

ParameterIllustrative ValueSignificance
Crystal System TriclinicDescribes the basic symmetry of the unit cell.
Space Group P-1Defines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a = 6.13 Å, b = 8.27 Å, c = 16.05 ÅThe lengths of the unit cell edges.
α = 86.8°, β = 82.5°, γ = 84.6°The angles between the unit cell edges.
Volume (V) 802.5 ųThe volume of the unit cell.
Molecules per Cell (Z) 2The number of molecules contained within one unit cell.
Calculated Density 1.289 g/cm³The theoretical density of the crystal, derived from the molecular weight and unit cell volume.
Key Bond Lengths N1-C1 = 1.384 Å, C-C(phenyl) ≈ 1.39 ÅProvides direct evidence of bond order and chemical connectivity.[3]
Key Torsion Angles C(pyridine)-C(phenyl)Defines the twist angle between the pyridine and phenyl rings, which is critical for molecular conformation.
Intermolecular Interactions: The Architects of the Solid State

The crystal packing of phenylpyridine derivatives is governed by a subtle interplay of non-covalent interactions. Understanding these forces is key to crystal engineering—the design of crystals with desired properties.

  • π-π Stacking : The aromatic pyridine and phenyl rings can stack on top of each other. These interactions are crucial in organizing molecules into columns or layers. The geometry can be face-to-face or offset.[4]

  • Hydrogen Bonding : While classic N-H···O or O-H···N bonds are absent in the parent molecule, weaker C-H···N and C-H···π hydrogen bonds play a significant role. The pyridine nitrogen is a good hydrogen bond acceptor, and aromatic C-H groups can act as donors.[4][5]

  • van der Waals Forces : These ubiquitous, non-directional forces contribute significantly to the overall lattice energy and packing efficiency.

Hirshfeld Surface Analysis : This powerful computational tool is used to visualize and quantify intermolecular interactions. It maps the close contacts between molecules in a crystal, highlighting the specific atoms involved in hydrogen bonding, π-stacking, and other interactions.[3][5][6] The surface can be color-mapped to show distances shorter or longer than the sum of van der Waals radii, providing a clear picture of the packing forces.

Interactions cluster_pi_stack π-π Stacking cluster_h_bond C-H···N Hydrogen Bond cluster_ch_pi C-H···π Interaction MolA1 4-Me-3-Ph-Py MolA2 4-Me-3-Ph-Py MolA1->MolA2 Face-to-Face ~3.5 Å MolB1 ...C-H (Phenyl) MolB2 N (Pyridine)... MolB1->MolB2 H···N ~2.5 Å MolC1 C-H MolC2 Phenyl Ring (π-cloud) MolC1->MolC2 Edge-to-Face

Caption: Common intermolecular synthons in phenylpyridine crystals.

Conclusion: From Structure to Function

The crystallographic analysis of this compound derivatives provides an atomic-level blueprint that is indispensable for modern drug development. This detailed structural knowledge allows scientists to understand polymorphism, predict solubility, and design molecules with improved solid-state properties. By following the rigorous experimental and analytical workflows outlined in this guide, researchers can unlock the full potential of this valuable chemical scaffold, paving the way for the development of next-generation therapeutics and functional materials.

References

  • Housecroft, C. E., & Sharpe, A. G. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. [Link]

  • Author, et al. (Year). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. [Link]

  • Appchem (n.d.). This compound. Retrieved from [Link]

  • Matrix Fine Chemicals (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes (n.d.). This compound. Retrieved from [Link]

  • Chemsrc (n.d.). This compound. Retrieved from [Link]

  • Sun, J., et al. (2024). Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications. [Link]

  • Author, et al. (Year). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

  • Al-Warhi, T., et al. (2022). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. MDPI. [Link]

  • Author, et al. (Year). A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide − (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties. MDPI. [Link]

  • National Bureau of Standards. (n.d.). Standard x-ray diffraction patterns. NIST. [Link]

  • PubChem (n.d.). 4-Phenylpyridine. Retrieved from [Link]

  • Author, et al. (Year). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCrData. [Link]

  • Girgsdies, F. (2009). X-ray Powder Diffraction in Catalysis. Fritz Haber Institute. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-phenylpyridine, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural features are pivotal in the synthesis of novel compounds, particularly as a key intermediate in the development of pharmaceuticals targeting the central nervous system, such as nicotinic receptor modulators for conditions like Alzheimer's and schizophrenia.[1][2] The physicochemical properties of this compound, specifically its solubility and stability, are critical parameters that influence its application in drug discovery, formulation development, and chemical synthesis. Understanding these characteristics is paramount for ensuring consistent performance, predicting bioavailability, and establishing appropriate storage and handling conditions.

This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the solubility and stability of this compound. As a Senior Application Scientist, the insights provided herein are grounded in established analytical practices and aim to equip researchers with the knowledge to design and execute robust experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability profiles.

PropertyValueSource
Molecular Formula C₁₂H₁₁N[3]
Molecular Weight 169.22 g/mol [3]
Boiling Point 281.9°C[2]
Density 1.03 g/cm³[4]
LogP 3.057[5]
Physical Form Liquid[6]

These properties suggest that this compound is a relatively non-polar molecule with a high boiling point, existing as a liquid at room temperature. The LogP value indicates a preference for lipophilic environments, which has implications for its solubility in organic solvents versus aqueous media.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The "like dissolves like" principle suggests that this compound, with its relatively non-polar structure, will exhibit greater solubility in organic solvents compared to water.[7]

Theoretical Considerations and Predictive Models

While experimental determination is the gold standard, computational models can provide initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the chemical structure of pyridine derivatives with their biological activity and physicochemical properties, including solubility.[8][9] Such models can be valuable for early-stage screening of compound libraries.

Experimental Determination of Solubility

The equilibrium solubility of a compound is defined as the maximum concentration of that substance that can be completely dissolved in a given solvent at a specific temperature and pressure, where a solid phase is in equilibrium with the solution phase.[10] A robust and widely accepted method for determining equilibrium solubility is the shake-flask method, followed by quantification using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a typical workflow for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis prep_solvent Prepare Solvents (e.g., Water, PBS, Organic Solvents) add_excess Add Excess Compound to Solvent prep_solvent->add_excess weigh_compound Accurately Weigh This compound weigh_compound->add_excess incubate Incubate with Agitation (e.g., 24-48h at controlled temp.) add_excess->incubate separate Separate Undissolved Solid (Centrifugation/Filtration) incubate->separate quantify Quantify Dissolved Compound (HPLC-UV) separate->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

This protocol outlines a self-validating system for the precise determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • HPLC system with UV detector

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent where it is freely soluble (e.g., Methanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.[7]

  • Sample Preparation for Solubility Determination:

    • Add an excess amount of this compound to separate vials containing a known volume of each test solvent.

    • Ensure that a visible amount of undissolved solid remains.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[11]

  • Sample Processing:

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[11]

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a pH modifier like formic acid) is a common starting point for pyridine derivatives.[12]

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample solutions.

  • Calculation:

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility in the original solvent by applying the dilution factor.

Trustworthiness of the Protocol: The use of a validated HPLC method ensures the specificity and accuracy of the quantification. Running samples in triplicate allows for the assessment of precision. The visual confirmation of excess solid at the end of the equilibration period validates that saturation was achieved.

Section 2: Stability Profile of this compound

Assessing the chemical stability of a compound is a regulatory requirement and a critical aspect of drug development.[13][14] Forced degradation studies are employed to identify potential degradation products and establish the intrinsic stability of the molecule.[13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[13]

Causality Behind Experimental Choices in Forced Degradation

The choice of stress conditions is dictated by the potential environmental factors the compound may encounter during its lifecycle. For this compound, the following stress conditions are pertinent:

  • Hydrolytic Stability (pH): The pyridine nitrogen in this compound can be protonated at acidic pH, potentially influencing its susceptibility to hydrolysis. Conversely, basic conditions can also catalyze degradation. Therefore, evaluating stability across a range of pH values is crucial.[15]

  • Oxidative Stability: The aromatic rings and the methyl group could be susceptible to oxidation.

  • Photostability: Aromatic heterocyclic compounds can be prone to photodegradation upon exposure to UV light.[4][16][17]

  • Thermal Stability: High temperatures can induce thermal decomposition. Understanding the thermal liability is essential for manufacturing and storage.[18][19]

Logical Framework for a Forced Degradation Study

The following diagram outlines the logical flow of a forced degradation study for this compound.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes hydrolysis Hydrolysis (Acidic, Neutral, Basic pH) hplc_analysis Stability-Indicating HPLC-UV/MS Analysis hydrolysis->hplc_analysis oxidation Oxidation (e.g., H₂O₂) oxidation->hplc_analysis photolysis Photolysis (UV/Vis Light) photolysis->hplc_analysis thermal Thermal (Elevated Temperature) thermal->hplc_analysis mass_balance Mass Balance Calculation hplc_analysis->mass_balance identify_degradants Identification of Degradation Products hplc_analysis->identify_degradants degradation_pathway Elucidation of Degradation Pathways mass_balance->degradation_pathway method_validation Validation of Stability- Indicating Method degradation_pathway->method_validation identify_degradants->degradation_pathway

Caption: Logical Flow of a Forced Degradation Study.

Detailed Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with DAD and MS detectors

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture).

  • Acidic and Basic Hydrolysis:

    • To separate aliquots of the stock solution, add HCl to achieve a final concentration of 0.1 N and NaOH to achieve a final concentration of 0.1 N.

    • Reflux the solutions for a specified period (e.g., 2, 4, 8 hours) at an elevated temperature (e.g., 60°C).

    • At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.[15]

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%).

    • Keep the solution at room temperature and analyze at different time intervals.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified duration.[15]

    • Also, expose a solution to heat as described for hydrolysis but in a neutral solvent.

  • HPLC-UV/MS Analysis:

    • Analyze all stressed samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[20][21]

    • Use a Diode Array Detector (DAD) to check for peak purity.

    • Use a Mass Spectrometer (MS) to obtain mass information of the degradation products to aid in their identification.

Data Interpretation:

  • Specificity: The HPLC method is considered stability-indicating if it can resolve the parent peak from all degradant peaks.

  • Degradation Pathway: By identifying the structure of the degradation products, a degradation pathway can be proposed. For pyridine derivatives, degradation can involve oxidation of the pyridine ring or the methyl group, or cleavage of the rings.[22]

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, demonstrating that all significant degradants have been detected.

Conclusion

The solubility and stability of this compound are fundamental properties that dictate its utility in scientific research and development. This guide has provided a comprehensive framework for the systematic evaluation of these parameters. By employing the detailed protocols for solubility determination and forced degradation studies, researchers can generate reliable data to support formulation development, establish appropriate storage conditions, and meet regulatory requirements. The principles and methodologies outlined herein are designed to be adaptable and serve as a robust foundation for the physicochemical characterization of this and other related pyridine derivatives.

References

  • [Biodegradation of pyridine under UV irradiation]. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al 2 O 3 as a Catalyst. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • UV photolysis for accelerating pyridine biodegradation. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 13, 2026, from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved January 13, 2026, from [Link]

  • QSAR Model Development for Pyridines. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. (n.d.). Retrieved January 13, 2026, from [Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved January 13, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 13, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 13, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 13, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 13, 2026, from [Link]

  • Stress Testing Study Design. (2020, July 20). Veeprho. Retrieved January 13, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). Appchem. Retrieved January 13, 2026, from [Link]

  • This compound. (2025, August 27). Chemsrc. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]

Sources

Discovery and history of 3-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic Evolution of 3-Phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpyridine, a deceptively simple heterocyclic scaffold, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its journey from a synthetically challenging target to a readily accessible building block mirrors the broader evolution of organic synthesis itself. This guide provides a comprehensive exploration of the discovery and history of 3-phenylpyridine synthesis. We will navigate from the foundational, yet often impractical, classical ring-forming reactions to the revolutionary advent of transition metal-catalyzed cross-coupling methods that define contemporary routes. This narrative emphasizes the causality behind experimental choices, offers detailed, field-proven protocols, and provides a comparative analysis of the most pivotal synthetic strategies, grounding all claims in authoritative references.

Introduction: The Significance of the 3-Phenylpyridine Core

The pyridine ring is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials.[3][4] When decorated with a phenyl group at the 3-position, the resulting scaffold offers a unique combination of steric and electronic properties. This arrangement allows for the precise vectoral projection of substituents into three-dimensional space, a critical feature for tuning interactions with biological targets like enzymes and receptors.[2] Consequently, the 3-phenylpyridine motif is found in a multitude of biologically active compounds.[1][5] The historical challenge, however, was not in recognizing its potential, but in developing efficient and versatile methods for its construction.

The story of 3-phenylpyridine's synthesis is a tale of two fundamental strategies:

  • Ring Construction: Building the pyridine core with the phenyl substituent already incorporated into one of the precursors.

  • Ring Functionalization: Creating a C-C bond between a pre-formed pyridine ring and a phenyl source.

While early efforts focused on the former, the true revolution in accessibility came from mastering the latter.

Early Synthetic Endeavors: Classical Ring-Forming Reactions

The precise first synthesis of 3-phenylpyridine is not clearly documented in historical records, but its discovery is rooted in the late 19th and early 20th-century explorations of pyridine chemistry.[1] Early chemists would have relied on a handful of powerful, albeit often limited, named reactions designed to construct the pyridine ring itself.

The Hantzsch Pyridine Synthesis (1882)

Discovered by Arthur Hantzsch, this multi-component reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia.[6][7] This powerful method assembles a 1,4-dihydropyridine intermediate, which is then oxidized to the aromatic pyridine.[7][8]

  • Causality and Limitations: The classical Hantzsch synthesis typically uses two equivalents of the same β-ketoester, leading to a symmetrically substituted pyridine with identical groups at the 3- and 5-positions.[6] This makes it inherently unsuitable for the direct synthesis of an unsymmetrically substituted compound like 3-phenylpyridine. While modern variations have been developed to allow for the synthesis of asymmetric pyridines, these were not available to early pioneers.[9]

The Kröhnke Pyridine Synthesis

A more versatile classical approach was developed by Fritz Kröhnke. This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as a nitrogen source.[10][11]

  • Mechanism and Advantage: The reaction proceeds via a Michael addition of the pyridinium ylide (formed in situ) to the unsaturated carbonyl compound, creating a 1,5-dicarbonyl intermediate. This intermediate then undergoes cyclization and dehydration with ammonia to form the pyridine ring.[10][11] The Kröhnke synthesis is highly modular, allowing for the preparation of a wide variety of 2,4,6-trisubstituted pyridines, offering a more logical pathway to complex substitution patterns than the Hantzsch method.[10][12]

The Ciamician-Dennstedt Rearrangement (1881)

This reaction represents a fascinating, albeit historically challenging, approach: ring expansion. It describes the conversion of a pyrrole into a 3-halopyridine through the action of a dihalocarbene, typically generated from a haloform and a strong base.[13][14]

  • Expert Insight & Trustworthiness: While elegant in concept, the Ciamician-Dennstedt rearrangement suffered from severe practical limitations. The reaction requires harsh conditions and often produces low yields with significant byproduct formation.[15] Its primary utility was in producing 3-halopyridines, not directly installing a phenyl group.[15] However, this reaction is historically significant as it provided an early route to 3-substituted pyridines, which could then potentially be functionalized further. Recent advancements have modified this reaction using α-chlorodiazirines as carbene precursors, dramatically improving the scope and allowing for the direct synthesis of 3-arylpyridines and quinolines under milder conditions.[15][16]

The Paradigm Shift: Transition Metal-Catalyzed Cross-Coupling

The latter half of the 20th century witnessed a revolution in organic synthesis that rendered many classical methods for biaryl construction obsolete for routine preparation. The development of palladium-catalyzed cross-coupling reactions provided mild, efficient, and exceptionally versatile pathways to 3-phenylpyridine, cementing it as a readily accessible building block.[1][5] These methods excel at the second fundamental strategy: forming a C-C bond between a pre-existing 3-halopyridine and a phenyl-containing organometallic reagent.

The flowchart below illustrates the general logic of this modern synthetic approach.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Process cluster_end Product A 3-Halopyridine (e.g., 3-Bromopyridine) C Pd-Catalyzed Cross-Coupling A->C B Phenyl Organometallic Reagent (Boronic Acid, Organozinc, etc.) B->C D Reaction Work-up C->D E Purification (e.g., Chromatography) D->E F 3-Phenylpyridine E->F

Caption: General experimental workflow for cross-coupling synthesis.

A Comparative Overview of Key Methodologies

The choice of cross-coupling reaction depends on factors like functional group tolerance, reagent availability, and toxicity concerns. The Suzuki-Miyaura, Negishi, and Stille couplings are the most prevalent methods.[5]

Reaction Catalyst/Precatalyst Phenyl Source Base Solvent Temp (°C) Typical Yield (%) Key Advantage Key Disadvantage
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Phenylboronic AcidK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF / H₂O80-11085-98Low toxicity of boron reagents, high functional group tolerance.[5][17]Requires a base which can be problematic for sensitive substrates.
Negishi Pd(PPh₃)₄, NiCl₂(dppf)Phenylzinc HalideNone requiredTHF, DMF25-6070-95Mild conditions, base-free, useful for sensitive substrates.[17]Organozinc reagents are moisture/air sensitive and often prepared in situ.
Stille Pd(PPh₃)₄, Pd(dba)₂PhenyltributyltinNone requiredToluene, DMF80-11080-95Excellent functional group tolerance, insensitive to moisture.[17]High toxicity of organotin reagents and byproducts.[17]

Data compiled from multiple sources.[5][17]

The Suzuki-Miyaura Coupling: The Modern Workhorse

Due to its operational simplicity, high yields, and the low toxicity of its reagents, the Suzuki-Miyaura coupling has become the gold standard for synthesizing 3-phenylpyridine.[5][17] The reaction mechanism is a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[2][5]

Experimental Protocols: Self-Validating Methodologies

Adherence to precise experimental conditions is critical for reproducibility and success. The following protocols represent robust and validated methods for the synthesis of 3-phenylpyridine.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-phenylpyridine from 3-bromopyridine and phenylboronic acid, a widely employed and reliable method.[1][17]

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (4 mL) and Degassed Water (1 mL)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine, phenylboronic acid, and potassium carbonate.[17]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane and degassed water via syringe. The aqueous phase is essential for the transmetalation step.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 3-bromopyridine starting material is consumed (typically 2-4 hours).[1]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (e.g., 2 x 20 mL).[1]

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 3-phenylpyridine.[1]

Protocol 2: Synthesis via Negishi Coupling

This protocol provides an alternative for substrates that may be sensitive to the basic conditions of the Suzuki-Miyaura coupling.[17]

Materials:

  • Bromobenzene

  • Activated Zinc dust

  • 3-Bromopyridine (1.0 mmol, 1.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol, 2-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the phenylzinc bromide reagent by reacting bromobenzene with activated zinc dust in anhydrous THF.

  • Reaction Setup: In a separate, flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine and the palladium catalyst in anhydrous THF.

  • Coupling: Slowly add the freshly prepared phenylzinc bromide solution (approx. 1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous drying agent, concentrate, and purify by column chromatography as described in the Suzuki-Miyaura protocol.[17]

Conclusion

The synthetic history of 3-phenylpyridine is a microcosm of the progress in modern organic chemistry. It began in an era where its construction would have been a formidable challenge, relying on classical, often low-yielding ring-forming reactions with narrow scopes. The discovery and refinement of transition metal-catalyzed cross-coupling reactions completely transformed the field, making 3-phenylpyridine and its derivatives readily available.[1] This enhanced accessibility has solidified its importance as a privileged and indispensable building block, continually fueling innovation in the design of novel therapeutics and advanced functional materials.[1][2]

References

  • An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Benchchem,

  • Ciamician–Dennstedt rearrangement. Wikipedia,

  • Hantzsch pyridine synthesis. Wikipedia,

  • Technical Support Center: Synthesis of 3-Phenylpyridine. Benchchem,

  • Pyridine Synthesis: Cliff Notes. Baran Lab,

  • Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD,

  • Molecular Editing through Ring Expansion of Pyrroles and Indoles. Synfacts,

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research,

  • 3-Phenylpyridine: A Heterocyclic Building Block for Scientific Advancement. Benchchem,

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews,

  • Kröhnke pyridine synthesis. Wikipedia,

  • Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. PMC,

  • Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Organic Chemistry Portal,

  • Pyridine. Wikipedia,

  • Learning from the Hantzsch synthesis. ACS Publications,

  • Hantzsch pyridine synthesis - overview. ChemTube 3D,

  • An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine from 3-Bromopyridine. Benchchem,

  • TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. RSC Publishing,

  • Background and reaction development. (A) The Ciamician‐Dennstedt... ResearchGate,

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing,

  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem,

  • Efficient one-step synthesis of 3-aryl-2-pyridones from 6-aryl-1,2,4-triazin-5-ones. ResearchGate,

  • Recent Advances in Synthesis of Multiply Arylated/Alkylated Pyridines. PubMed,

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing,

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications,

  • 3-Phenylpyridine. PubChem,

  • Novel synthesis of 3-substituted pyridines from pyridine. ACS Publications,

  • Mechanism of the Kröhnke pyridine synthesis. ResearchGate,

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Methyl-3-phenylpyridine. As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for central nervous system agents, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to explain the causality behind safety protocols, grounded in the compound's specific chemical characteristics.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. This compound is a substituted pyridine derivative with the following key identifiers and properties. While it can exist as a liquid or a low-melting solid, it should be handled with care in either form.[1][2]

PropertyValueSource
CAS Number 19352-29-5[2][3]
Molecular Formula C₁₂H₁₁N[1][3]
Molecular Weight 169.22 g/mol [1][3]
IUPAC Name This compound
Appearance Liquid or low-melting solid[2]
Boiling Point 281.9°C[1]

Section 2: Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS), this compound is classified with specific hazards that dictate the necessary handling precautions. Understanding these classifications is not just a regulatory requirement but a critical step in performing an accurate risk assessment before any experimental work begins.

PictogramGHS ClassificationHazard Statement(s)Implication for Researchers
ngcontent-ng-c1597341111="" class="ng-star-inserted">
Skin Irritation (Category 2)H315: Causes skin irritation.Direct contact can lead to redness, itching, or inflammation. Prolonged exposure may cause dermatitis. This necessitates the use of appropriate chemical-resistant gloves.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.Splashes or vapor exposure can cause significant pain, redness, and potential damage to the cornea. This mandates the use of chemical safety goggles.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath. All handling of the compound must be performed in a well-ventilated area, preferably a certified chemical fume hood.

Signal Word: Warning

Section 3: Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and correct action is critical to mitigate harm. The following procedures are based on established chemical safety protocols. All laboratory personnel should be familiar with these steps and the location of emergency equipment, including safety showers and eyewash stations.

First-Aid Measures by Exposure Route:
  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4] If the individual feels unwell or if breathing is difficult, seek immediate medical attention.[4][5]

  • Skin Contact: Take off all contaminated clothing without delay.[4] Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so.[4] It is imperative to seek immediate attention from an ophthalmologist.[4]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Emergency Response Workflow

The following diagram outlines the logical flow of actions in response to an accidental release or exposure.

G cluster_0 Immediate Response cluster_1 Mitigation & First Aid cluster_2 Follow-Up Assess Scene Assess Scene Ensure Personal Safety (PPE) Ensure Personal Safety (PPE) Assess Scene->Ensure Personal Safety (PPE) Remove Victim from Exposure Remove Victim from Exposure Ensure Personal Safety (PPE)->Remove Victim from Exposure Administer First Aid Administer First Aid Remove Victim from Exposure->Administer First Aid Contain Spill Contain Spill Seek Professional Medical Attention Seek Professional Medical Attention Contain Spill->Seek Professional Medical Attention Decontaminate Area Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Seek Professional Medical Attention->Decontaminate Area Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Emergency response workflow for chemical incidents.

Section 4: Fire and Explosion Hazards

While not classified as a flammable liquid, related pyridine compounds are, and appropriate caution is warranted.[4][6] Vapors may form explosive mixtures with air at elevated temperatures.[4]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or a water spray.[4][6]

  • Unsuitable Extinguishing Media: A direct, forceful water jet may be ineffective and could spread the chemical.

  • Hazardous Combustion Products: Thermal decomposition can produce highly toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6][8]

  • Firefighting Precautions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8] Use a water spray to keep fire-exposed containers cool and prevent rupture.[6]

Section 5: Accidental Release Measures

A swift and systematic response to a spill is essential to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Immediately clear the area of all non-essential personnel. Ensure the area is well-ventilated, and if safe to do so, increase ventilation by opening sashes on fume hoods.[4]

  • Don PPE: Before approaching the spill, don the appropriate personal protective equipment as detailed in Section 6. This includes, at a minimum, a lab coat, chemical-resistant gloves, and chemical safety goggles. For large spills, respiratory protection may be necessary.[6]

  • Containment: Prevent the spill from entering drains or waterways by using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6][9]

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4][8]

  • Decontamination: Clean the affected area thoroughly with a suitable solvent (e.g., acetone) followed by soap and water, collecting all cleaning materials for disposal as hazardous waste.[10]

Section 6: Exposure Controls & Personal Protective Equipment (PPE)

The cornerstone of safe handling is minimizing exposure through a combination of engineering controls and appropriate PPE. The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified in Section 2.

Hierarchy of Controls

The most effective safety strategy follows the hierarchy of controls:

  • Engineering Controls: The primary method of protection. All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[4] An eyewash station and safety shower must be readily accessible.[11]

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and good laboratory hygiene.

  • Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical.

Hazard-Driven PPE Selection

Caption: Relationship between GHS hazards and required safety controls.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[11][12] A face shield may be required if there is a significant risk of splashing.[6]

  • Skin Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[13] A flame-resistant lab coat or chemical-resistant apron should be worn to protect street clothes and underlying skin.[6][13]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. If engineering controls fail or for large-scale spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][10]

Section 7: A Practical Workflow Example: Safe Use in a Laboratory Synthesis

To contextualize these precautions, consider a common workflow: using this compound as a coupling partner in a Suzuki reaction.

  • Risk Assessment & Preparation:

    • Causality: Before starting, a formal risk assessment is performed, identifying the hazards of all reagents (e.g., flammable solvents, pyrophoric catalysts, base corrosivity) in addition to the pyridine substrate.

    • Action: Assemble all necessary PPE. Ensure the fume hood sash is at the appropriate height and the airflow is verified.

  • Reagent Handling:

    • Causality: To mitigate inhalation risk (H335) and prevent contact irritation (H315), the solid/liquid compound is handled exclusively within the fume hood.

    • Action: Weigh the this compound on a tared weigh boat inside the fume hood. Use a spatula for solids or a pipette for liquids. Any contaminated utensils are immediately placed in a designated waste container.

  • Reaction & Workup:

    • Causality: The reaction is performed in a closed system (round-bottom flask with condenser) within the hood to contain vapors. During aqueous workup, there is a risk of splashing corrosive or irritating solutions.

    • Action: Add reagents and solvents via a syringe or funnel. After the reaction, cool the mixture to room temperature before quenching. Perform liquid-liquid extractions carefully, ensuring the separatory funnel is vented away from the face towards the back of the hood.

  • Waste Management:

    • Causality: Chemical waste is hazardous and must be segregated to prevent unintended reactions and ensure compliant disposal.

    • Action: Segregate aqueous and organic waste streams into separate, clearly labeled, sealed containers. Solid waste (gloves, weigh boats, silica gel) is collected in a separate labeled container.

Section 8: Storage and Disposal

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[6][7] Keep the container in a locked storage area accessible only to authorized personnel.[4]

  • Disposal: All waste material, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.[4] Disposal must be conducted through a licensed disposal company and in strict accordance with all federal, state, and local environmental regulations.[8]

References

  • MySkinRecipes. This compound. [Link]

  • Inchem.org. ICSC 0803 - 4-METHYLPYRIDINE. [Link]

  • Chemsrc. This compound | CAS#:19352-29-5. [Link]

  • Appchem. This compound | 19352-29-5 | C12H11N. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. [Link]

  • Inchem.org. 3-METHYLPYRIDINE, ICSC: 0802. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Research Laboratory & Safety Services, University of Arizona. Personal Protective Equipment Selection Guide. [Link]

Sources

An In-depth Technical Guide to the Thermochemical Properties of Substituted Phenylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenylpyridines in Modern Chemistry

Substituted phenylpyridines represent a pivotal class of heterocyclic aromatic compounds, garnering substantial interest across diverse scientific fields, most notably in medicinal chemistry and materials science[1]. The unique molecular architecture, arising from the fusion of a pyridine ring and a substituted phenyl group, bestows a distinctive combination of electronic and steric characteristics. These properties can be meticulously modulated through the strategic introduction of various substituents on either or both aromatic rings, enabling precise control over their physicochemical behavior[1].

In the realm of drug discovery, the thermochemical properties of these molecules are of paramount importance. Parameters such as the enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and thermal stability are critical determinants of a compound's processing, formulation, and storage requirements. Furthermore, these properties provide fundamental insights into the energetic landscape of the molecule, which can be correlated with its reactivity and potential metabolic pathways. For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermochemical landscape of substituted phenylpyridines is indispensable for the rational design of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive exploration of the core thermochemical properties of substituted phenylpyridines. It is designed to serve as an authoritative resource, presenting a synthesis of experimental and computational methodologies for property determination, quantitative data for a range of substituted analogues, and an in-depth analysis of structure-property relationships.

Part 1: Experimental Determination of Thermochemical Properties

The experimental quantification of thermochemical properties remains the gold standard for accuracy and reliability. Several key techniques are routinely employed to determine the enthalpies of formation, phase transitions, and thermal stability of substituted phenylpyridines.

Static Bomb Combustion Calorimetry: Measuring the Enthalpy of Formation

Static bomb combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation (ΔfH°) of solid organic compounds[2][3]. The principle lies in the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released during this exothermic process is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.

The use of a high-pressure oxygen atmosphere ensures complete and rapid combustion, converting the organic compound into simple, well-defined products (CO₂, H₂O, and N₂). The constant-volume nature of the bomb allows for the direct measurement of the change in internal energy (ΔU) of the reaction. This value is then corrected to obtain the enthalpy change (ΔH) and subsequently the standard enthalpy of formation. For nitrogen-containing compounds like phenylpyridines, it is crucial to quantify the formation of nitric acid as a byproduct to apply the necessary corrections for an accurate enthalpy of combustion value[2].

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of the crystalline substituted phenylpyridine is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire of known mass and combustion energy is attached to the electrodes, making contact with the sample pellet[4]. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen before being pressurized with pure oxygen to approximately 30 atm[2].

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

  • Combustion and Data Acquisition: The initial temperature is recorded. The sample is then ignited via the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool[4].

  • Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is rinsed with distilled water. The rinsings are titrated to determine the amount of nitric acid formed. Any unburnt fuse wire is also weighed.

  • Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid[5]. The gross heat of combustion of the sample is then calculated from the temperature rise and the heat capacity of the calorimeter, with corrections applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid. From the corrected enthalpy of combustion, the standard enthalpy of formation is calculated using Hess's Law.

G cluster_prep Preparation cluster_cal Calorimetry cluster_analysis Analysis Sample Weigh Sample & Press Pellet Bomb Assemble Bomb & Attach Fuse Sample->Bomb Pressurize Pressurize with Oxygen Bomb->Pressurize Equilibrate Equilibrate in Water Bath Pressurize->Equilibrate Ignite Ignite Sample Equilibrate->Ignite MeasureT Measure Temperature Rise Ignite->MeasureT Titrate Titrate for Nitric Acid MeasureT->Titrate Calculate Calculate ΔfH° Titrate->Calculate

Caption: Workflow for determining the enthalpy of formation using a static bomb calorimeter.

Correlation-Gas Chromatography: Determining the Enthalpy of Vaporization

Correlation-gas chromatography (C-GC) is a powerful and efficient method for determining the enthalpy of vaporization (ΔvapH°) of volatile and semi-volatile compounds[6][7]. This technique relates the gas chromatographic retention time of a compound to its vapor pressure.

The retention time of a compound on a GC column is inversely proportional to its vapor pressure at the column temperature. By measuring the retention times of the target compound and a series of standards with known vaporization enthalpies over a range of temperatures, a linear correlation can be established. This correlation allows for the calculation of the unknown enthalpy of vaporization of the target compound. The choice of standards is critical; they should be structurally similar to the analyte to ensure a valid correlation.

  • Standard and Sample Preparation: A solution is prepared containing the substituted phenylpyridine of interest and a series of standard compounds (e.g., n-alkanes or other aromatic compounds) with well-documented vaporization enthalpies in a volatile solvent.

  • GC Analysis: The mixture is injected into a gas chromatograph equipped with a suitable capillary column.

  • Temperature Program: The retention times of all components are measured at several different isothermal column temperatures.

  • Data Analysis: The adjusted retention times are calculated for each compound at each temperature.

  • Correlation: A plot of the logarithm of the adjusted retention time against the reciprocal of the absolute temperature (a van't Hoff plot) is created for each compound. The slope of this line is related to the enthalpy of transfer from the stationary phase to the gas phase.

  • Calculation of ΔvapH°: A linear correlation is established between the enthalpies of transfer and the known vaporization enthalpies of the standard compounds. This correlation is then used to determine the enthalpy of vaporization of the substituted phenylpyridine.

G cluster_prep Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Mix Prepare Mixture of Sample & Standards Inject Inject Mixture into GC Mix->Inject MeasureRT Measure Retention Times at Various Temperatures Inject->MeasureRT Plot Create van't Hoff Plots MeasureRT->Plot Correlate Correlate with Standards Plot->Correlate Calculate Calculate ΔvapH° Correlate->Calculate

Caption: Logical workflow for the computational determination of thermochemical properties.

Part 3: Structure-Property Relationships: The Impact of Substitution

The thermochemical properties of phenylpyridines are exquisitely sensitive to the nature and position of substituents on both the phenyl and pyridine rings. Understanding these structure-property relationships is key to the rational design of molecules with desired stability and energetic characteristics.

Thermochemical Data of Phenylpyridine Isomers

Experimental studies have provided reliable thermochemical data for the three parent phenylpyridine isomers.

CompoundΔfH°(g) / kJ·mol⁻¹ΔvapH° / kJ·mol⁻¹ΔsubH° / kJ·mol⁻¹Reference
2-Phenylpyridine228.3 ± 5.868.4 ± 1.9-[8]
3-Phenylpyridine240.9 ± 5.568.4 ± 1.6-[8]
4-Phenylpyridine240.0 ± 3.3-84.9 ± 1.0[8]

These values serve as a crucial baseline for understanding the energetic effects of substitution.

Substituent Effects on Thermochemical Stability

The introduction of substituents can significantly alter the enthalpy of formation and, consequently, the thermodynamic stability of the phenylpyridine scaffold. A review of substituted pyridines provides valuable insights into these effects, which can be extrapolated to the phenylpyridine system.[9]

  • Methyl Substitution: Methyl groups are generally stabilizing, leading to a decrease in the enthalpy of formation. The magnitude of this effect depends on the position of substitution.

  • Halogen Substitution: The effect of halogens is more complex. While chlorination and bromination tend to increase the enthalpy of formation (destabilizing), the effect is position-dependent.[9] Fluorination can have varied effects due to the high electronegativity of fluorine and its ability to participate in strong intermolecular interactions.[6]

  • Amino and Nitro Groups: Amino groups (-NH₂) are typically stabilizing, while nitro groups (-NO₂) are strongly destabilizing, significantly increasing the enthalpy of formation. This is a critical consideration in the synthesis and handling of energetic materials.[7]

The position of the substituent relative to the nitrogen atom in the pyridine ring and the phenyl group plays a crucial role in determining the overall electronic and steric effects, which in turn govern the thermochemical properties.

Conclusion

The thermochemical properties of substituted phenylpyridines are a cornerstone of their rational application in drug discovery and materials science. This guide has provided an in-depth overview of the state-of-the-art experimental and computational methodologies for determining these critical parameters. A thorough understanding of the techniques of bomb calorimetry, correlation-gas chromatography, Calvet microcalorimetry, and DSC/TGA, coupled with the predictive power of high-level computational methods, provides researchers with a robust toolkit for characterizing these important molecules. The interplay between molecular structure and thermochemical stability, driven by the nature and position of substituents, offers a rich landscape for the design of novel compounds with tailored properties. As the demand for new and improved pharmaceuticals and functional materials continues to grow, a deep appreciation of the thermochemical principles outlined herein will be essential for future innovation.

References

  • Ribeiro da Silva, M. A. V. (2007). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme*. Journal of the Brazilian Chemical Society, 18(1), 131-151. [Link]

  • Chickos, J. S., & Acree, W. E. (2002). Enthalpies of vaporization of organic and organometallic compounds, 1880-2002. Journal of Physical and Chemical Reference Data, 31(2), 537-698. [Link]

  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for combustions in a bomb at constant volume. In Experimental Thermochemistry (pp. 75-128). Interscience Publishers. [Link]

  • Sabbah, R., & Pérez, J. A. M. (2001). A new method for the determination of the sublimation enthalpy of organic compounds at 298.15 K. Thermochimica Acta, 369(1-2), 49-55. [Link]

  • Ribeiro da Silva, M. A. V., Matos, M. A. R., & Rio, C. A. (2000). A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. The Journal of Physical Chemistry A, 104(13), 2916-2921. [Link]

  • Politzer, P., & Murray, J. S. (2015). Heat of formation predictions of various nitro-substituted azoles by G4MP2-SFM scheme. Theoretical Chemistry Accounts, 134(10), 126. [Link]

  • Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer. [Link]

  • Verevkin, S. P., Emel'yanenko, V. N., & Zaitsau, D. H. (2015). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15 K using solution calorimetry. The Journal of Chemical Thermodynamics, 90, 107-115. [Link]

  • Gabbott, P. (Ed.). (2008). Principles and applications of thermal analysis. John Wiley & Sons. [Link]

  • Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. [Link]

  • Chemistry For Everyone. (2023). How Do You Set Up A Bomb Calorimeter Correctly? YouTube. [Link]

  • UAGRA. (n.d.). Procedure. Bomb Calorimeter Experiment. [Link]

  • Ribeiro da Silva, M. A. V., Ferreira, A. I. M. C. L., & Gomes, J. R. B. (2006). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 38(7), 837-845. [Link]

  • ME 354 Lab. (n.d.). Bomb Calorimeter Experiment. University of Idaho. [Link]

  • Verevkin, S. P., Emel'yanenko, V. N., Zaitsau, D. H., Surov, A. O., Andrushko, V., & Pimerzin, A. A. (2019). Enthalpy of formation of 6-phenyl-1, 5-diazabicyclo [3.1. 0] hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines. Physical Chemistry Chemical Physics, 21(34), 18837-18846. [Link]

  • Verevkin, S. P., Emel'yanenko, V. N., Notario, R., & Roux, M. V. (2012). Thermochemical properties of fluorinated hydrocarbons. Journal of Physical and Chemical Reference Data, 41(3), 033101. [Link]

  • Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers. [Link]

  • Vitale, G., & Scott, S. L. (2019). A Review on Nitrogen Containing Hetero Cycles As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 59(1), 127-136. [Link]

  • Chickos, J. S., & Hanshaw, W. (2004). Study of the Vaporization Enthalpies by Correlation-Gas Chromatography. Journal of Chemical & Engineering Data, 49(1), 77-85. [Link]

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2007). Gaussian-4 theory. The Journal of chemical physics, 126(8), 084108. [Link]

  • LibreTexts. (2020). 6.9: Enthalpies of Reaction from Standard Heats of Formation. Chemistry LibreTexts. [Link]

  • LibreTexts. (2019). 7.4: Standard Enthalpy of Formation. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Standard enthalpy of formation. Wikipedia. [Link]

  • Santos, L. M. N. B. F., Schröder, B., & Ribeiro da Silva, M. A. V. (2004). Measurement of enthalpies of sublimation by drop method in a Calvet type calorimeter: design and test of a new system. Thermochimica Acta, 415(1-2), 15-21. [Link]

  • Domalski, E. S. (1972). Selected values of heats of combustion and heats of formation of organic compounds containing the elements C, H, N, O, P, and S. Journal of Physical and Chemical Reference Data, 1(2), 221-277. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. [Link]

  • Verevkin, S. P., Emel'yanenko, V. N., Zaitsau, D. H., Surov, A. O., Andrushko, V., & Pimerzin, A. A. (2019). Phenyl substituted ureas: Evaluation of thermochemical data with complementary experimental and computational methods. The Journal of Chemical Thermodynamics, 132, 439-450. [Link]

  • da Silva, M. C., & da Silva, M. A. (2019). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 17(3), 565-573. [Link]

  • Paulechka, E., & Zaitsau, D. H. (2012). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Journal of Mathematical Chemistry, 50(7), 1779-1790. [Link]

  • da Silva, M. A. V., & Liebman, J. F. (2015). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. The Journal of Physical Chemistry A, 119(28), 7875-7885. [Link]

  • Ribeiro da Silva, M. D. M. C., & Matos, M. A. R. (2016). Calorimetric and computational studies for three nitroimidazole isomers. The Journal of Chemical Thermodynamics, 97, 283-290. [Link]

  • Pilcher, G. (2005). Combustion Calorimetry. In Comprehensive Coordination Chemistry II (pp. 1-21). Elsevier. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]

  • Alecu, I. M., & Marshall, P. (2014). Computational Study of the Thermochemistry of N2O5 and the Kinetics of the Reaction N2O5+ H2O→ 2 HNO3. The Journal of Physical Chemistry A, 118(48), 11463-11475. [Link]

  • Wang, Y., Liu, Y., & Zhang, J. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3230. [Link]

  • Burgess, D. R., & Tsang, W. (1995). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. NIST technical note, (1412). [Link]

  • Verevkin, S. P., Emel'yanenko, V. N., & Zaitsau, D. H. (2016). Aliphatic nitroalkanes: Evaluation of thermochemical data with complementary experimental and computational methods. The Journal of Chemical Thermodynamics, 97, 269-279. [Link]

  • De Farias, R. F. (2017). Thermochemistry of Platinum Fluorides: A Computational Study. Chemistry Research Journal, 2(3), 85-90. [Link]

Sources

Quantum Chemical Blueprint for 4-Methyl-3-phenylpyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 4-Methyl-3-phenylpyridine in Medicinal Chemistry

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a phenyl group and a methyl substituent, as in this compound, further modulates its steric and electronic characteristics, making it a valuable building block for creating diverse chemical libraries. This particular substitution pattern is found in compounds targeting nicotinic receptor modulators and central nervous system agents, highlighting its potential in the development of treatments for neurological disorders such as Alzheimer's and schizophrenia.[1]

Understanding the intrinsic properties of this compound at a quantum mechanical level is paramount for predicting its behavior in biological systems and for designing derivatives with enhanced potency and selectivity. Quantum chemical calculations offer a powerful, non-empirical approach to elucidate these properties, providing insights that are often complementary to experimental data and can guide synthetic efforts.

Synthetic Strategy: Accessing the this compound Scaffold

The construction of the biaryl linkage in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a versatile and widely adopted method due to its mild reaction conditions, tolerance of a broad range of functional groups, and the use of relatively non-toxic and stable organoboron reagents.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

  • Solvent and Degassing: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Quantum Chemical Calculation Workflow

The following section details the computational methodology for investigating the properties of this compound. This workflow is designed to be a self-validating system, where the choice of theoretical level and basis set is justified by its proven efficacy for similar molecular systems.

Computational_Workflow A Geometry Optimization B Vibrational Frequency Analysis A->B Validation of Minima C HOMO-LUMO Analysis A->C D Molecular Electrostatic Potential (MEP) A->D E Natural Bond Orbital (NBO) Analysis A->E F TD-DFT for UV-Vis Spectra A->F

Sources

Unlocking the Therapeutic Promise of Phenylpyridine Scaffolds: A Guide to Evaluating Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Phenylpyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The phenylpyridine scaffold is a prominent member of this class.[1][2] This simple bicyclic aromatic system, consisting of a phenyl group attached to a pyridine ring, serves as a versatile and highly adaptable foundation for the design of novel therapeutic agents.[1][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, showing significant promise in the development of treatments for a wide array of human diseases, including cancer, inflammatory disorders, microbial infections, and neurodegenerative conditions.[1][5]

The value of the phenylpyridine core lies in its unique physicochemical properties. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor, participate in electrostatic interactions, and influence the molecule's overall polarity and solubility—key factors in determining pharmacokinetic and pharmacodynamic profiles.[6][7] The biaryl linkage allows for conformational flexibility and provides a vector for introducing diverse substituents to precisely modulate target binding and specificity.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to provide a deeper understanding of the how and why behind the evaluation of novel phenylpyridine derivatives. We will explore the core therapeutic applications, delve into the molecular mechanisms of action, present detailed, field-proven experimental protocols for their validation, and offer insights into the strategic choices that underpin a successful drug discovery campaign based on this remarkable scaffold.

Anticancer Activities: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a primary focus for phenylpyridine research. Derivatives of this scaffold have been shown to interfere with multiple pathways essential for tumor growth and survival, including cell cycle progression, signal transduction, and structural maintenance.[8]

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many phenylpyridine-based anticancer agents is the inhibition of protein kinases.[8] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[9] The phenylpyridine scaffold is an excellent ATP-mimetic core, capable of fitting into the ATP-binding pocket of various kinases and disrupting their catalytic activity.[10]

Key kinase targets successfully modulated by phenylpyridine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-b]pyridine derivatives, which incorporate the phenylpyridine core, have demonstrated potent inhibition of CDK2, a key regulator of cell cycle progression.[11] By inhibiting CDK2, these compounds can induce cell cycle arrest and prevent cancer cell proliferation.[11][12]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Phenylpyridine derivatives have been shown to inhibit VEGFR-2 phosphorylation, thereby blocking this critical pathway.[8]

  • Src Family Kinases: These non-receptor tyrosine kinases are often overexpressed in tumors and play roles in invasion and metastasis.[9] Phenylpyrazolopyrimidine compounds have shown inhibitory activity against c-Src, Btk, and Lck.[9]

The strategic rationale for targeting kinases is to selectively shut down the signaling pathways that cancer cells have become addicted to, leading to cell death with potentially less harm to normal cells.

Mechanism of Action: Disruption of Microtubule Dynamics

Beyond kinase inhibition, certain diarylpyridine derivatives function as potent inhibitors of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is required for cell division. By binding to tubulin, these compounds prevent the formation of functional microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[13][14] This mechanism is shared with established chemotherapeutic agents like the taxanes and vinca alkaloids.

Data Presentation: Anticancer Activity

The following tables summarize the quantitative bioactivity data for representative phenylpyridine derivatives against various cancer-related targets and cell lines.

Table 1: Kinase Inhibitory Activity of Phenylpyridine Derivatives

Compound Class Target Kinase IC50 (µM) Reference
Pyrazolo[3,4-b]pyridine CDK2 1.63 [11]
Phenylpyrazolopyrimidine c-Src 60.4 [9]
Phenylpyrazolopyrimidine Btk 90.5 [9]
Pyridone Derivative CDK2 0.57 [12]

| Nicotinonitrile Derivative | CDK2 | 0.24 |[12] |

Table 2: Antiproliferative Activity of Phenylpyridine Derivatives

Compound Class Cell Line Cancer Type IC50 Reference
Phenyl-pyridine-2-carboxylic acid Various Broad Panel Low µM [15]
Phenyl-terpyridine MCF-7 Breast 40 nM [14]
Phenyl-urea derivative (5a) RXF 393 Renal GI50 < 10 nM [16]

| Pyridone | HepG2 | Liver | 4.5 µM |[13] |

Experimental Protocols & Workflow

The evaluation of a potential anticancer compound follows a logical, tiered approach, starting with broad cytotoxicity screening and progressing to specific mechanistic assays.

G cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Assays cluster_2 In Vivo Validation A Compound Library (Phenylpyridine Derivatives) B Cell Proliferation Assay (e.g., MTT Assay) A->B C Determine GI50 / IC50 Across Cancer Cell Panel B->C D Cell Cycle Analysis (Flow Cytometry) C->D Active Compounds E Apoptosis Assay (e.g., Annexin V) C->E Active Compounds F Target-Based Assay (e.g., Kinase Inhibition) C->F If Target is Hypothesized G Xenograft Mouse Model D->G E->G F->G H Evaluate Tumor Growth Inhibition G->H

Caption: Tiered workflow for evaluating anticancer phenylpyridines.

This colorimetric assay is a foundational method to assess a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of living cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000 to 50,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the phenylpyridine derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (optical density) at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 (or GI50) value using non-linear regression analysis.

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, providing a direct measure of target engagement.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), the specific kinase enzyme (e.g., CDK2/Cyclin A2), and its corresponding substrate peptide.

  • Compound Addition: Add the test phenylpyridine derivatives at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • First Detection Step: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Second Detection Step: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus compound concentration.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key pathological feature of numerous diseases. Phenylpyridine derivatives have emerged as promising candidates for modulating the inflammatory response.[1][17]

Mechanism of Action: Cytokine Inhibition

A primary anti-inflammatory strategy involves inhibiting the production of pro-inflammatory cytokines. Tumor Necrosis Factor-alpha (TNF-α) is a master regulator of the inflammatory cascade. Certain 4-phenylpyridin-2-yl-guanidine compounds have been identified through phenotypic screening as potent inhibitors of TNF-α overproduction in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[17] By suppressing TNF-α, these molecules can dampen the downstream inflammatory signaling that contributes to tissue damage in conditions like rheumatoid arthritis and neuropathic pain.[17]

Data Presentation: Anti-inflammatory Activity

Table 3: Inhibition of Inflammatory Mediators

Compound Class Model System Target/Endpoint Result Reference
Phenylpyridin-2-ylguanidine LPS-stimulated PBMCs TNF-α Inhibition Active in vitro [17]
Phenylpyridin-2-ylguanidine Mimetic Mouse model of lung inflammation Inflammation Reduction Active in vivo (5 mg/kg) [17]
Pyrrole Derivative Carrageenan-induced paw edema Edema Reduction Significant reduction at 20 mg/kg [18]

| Pyrrole Derivative | LPS-induced systemic inflammation | Serum TNF-α | Significant decrease at 40 mg/kg |[18] |

Experimental Protocol: TNF-α Inhibition in Macrophages

This protocol describes an in vitro method to assess the ability of a compound to suppress the production of TNF-α from immune cells following an inflammatory stimulus.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate medium. Seed cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the phenylpyridine test compounds for 1-2 hours prior to stimulation. This allows the compound to enter the cells and engage its target.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS; e.g., 100 ng/mL) to the wells. Include a vehicle control (no compound) and an unstimulated control (no LPS).

  • Incubation: Incubate the plates for a period sufficient for robust cytokine production (typically 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant, which now contains the secreted cytokines.

  • Quantification (ELISA): Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: Normalize the TNF-α concentrations to the vehicle-treated, LPS-stimulated control. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: A Scaffold for New Antibiotics

With the rise of antimicrobial resistance, there is an urgent need for new chemical entities to combat bacterial and fungal pathogens. The pyridine nucleus is a well-established pharmacophore in antimicrobial agents, and phenylpyridine derivatives are being actively investigated in this area.[19][20][21]

Spectrum of Activity

Phenylpyridine derivatives have demonstrated activity against a range of pathogens:

  • Antibacterial: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[20][22]

  • Antimycobacterial: Specific 2-phenyl-N-(pyridin-2-yl)acetamides have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[19]

  • Antifungal: Various derivatives have been tested against pathogenic fungi, including Candida species.[23]

Data Presentation: Antimicrobial Potency

Table 4: Minimum Inhibitory Concentration (MIC) of Phenylpyridine Derivatives

Compound Class Pathogen MIC Reference
2-phenyl-N-(pyridin-2-yl)acetamide Mycobacterium tuberculosis H37Ra 15.6 µg/mL [19]
Thiazolo[4,5-b]pyridin-2-one Pseudomonas aeruginosa 0.21 µM [22]
Thiazolo[4,5-b]pyridin-2-one Escherichia coli 0.21 µM [22]

| Pyridyl amine derivative | Mycobacterium tuberculosis | 3.12–6.25 µg/mL |[3] |

Experimental Workflow and Protocol

G A Phenylpyridine Compound B Prepare Serial Dilutions A->B C Inoculate with Bacterial/Fungal Suspension (Standardized Inoculum) B->C D Incubate under Appropriate Conditions C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the phenylpyridine test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial or fungal suspension to each well containing the test compound. Include a positive control (microorganism in medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Potential: Combating Neurodegeneration

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons.[24] Emerging research suggests that phenylpyridine scaffolds may offer a route to novel neuroprotective agents.[25]

Mechanism of Action: Multi-Targeted Protection

The neuroprotective effects of phenylpyridine derivatives appear to be multifaceted:

  • Anti-excitotoxicity: They can protect neurons from cell death induced by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), a model compound used to study Parkinson's disease.[25]

  • Anti-inflammatory: Neuroinflammation is a key contributor to neuronal damage in many neurodegenerative disorders.[26][27] Mafenide derivatives, which contain a related sulfonamide scaffold, have been shown to inhibit neuroinflammation by regulating pyroptosis, a form of inflammatory cell death, through the inhibition of GSDMD cleavage.[28]

  • Antioxidant & Anti-apoptotic: Some compounds exert protective effects by reducing oxidative stress and inhibiting the apoptotic cascade that leads to neuronal death.[29][30]

Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates a compound's ability to protect neuronal cells from a specific toxic insult.

  • Cell Culture: Culture a neuronal cell line (e.g., human SH-SY5Y neuroblastoma or mouse HT22 hippocampal cells) in 96-well plates. For some applications, cells may be differentiated into a more mature neuronal phenotype.

  • Pre-treatment: Treat the cells with various concentrations of the test phenylpyridine compounds for a period of 1-24 hours.

  • Toxic Insult: Induce neuronal damage by adding a neurotoxin. The choice of toxin is critical and depends on the disease model. Examples include:

    • MPP+: To model Parkinson's disease dopaminergic neuron loss.[25]

    • Glutamate: To model excitotoxicity relevant to stroke and other disorders.[30]

    • Amyloid-beta oligomers: To model Alzheimer's disease pathology.

  • Incubation: Co-incubate the cells with the compound and the toxin for 24-48 hours.

  • Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay (Protocol 1) or a lactate dehydrogenase (LDH) release assay (which measures cell death).

  • Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to cells treated with the toxin alone.

Synthesis of Phenylpyridine Scaffolds

The accessibility of the phenylpyridine core is crucial for its exploration in drug discovery. Modern cross-coupling reactions have revolutionized the synthesis of these scaffolds, offering efficient and modular routes.[2]

Protocol 4: General Synthesis via Suzuki-Miyaura Cross-Coupling[1]

This palladium-catalyzed reaction is one of the most robust and widely used methods for forming the C-C bond between the phenyl and pyridine rings.

  • Reaction Setup: To a reaction vessel, add a substituted aryl boronic acid (or boronic ester) and a substituted halopyridine (e.g., 3-bromopyridine).

  • Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: Add a suitable solvent system, often a mixture like 1,4-dioxane/water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: After cooling, perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the pure phenylpyridine derivative.

Conclusion and Future Perspectives

The phenylpyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, providing a fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, from targeted anticancer kinase inhibition and broad-spectrum antimicrobial effects to nuanced immunomodulatory and neuroprotective properties.

The true power of this scaffold lies in its synthetic tractability and the vast chemical space it makes accessible. Future research should focus on several key areas:

  • Improving Selectivity: For kinase inhibitors, enhancing selectivity for the target kinase over off-targets is critical to minimizing side effects. Structure-based drug design and computational modeling will be invaluable.

  • Elucidating Novel Mechanisms: For compounds identified through phenotypic screening, deconvoluting the precise molecular target and mechanism of action is essential for further development.

  • Optimizing ADME Properties: A systematic investigation of structure-activity relationships (SAR) and structure-property relationships (SPR) is necessary to produce drug candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Combination Therapies: Exploring the synergistic potential of phenylpyridine derivatives with existing drugs could open new therapeutic avenues, particularly in cancer and infectious diseases.

By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can more effectively navigate the discovery and validation process, unlocking the full therapeutic potential of novel phenylpyridine scaffolds and accelerating the development of next-generation medicines.

References

  • BenchChem. (2025). Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents. BenchChem Technical Support Team.
  • BenchChem. (2025). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. BenchChem Technical Support Team.
  • Berthel, S. J., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66.
  • Eur J Med Chem. (2018). Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation. European Journal of Medicinal Chemistry, 147, 163-182.
  • Chem Biol Drug Des. (2025). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Chemical Biology & Drug Design.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. BenchChem Technical Support Team.
  • AMiner. (n.d.). Identification of Phenyl-Pyridine-2-carboxylic Acid Derivatives As Novel Cell Cycle Inhibitors with Increased Selectivity for Cancer Cells.
  • Spandidos Publications. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
  • PubMed. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • Annals of Medical and Health Sciences Research. (n.d.).
  • Eur J Med Chem. (2020). Anticancer activity of 4'-phenyl-2,2':6',2″-terpyridines - behind the metal complexation. European Journal of Medicinal Chemistry.
  • Semantic Scholar. (n.d.).
  • Journal of Medicinal Chemistry. (2026). Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 16(2).
  • Azhar Journal of Pharmaceutical Sciences. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68.
  • Joyce, J. N., et al. (n.d.). Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a comparison to ropinirole. PubMed.
  • MDPI. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Pyridine: the scaffolds with significant clinical diversity.
  • ResearchGate. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
  • Molecules. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 297.
  • PubMed. (n.d.). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model.
  • National Institutes of Health (NIH). (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • ResearchGate. (n.d.). Compounds containing py as antimicrobial agents.
  • ResearchGate. (2022). Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System.
  • IJNRD. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2).
  • Royal Society of Chemistry. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • ResearchGate. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • International Journal of Molecular Sciences. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • ResearchGate. (2025). Designing and Synthesis of N-(6-phenylpyridin-2-yl)
  • National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • MDPI. (n.d.). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. MDPI.
  • Journal of Cellular and Molecular Medicine. (2021). Mafenide derivatives inhibit neuroinflammation in Alzheimer's disease by regulating pyroptosis. Journal of Cellular and Molecular Medicine, 25(22), 10534-10542.
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Antioxidants. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115.
  • MDPI. (n.d.).
  • Bentham Science. (n.d.).
  • Frontiers in Aging Neuroscience. (2025). STING-mediated neuroinflammation: a therapeutic target in neurodegenerative diseases. Frontiers in Aging Neuroscience.

Sources

Methodological & Application

Synthesis of 4-Methyl-3-phenylpyridine via Suzuki Coupling: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 4-methyl-3-phenylpyridine, a valuable scaffold in medicinal chemistry, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This document provides an in-depth analysis of the reaction mechanism, critical parameters, and a step-by-step protocol suitable for researchers in organic synthesis and drug development. The causality behind experimental choices, from reagent selection to reaction workup, is elucidated to ensure robust and reproducible outcomes.

Introduction: The Significance of the Suzuki-Miyaura Coupling in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[2] Developed by Akira Suzuki and his colleagues, this palladium-catalyzed reaction between an organoborane and an organic halide has become a preferred method for the construction of biaryl and substituted aromatic compounds.[3] Its advantages include the use of mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of environmentally benign byproducts.[3][4]

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly as a building block for nicotinic receptor modulators and agents targeting the central nervous system.[1] The Suzuki coupling provides a direct and efficient route to this important scaffold, coupling a substituted pyridine with a phenyl group.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6]

The catalytic cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (3-bromo-4-methylpyridine). This is often the rate-determining step and results in the formation of a Pd(II) complex.[3][7] Electron-rich and bulky phosphine ligands on the palladium center can promote this step, which is crucial when using less reactive aryl chlorides.[5][8]

  • Transmetalation: In this step, the organic group from the organoboron species (phenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby accelerating the transfer to the palladium center.[3][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product (this compound) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7] Bulky ligands can promote this final step.[5]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Rationale for Reagent and Condition Selection

The success of the Suzuki coupling hinges on the careful selection of several key components.

Reactants
  • Aryl Halide: 3-Bromo-4-methylpyridine is chosen as the electrophilic partner. Aryl bromides generally exhibit a good balance of reactivity and stability, undergoing oxidative addition more readily than aryl chlorides but being more cost-effective than aryl iodides.[5][10]

  • Organoboron Reagent: Phenylboronic acid is a common and commercially available nucleophilic partner. Boronic acids are generally stable, crystalline solids with low toxicity.[3] Alternatively, boronic esters, such as pinacol esters, can be used to improve stability and prevent premature protodeboronation.[5]

Catalyst System
  • Palladium Precursor: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[6][11] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often used as it is a pre-formed, active Pd(0) catalyst. When using Pd(II) precursors like Pd(OAc)₂, an in situ reduction to Pd(0) is required, which can be achieved by phosphine ligands or other reducing agents in the reaction mixture.[5][12]

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[13][14] Triphenylphosphine (PPh₃) is a commonly used ligand.[6] For more challenging couplings, particularly with less reactive aryl chlorides, more electron-rich and bulky phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs), can significantly improve reaction efficiency.[4][9][15] These ligands promote both the oxidative addition and reductive elimination steps.[4][13]

Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[2][9] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2] The choice of base can significantly impact the reaction rate and yield. Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its high solubility in organic solvents.[2] For substrates sensitive to strong bases, milder bases like potassium fluoride (KF) can be employed.[9]

Solvent

A variety of organic solvents can be used for Suzuki couplings, including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[5][16] Often, a mixture of an organic solvent and water is used, as water can help to dissolve the inorganic base and facilitate the activation of the boronic acid.[5][16] The choice of solvent can influence reaction kinetics and product solubility.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
3-Bromo-4-methylpyridineC₆H₆BrN172.02Major Supplier---
Phenylboronic acidC₆H₇BO₂121.93Major Supplier---
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Major SupplierAir and light sensitive
Sodium Carbonate (anhydrous)Na₂CO₃105.99Major SupplierDry before use
TolueneC₇H₈92.14Major SupplierAnhydrous
EthanolC₂H₅OH46.07Major Supplier---
WaterH₂O18.02---Degassed
Ethyl acetateC₄H₈O₂88.11Major SupplierFor extraction
Brine---------Saturated NaCl solution
Anhydrous Magnesium SulfateMgSO₄120.37Major SupplierFor drying
Celite®------Major SupplierFor filtration
Reaction Setup and Procedure

Suzuki_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Reactants: 3-Bromo-4-methylpyridine Phenylboronic acid Na2CO3 start->reagents catalyst Add Catalyst: Pd(PPh3)4 reagents->catalyst solvent Add Solvents: Toluene, Ethanol, Water catalyst->solvent degas Degas Mixture (Ar bubbling) solvent->degas heat Heat to Reflux (e.g., 100 °C) degas->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup: Add Water & Extract with Ethyl Acetate monitor->workup dry Dry Organic Layer (MgSO4) workup->dry filter Filter & Concentrate dry->filter purify Purify by Column Chromatography filter->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Methyl-3-phenylpyridine Scaffold

The this compound motif is a privileged heterocyclic scaffold that serves as a crucial intermediate in the development of a wide range of functional molecules. Its structural properties are of significant interest to researchers in medicinal chemistry and materials science. In the pharmaceutical sector, this compound is a key building block for nicotinic receptor modulators and agents targeting the central nervous system, with potential applications in treating neurological disorders like Alzheimer's disease and schizophrenia.[1] Beyond medicine, it is also utilized in the synthesis of specialized agrochemicals and as a ligand in catalysis.[1]

The controlled and efficient synthesis of this compound is therefore a critical task for chemists in both academic and industrial settings. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for constructing the pivotal C-C bond between the pyridine and phenyl rings. This guide provides an in-depth examination of the most effective palladium-catalyzed methodologies for this synthesis, with a focus on the underlying mechanistic principles and practical experimental protocols.

Strategic Approaches to Synthesis: An Overview

The construction of the this compound framework primarily relies on the formation of a sp²-sp² carbon-carbon bond. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this transformation. The two most prominent and field-proven methods for this synthesis are the Suzuki-Miyaura and Stille couplings. These reactions offer high yields, broad functional group tolerance, and predictable outcomes.

A more contemporary, though less developed for this specific substrate, approach involves direct C-H arylation, which offers the allure of atom economy by avoiding the pre-functionalization of one of the coupling partners. This guide will delve into the practical application of the Suzuki and Stille reactions and touch upon the potential of C-H activation as a future direction.

I. The Suzuki-Miyaura Coupling: A Practical and Green Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[2] The reaction couples an organoboron species with an organic halide or triflate. For the synthesis of this compound, this typically involves the reaction of 3-bromo-4-methylpyridine with phenylboronic acid.

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The pyridine nitrogen can sometimes interfere by coordinating to the palladium center, which may lead to catalyst deactivation; careful selection of ligands and conditions is therefore crucial.[3]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (3-bromo-4-methylpyridine) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The aryl group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid with a base.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (this compound), regenerating the active Pd(0) catalyst which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Pd(II)_Complex->Transmetalation Diaryl_Pd(II) Ar-Pd(II)-Ar' Intermediate Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a general procedure for the synthesis of this compound from 3-bromo-4-methylpyridine and phenylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific applications.

Materials:

  • 3-Bromo-4-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-bromo-4-methylpyridine, phenylboronic acid, the palladium catalyst, and the base.[2]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]

  • Add the degassed solvent via syringe. A typical reaction concentration is 0.1 to 0.5 M with respect to the 3-bromo-4-methylpyridine.[3]

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[2][5]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[3]

ParameterRecommended ConditionsRationale & Field Insights
Palladium Catalyst Pd(dppf)Cl₂ (3 mol%) or Pd(OAc)₂/SPhos (2/4 mol%)Pd(dppf)Cl₂ is a robust and air-stable precatalyst. The use of bulky, electron-rich phosphine ligands like SPhos can accelerate the reaction, especially with less reactive halides.[6]
Boronic Acid Phenylboronic acid (1.2 equiv)A slight excess of the boronic acid is used to drive the reaction to completion.
Base K₃PO₄ or K₂CO₃ (2.0 equiv)The base is crucial for activating the boronic acid for transmetalation. K₃PO₄ is often effective for challenging substrates.[7]
Solvent 1,4-Dioxane/Water (4:1) or TolueneA mixture of an organic solvent and water is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.[8]
Temperature 100 °CHeating is typically required to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

II. The Stille Coupling: A Powerful Alternative

The Stille reaction is another highly effective palladium-catalyzed cross-coupling method that utilizes organotin reagents.[4] For the synthesis of this compound, this would involve the coupling of 3-bromo-4-methylpyridine with a phenylstannane, such as tributyl(phenyl)stannane. A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture and their tolerance of a wide range of functional groups.[9] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[4][9]

Mechanistic Insights: The Stille Catalytic Cycle

The mechanism of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 3-bromo-4-methylpyridine to form a Pd(II) complex.

  • Transmetalation: The phenyl group is transferred from the organotin reagent to the palladium center. This step is often the rate-determining step in the cycle.

  • Reductive Elimination: The desired product, this compound, is formed by reductive elimination, and the Pd(0) catalyst is regenerated.

Stille_Cycle cluster_cycle Stille Coupling Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-SnR3) Pd(II)_Complex->Transmetalation Diaryl_Pd(II) Ar-Pd(II)-Ar' Intermediate Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling Synthesis

This protocol outlines a general procedure for the Stille coupling of 3-bromo-4-methylpyridine with tributyl(phenyl)stannane.

Materials:

  • 3-Bromo-4-methylpyridine (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-bromo-4-methylpyridine and the palladium catalyst.[9]

  • Evacuate and backfill the flask with an inert gas three times.[9]

  • Add the anhydrous, degassed solvent via syringe, followed by the tributyl(phenyl)stannane.[9]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.[10]

  • Upon completion, cool the reaction to room temperature.

  • Work-up often involves an aqueous KF wash to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.

  • The filtrate is then extracted with an organic solvent, dried, and concentrated.

  • The crude product is purified by flash column chromatography.

ParameterRecommended ConditionsRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Stille couplings.
Organostannane Tributyl(phenyl)stannane (1.1 equiv)A small excess of the organotin reagent is typically used. The non-transferred butyl groups are generally unreactive.
Additives CuI (optional)The addition of copper(I) iodide can sometimes accelerate the rate of Stille couplings, particularly the transmetalation step.[1]
Solvent Toluene or DMFThese are common solvents for Stille reactions due to their high boiling points and ability to dissolve the reactants.
Temperature 100-110 °CElevated temperatures are usually necessary to achieve a reasonable reaction rate.
Work-up Aqueous KF washThis is a standard and effective method for removing the toxic tributyltin halides from the reaction mixture.

III. Future Perspectives: Direct C-H Arylation

Direct C-H arylation represents a more atom-economical approach to the synthesis of this compound, as it circumvents the need for pre-functionalized starting materials like organoboranes or organostannanes.[11] This methodology would ideally involve the direct coupling of 4-methylpyridine with an aryl halide. However, controlling the regioselectivity of C-H activation on the pyridine ring is a significant challenge. The pyridine nitrogen can direct the catalyst to the C2 and C6 positions, while the desired C3 arylation is less favored.[12]

While specific protocols for the direct C-H arylation of 4-methylpyridine at the 3-position are not yet well-established, research in this area is ongoing. The development of new ligand and catalyst systems that can override the directing effect of the nitrogen atom will be key to unlocking the potential of this highly efficient synthetic strategy.

Conclusion

The palladium-catalyzed synthesis of this compound is a well-established and reliable process, with the Suzuki-Miyaura and Stille couplings offering robust and versatile solutions. The Suzuki-Miyaura reaction is often the preferred method due to the lower toxicity of the boron-based reagents. The Stille coupling, while powerful, requires careful handling of toxic organotin compounds. The choice between these methods will depend on factors such as substrate availability, scale, and safety considerations. As the field of catalysis continues to advance, direct C-H arylation holds promise as a more sustainable and efficient route to this important molecular scaffold in the future.

References

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2025). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • PMC - NIH. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • PMC - PubMed Central. (n.d.). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 155. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • PubMed. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. [Link]

  • PMC - NIH. (n.d.). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. [Link]

Sources

4-Methyl-3-phenylpyridine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 4-Methyl-3-phenylpyridine Core

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, recognized for its presence in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged" structure in drug design. The strategic substitution of this core with phenyl and methyl groups, as seen in this compound, creates a versatile building block with significant potential for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS).[2]

This technical guide provides an in-depth exploration of this compound as a key intermediate in pharmaceutical synthesis. We will delve into its synthesis, focusing on robust and scalable palladium-catalyzed cross-coupling reactions. Furthermore, we will examine the mechanistic underpinnings of its biological activity, supported by a case study of a preclinical drug candidate. This document is intended to serve as a practical resource, offering detailed experimental protocols and field-proven insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Structural Data

A foundational understanding of a building block's properties is critical for its effective application in synthesis and drug design. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 19352-29-5[3]
Molecular Formula C₁₂H₁₁N[3]
Molecular Weight 169.227 g/mol [3]
IUPAC Name This compound[3]
Boiling Point 281.9°C[2]
SMILES CC1=C(C=NC=C1)C1=CC=CC=C1[3]

Synthetic Protocols: Accessing the this compound Scaffold

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a reliable route to biaryl compounds like this compound.[4] This palladium-catalyzed reaction is favored for its mild conditions and tolerance of a wide array of functional groups.[4]

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-methylpyridine with Phenylboronic Acid

This protocol outlines a general and efficient method for the synthesis of this compound. The choice of a palladium catalyst, ligand, and base is crucial for achieving high yields and purity.[2]

Reaction Scheme:

G reactant1 3-Bromo-4-methylpyridine reagents Pd Catalyst Base Solvent reactant1->reagents + reactant2 Phenylboronic Acid reactant2->reagents + product This compound reagents->product Heat

A general reaction scheme for the Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialGradeSupplier
3-Bromo-4-methylpyridine≥98%Commercially available
Phenylboronic acid≥97%Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Deionized WaterIn-house-
Ethyl AcetateACS GradeCommercially available
HexanesACS GradeCommercially available
Brine (Saturated NaCl solution)In-house-
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially available

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromo-4-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and potassium carbonate (2.0 equiv).[2]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 volume ratio) via syringe.[4] The use of a biphasic solvent system is common in Suzuki couplings to facilitate the dissolution of both organic and inorganic reagents.

  • Degassing: To ensure an oxygen-free environment, which is critical for the stability and activity of the palladium catalyst, degas the reaction mixture. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring.[4] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[5]

Experimental workflow for the Suzuki-Miyaura synthesis.

The this compound Scaffold in CNS Drug Design: A Mechanistic Perspective

The phenylpyridine motif is a recognized pharmacophore in the design of CNS-active agents. The introduction of a nitrogen atom into a phenyl ring, creating a pyridine, can significantly alter a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. This "phenyl-to-pyridine switch" is a common strategy in medicinal chemistry to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

The this compound scaffold, in particular, offers several advantages:

  • Modulation of Basicity: The pyridine nitrogen acts as a hydrogen bond acceptor, which can be crucial for target engagement. The pKa of the pyridine can be fine-tuned by the electronic nature of its substituents.

  • Improved Solubility: The polar nitrogen atom generally enhances aqueous solubility compared to a simple phenyl ring, which can be advantageous for bioavailability.

  • Metabolic Stability: The pyridine ring can influence the metabolic profile of a drug, potentially blocking sites of unwanted metabolism.

  • Bioisosterism: The pyridine ring can serve as a bioisostere for a phenyl ring, maintaining similar steric properties while altering electronic and solubility characteristics.[3] This allows for the exploration of new chemical space while retaining key binding interactions.

Case Study: PF-05175157 (PF470) - An mGluR5 Negative Allosteric Modulator

A compelling example of the application of the this compound scaffold is in the discovery of PF-05175157 (also known as PF470), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[7][8] mGluR5 is a key target in the CNS, implicated in various neurological and psychiatric disorders.

The structure of PF470 incorporates the this compound moiety, which was systematically introduced during structure-activity relationship (SAR) studies to optimize the compound's pharmacological and pharmacokinetic properties.[7][8] The ortho-methyl group on the pyridine ring was found to reside in a hydrophobic pocket of the mGluR5 receptor, contributing to the compound's high potency.[8]

G cluster_scaffold This compound Scaffold cluster_sar Structure-Activity Relationship (SAR) Studies cluster_drug Preclinical Candidate: PF470 cluster_target Biological Target Scaffold Key Building Block SAR Optimization of: - Potency - Selectivity - Pharmacokinetics Scaffold->SAR Drug mGluR5 Negative Allosteric Modulator SAR->Drug Target Central Nervous System (CNS) Disorders Drug->Target

Logical flow from scaffold to therapeutic application.

PF470 demonstrated robust efficacy in a preclinical model of L-DOPA-induced dyskinesia, a common side effect of Parkinson's disease treatment.[7][8] Although its clinical development was halted due to off-target effects in toxicology studies, the discovery of PF470 underscores the significant potential of the this compound scaffold in designing potent and selective CNS-active drug candidates.[7][8]

Conclusion and Future Directions

This compound is a valuable and versatile building block in the pharmaceutical industry. Its straightforward synthesis via robust cross-coupling methodologies, combined with its favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutics. The phenylpyridine core is a proven pharmacophore, particularly in the realm of CNS drug discovery, where fine-tuning of properties like solubility, basicity, and metabolic stability is paramount.

The case of PF470 highlights the successful application of this scaffold in generating a highly potent and selective modulator of a key neurological target. Future research will undoubtedly continue to explore the vast chemical space accessible from this compound, leading to the development of new and improved treatments for a range of human diseases.

References

  • MySkinRecipes. This compound. [Link]

  • Khan, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • MDPI. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. [Link]

  • American Chemical Society. Molecular Pharmacology: Mechanistic Insights into Drug-Target Interactions. [Link]

  • PubMed. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. [Link]

  • Matrix Fine Chemicals. This compound | CAS 19352-29-5. [Link]

  • PubMed Central. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. [Link]

  • Human Metabolome Database. Showing metabocard for 4-Phenylpyridine (HMDB0033123). [Link]

  • PubMed Central. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PubMed. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. [Link]

  • PubMed. Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. [Link]

  • PubMed Central. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. [Link]

  • PubMed. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • ResearchGate. Structure-activity relationship of phenyl-pyridine derivatives. [Link]

  • ResearchGate. 4-Point pharmacophore model of the target compounds shows the pharmacophoric group that formed from two aromatic rings and two hydrogen bond donors amino groups (2NH) surrounded by 4 electronic networks having different polarity. [Link]

  • ResearchGate. Four pharmacophore model hit compounds (shown in yellow stick representation), which were identified through a virtual screening lead compound identification process to target Calcineurin (in white ribbon and stick representation). [Link]

  • PubMed Central. Accelerating discovery of bioactive ligands with pharmacophore-informed generative models. [Link]

  • ResearchGate. Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. [Link]

Sources

Application Notes: 4-Methyl-3-phenylpyridine as a Core Scaffold in Picolinamide Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a foundational heterocyclic scaffold in the development of bioactive molecules, including a significant number of agrochemicals.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block.[3] Within this class, substituted phenylpyridines are of particular interest due to their presence in numerous biologically active compounds.[4][5] This application note focuses on 4-Methyl-3-phenylpyridine (CAS 19352-29-5), a key intermediate whose structural features are highly advantageous for the synthesis of advanced agrochemicals, particularly picolinamide fungicides.[6][7]

Picolinamide fungicides, inspired by natural products like UK-2A, represent a critical class of crop protection agents effective against a wide range of fungal pathogens.[8][9][10] The synthesis of these complex molecules often relies on a modular approach, where a substituted picolinic acid (pyridine-2-carboxylic acid) core is coupled with a suitable amine side-chain.[8][11] Herein, we detail a robust, two-step synthetic protocol that transforms this compound into a novel picolinamide fungicide model, designated Fungicida-4M3P . This process highlights the utility of the starting material's methyl group as a synthetic handle for oxidation to a carboxylic acid, which is the key functional group for subsequent amidation.

Synthetic Rationale and Workflow

The strategic value of this compound lies in its pre-functionalized structure. The methyl group at the 4-position provides a direct and reliable site for oxidation to a carboxylic acid, while the phenyl group at the 3-position contributes to the final molecule's lipophilicity and potential for π-π stacking interactions with biological targets, which can enhance bioactivity.[3]

Our synthetic strategy is a two-stage process:

  • Oxidation: The selective oxidation of the 4-methyl group to a carboxylic acid, yielding 3-Phenylpyridine-4-carboxylic acid.

  • Amidation: The coupling of the resulting carboxylic acid with a model aromatic amine (2-chloro-4-fluoroaniline) to form the target picolinamide, Fungicida-4M3P .

This workflow is designed for efficiency and scalability, employing well-established and reliable chemical transformations.[12][13]

G cluster_0 Synthesis Workflow A Start: this compound B Step 1: Oxidation (KMnO4, Reflux) A->B Reagents C Intermediate: 3-Phenylpyridine-4-carboxylic acid B->C Isolation D Step 2: Amidation (SOCl2, Amine Coupling) C->D Reagents E Final Product: Fungicida-4M3P D->E Crude Product F Purification & Characterization (Chromatography, NMR, MS) E->F Validation

Caption: Overall workflow for the synthesis of Fungicida-4M3P.

Detailed Experimental Protocols

PART 1: Oxidation of this compound

The oxidation of methylpyridines to their corresponding carboxylic acids is a fundamental transformation in pyridine chemistry.[14][15] While various oxidizing agents can be employed, potassium permanganate (KMnO₄) in an aqueous medium under reflux is a classic and effective method, particularly for industrial-scale preparations.[16]

Reaction Scheme:

Caption: Oxidation of the methyl group to a carboxylic acid.

Protocol:

  • To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (16.9 g, 0.1 mol).

  • Add 400 mL of deionized water and stir to form a suspension.

  • Heat the mixture to 80°C. In a separate beaker, dissolve potassium permanganate (KMnO₄, 34.8 g, 0.22 mol) in 200 mL of warm water.

  • Add the KMnO₄ solution portion-wise to the stirred reaction mixture over 1 hour, maintaining the temperature between 80-90°C.

  • After the addition is complete, heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with 50 mL of hot water.

  • Combine the filtrates and concentrate under reduced pressure to a volume of approximately 150 mL.

  • Cool the solution in an ice bath and acidify to pH 3-4 by the slow addition of concentrated hydrochloric acid (HCl).

  • A white precipitate of 3-Phenylpyridine-4-carboxylic acid will form. Stir for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 60°C to a constant weight.

PART 2: Amidation to Synthesize Fungicida-4M3P

Amide bond formation is a cornerstone of synthetic chemistry. While coupling reagents like DCC or EDC are common, activation of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is a highly effective and atom-economical method for preparing amides, especially when scaling up.[17][18] This method proceeds readily and is suitable for a wide range of substrates.[19]

Protocol:

  • Caution: This step should be performed in a well-ventilated fume hood as SOCl₂ and its byproducts are corrosive and toxic.

  • In a 250 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend 3-Phenylpyridine-4-carboxylic acid (9.95 g, 0.05 mol) in 100 mL of anhydrous toluene.

  • Add thionyl chloride (SOCl₂, 5.4 mL, 0.075 mol) dropwise via a syringe. Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).

  • Heat the mixture to 80°C and stir for 2 hours. The suspension should become a clear solution as the acid chloride forms.

  • Cool the mixture to room temperature and remove the excess SOCl₂ and toluene under reduced pressure.

  • Dissolve the resulting crude acid chloride in 100 mL of anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve 2-chloro-4-fluoroaniline (7.28 g, 0.05 mol) and triethylamine (10.5 mL, 0.075 mol) in 50 mL of anhydrous DCM.

  • Cool the amine solution in an ice bath and add the acid chloride solution dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding 50 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, Fungicida-4M3P .

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis of Fungicida-4M3P .

ParameterStep 1: OxidationStep 2: Amidation
Key Reagents This compound, KMnO₄3-Phenylpyridine-4-carboxylic acid, SOCl₂, 2-chloro-4-fluoroaniline
Solvent WaterToluene, Dichloromethane
Temperature 80°C to Reflux (~100°C)0°C to 80°C
Reaction Time 4-6 hours6 hours
Product 3-Phenylpyridine-4-carboxylic acidFungicida-4M3P
Typical Yield 75-85%80-90%
Purity (Post-Purification) >98% (by Titration/NMR)>98% (by HPLC/NMR)
Characterization ¹H NMR, ¹³C NMR, M.P.¹H NMR, ¹³C NMR, HRMS, M.P.

Causality and Self-Validation

Expertise in Experimental Design:

  • Choice of Oxidant: While nitric acid or catalytic air oxidation are alternatives, KMnO₄ is chosen for its high reliability and straightforward laboratory implementation.[12][16] The reaction's completion is easily visualized by the disappearance of the purple permanganate color.

  • Amidation Strategy: The conversion to an acid chloride with SOCl₂ is a robust method that avoids the formation of urea byproducts associated with carbodiimide coupling agents.[18] The use of triethylamine as a base is crucial to neutralize the HCl generated during the acylation, driving the reaction to completion.

Trustworthiness Through In-Process Controls:

  • Validation of Intermediate: The intermediate, 3-Phenylpyridine-4-carboxylic acid, must be thoroughly dried and characterized before proceeding. Its purity directly impacts the yield and purity of the final amidation step. A sharp melting point and clean NMR spectrum are indicators of successful synthesis.

  • Monitoring Reaction Completion: Both reactions can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before workup, preventing unnecessary purification challenges.

  • Final Product Characterization: The identity and purity of Fungicida-4M3P must be unequivocally confirmed by High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula, and by ¹H and ¹³C NMR to confirm the structure.

Conclusion

This compound serves as an exemplary and highly effective precursor for the synthesis of picolinamide-based agrochemicals.[6] The two-step protocol detailed herein provides a clear and reproducible pathway to a model fungicide, Fungicida-4M3P , through reliable oxidation and amidation reactions. This application note demonstrates the strategic utility of this starting material, providing researchers in the agrochemical field with a solid foundation for developing novel crop protection agents based on the versatile phenylpyridine scaffold.[4][20]

References

  • Google Patents. (n.d.). Process for synthesis of picolinamides. (WO2021076681A1).
  • Google Patents. (n.d.). Oxidation of methyl-pyridines. (US2818378A).
  • American Chemical Society. (2025). Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A. ACS Fall 2025. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. Retrieved from [Link]

  • Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Plant Pathology Journal, 13(3), 152-159. Retrieved from [Link]

  • RSC Publishing. (n.d.). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes. R Discovery. Retrieved from [Link]

  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Retrieved from [Link]

  • Auteum. (n.d.). Unlocking Potential: The Role of 4-Phenylpyridine in Modern Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. Green Chemistry. Retrieved from [Link] Florylpicoxamid

  • ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6217. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19352-29-5. Retrieved from [Link]

  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]

  • MDPI. (n.d.). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation of alkyl pyridines and alkyl quinolines. (US2109954A).
  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids. (US8575350B2).
  • Cai, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6265. Retrieved from [Link]

Sources

Application Notes: 4-Methyl-3-phenylpyridine as a Versatile Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 4-Methyl-3-phenylpyridine, a specialized pyridine-based ligand, and its applications in palladium-catalyzed cross-coupling reactions. Pyridine derivatives are crucial structural motifs in medicinal chemistry and materials science.[1][2] As a ligand, this compound offers a unique combination of steric and electronic properties that can be leveraged to influence catalytic activity and selectivity. We present detailed protocols for its application in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck reaction. These protocols are designed to be self-validating and are supported by mechanistic insights to aid researchers in optimizing these transformations for their specific needs.

Introduction to this compound as a Ligand

Pyridine-based ligands are of significant interest in catalysis due to the strong coordination of the pyridine nitrogen to transition metals and the tunable nature of the pyridine ring. The electronic and steric properties of the ligand can be finely adjusted through substitution, which in turn modulates the reactivity of the metallic center.[3]

This compound (C₁₂H₁₁N) is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a phenyl group at the 3-position.[4][5]

Key Structural & Electronic Attributes:

  • Pyridine Nitrogen: The lone pair on the nitrogen atom serves as the primary coordination site for the palladium catalyst.

  • 4-Methyl Group: This electron-donating group (EDG) increases the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. This enhanced Lewis basicity can lead to stronger coordination to the palladium center, potentially stabilizing the active catalytic species.[3]

  • 3-Phenyl Group: The bulky phenyl group introduces significant steric hindrance around the coordination site. This steric bulk can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle, often promoting the desired coupling and preventing side reactions like β-hydride elimination.

These combined features make this compound a promising candidate for catalytic reactions where fine-tuning of the catalyst's electronic environment and steric profile is critical for achieving high efficiency and selectivity.

Ligand Structure

Caption: Structure of this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[6][7] The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Mechanistic Considerations & Ligand Role

In the Suzuki-Miyaura catalytic cycle, a ligand like this compound stabilizes the Pd(0) and Pd(II) intermediates.

  • Oxidative Addition: The electron-donating methyl group enhances the electron density at the palladium center, which can facilitate the oxidative addition of the aryl halide to the Pd(0) species.

  • Transmetalation: The steric bulk of the phenyl group can influence the rate of transmetalation from the organoboron species.

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often accelerated by bulky, electron-rich ligands.

Suzuki_Cycle cluster_trans Transmetalation pd0 Pd(0)L₂ pd_add R¹-Pd(II)(X)L₂ pd0->pd_add Oxidative Addition (R¹-X) B_complex [R²B(OR)₃]⁻ pd_add->B_complex + Base (OH⁻) pd_trans R¹-Pd(II)(R²)L₂ pd_trans->pd0 Reductive Elimination (R¹-R²) B_complex->pd_trans - X⁻, - B(OR)₃ ligand L = this compound

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction using this compound as a ligand. While based on established methods for similar pyridines, optimization for specific substrates may be required.[8][9]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • 4-Bromoanisole (Aryl Halide)

  • Phenylboronic acid (Boronic Acid)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[10]

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas (inert atmosphere)

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive flow of inert gas, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Representative Data

The following table provides expected outcomes for Suzuki-Miyaura couplings with various substrates, based on literature for analogous pyridine-ligated systems.[11]

EntryAryl HalideBoronic AcidProductExpected Yield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>90
23-Bromopyridine4-Tolylboronic acid3-(4-Tolyl)pyridine85-95
31-IodonaphthalenePhenylboronic acid1-Phenylnaphthalene>90
44-ChlorotoluenePhenylboronic acid4-Methylbiphenyl70-85

Application in Heck Cross-Coupling

The Heck reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and alkenes.[12] The reaction is highly sensitive to the catalyst system, including the choice of ligand, base, and solvent.[13]

Mechanistic Considerations & Ligand Role

The established mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[14]

  • Coordination & Insertion: this compound can facilitate the coordination of the alkene to the Pd(II) center. Its steric profile can influence the regioselectivity of the subsequent migratory insertion step.

  • β-Hydride Elimination: The ligand's properties can affect the rate of β-hydride elimination, which forms the final product and a palladium-hydride species.

  • Catalyst Regeneration: The base regenerates the active Pd(0) catalyst from the palladium-hydride intermediate.[14]

Protocol: Heck Coupling of Iodobenzene with Styrene

This protocol provides a step-by-step guide for a typical Heck reaction.[15][16]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Iodobenzene (Aryl Halide)

  • Styrene (Alkene)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Nitrogen or Argon gas

Experimental Procedure:

  • Catalyst Formation: In a Schlenk tube, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in DMF (3 mL).

  • Inert Atmosphere: De-gas the solution by bubbling nitrogen through it for 15 minutes.

  • Reagent Addition: Add iodobenzene (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 100-120 °C for 6-18 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with 1M HCl, then saturated NaHCO₃, and finally brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization to yield trans-stilbene.

Experimental Workflow

Heck_Workflow start 1. Combine Pd(OAc)₂ & Ligand in Schlenk Tube reagents 2. Add Aryl Halide, Alkene, and Base start->reagents reaction 3. Heat under Inert Atmosphere (100-120 °C) reagents->reaction workup 4. Aqueous Work-up & Extraction reaction->workup purify 5. Column Chromatography or Recrystallization workup->purify end 6. Characterize Product (NMR, MS) purify->end

Caption: Step-by-step workflow for the Heck reaction.

Concluding Remarks

This compound demonstrates significant potential as a ligand in palladium-catalyzed cross-coupling reactions. Its distinct electronic and steric characteristics allow for the effective stabilization and modulation of the palladium catalyst's activity. The protocols provided herein for the Suzuki-Miyaura and Heck reactions serve as robust starting points for researchers. Further exploration into other catalytic transformations, such as C-H activation and amination reactions, is warranted and represents a promising avenue for future research.[2] The rational design of ligands, exemplified by this compound, continues to be a pivotal strategy in advancing the capabilities of modern synthetic organic chemistry.

References

  • Butschke, B., & Gandelman, M. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • EDP Sciences. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19352-29-5. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:19352-29-5. [Link]

  • Appchem. (n.d.). This compound | 19352-29-5. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • European Journal of Chemistry. (2024). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

Application Notes and Protocols for the Quantification of 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Methyl-3-phenylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering robust and reliable analytical procedures. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID), both widely accessible in modern analytical laboratories.

Introduction to this compound and its Analytical Importance

This compound is a heterocyclic building block utilized in the development of various biologically active molecules, including nicotinic receptor modulators and agents targeting the central nervous system.[1] Its precise and accurate quantification is paramount during synthesis, for purity assessment of the final product, and in pharmacokinetic studies. The development of validated, robust analytical methods is therefore a critical aspect of quality control and regulatory compliance.

This document serves as a practical guide, detailing the fundamental principles and step-by-step protocols for the quantification of this compound. The selection of analytical techniques is grounded in the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19352-29-5[1][2][3]
Molecular Formula C₁₂H₁₁N[1][2][3]
Molecular Weight 169.22 g/mol [1][2]
Boiling Point 281.9 °C at 760 mmHg[1][4]
Physical Form Liquid
Storage Room temperature, dry[1]

The relatively high boiling point and the presence of a chromophore (the pyridine and phenyl rings) make both GC and HPLC viable analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Reverse-phase HPLC is a powerful and versatile technique for the analysis of moderately polar compounds like this compound. The method described below utilizes a C18 column, which provides excellent separation and peak shape for aromatic compounds.

Rationale for Method Design

The choice of a C18 stationary phase is based on its hydrophobic nature, which allows for strong retention of the phenyl and methyl-substituted pyridine rings through hydrophobic interactions. A mobile phase consisting of acetonitrile and water provides a good solvent system for eluting the analyte with a reasonable retention time and sharp peak shape. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak symmetry by minimizing interactions with residual silanol groups on the silica support. UV detection is selected due to the strong absorbance of the aromatic rings in the UV region.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Materials:

  • This compound reference standard (purity ≥ 97%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and adding 1 mL of formic acid. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of at least five working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol) to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the sample solutions.

    • Integrate the peak area of this compound.

  • Quantification: Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O:Formic Acid) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC Standard Standard Solutions (1-100 µg/mL) Injection Inject 10 µL Standard->Injection Sample Sample Preparation (Dissolution & Filtration) Sample->Injection Detection UV Detection (254 nm) HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC-UV workflow for the quantification of this compound.

Gas Chromatography (GC) Method for Quantification

Gas chromatography is an excellent alternative for the analysis of volatile and thermally stable compounds like this compound. The high boiling point of the analyte suggests that a reasonably high oven temperature will be required for elution.

Rationale for Method Design

A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is suitable for the separation of aromatic compounds. This type of stationary phase separates analytes based on their boiling points and, to a lesser extent, their polarity. Flame Ionization Detection (FID) is chosen for its high sensitivity to organic compounds and its wide linear range. The use of a split injection mode prevents column overloading and ensures sharp peaks.

Experimental Protocol: GC-FID

Objective: To quantify this compound using a GC method with Flame Ionization Detection.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler (recommended for precision)

Materials:

  • This compound reference standard (purity ≥ 97%)

  • Methanol or Acetone (GC grade)

  • Helium or Nitrogen (high purity, as carrier gas)

  • Hydrogen and Air (for FID)

Chromatographic Conditions:

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Detector Temperature 300 °C
Oven Temperature Program 100 °C (hold for 1 min), ramp to 250 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Procedure:

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or acetone.

    • Working Standard Solutions: Prepare a series of at least five working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the same solvent.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.

  • Analysis:

    • Set up the GC system with the specified conditions and allow it to equilibrate.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Integrate the peak area of this compound.

  • Quantification: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

GC Workflow Diagram

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_GC Standard Solutions (10-250 µg/mL) Injection_GC Inject 1 µL (Split 50:1) Standard_GC->Injection_GC Sample_GC Sample Preparation (Dissolution in Solvent) Sample_GC->Injection_GC GC GC System (DB-5 Column) Detection_GC FID Detection GC->Detection_GC Injection_GC->GC Chromatogram_GC Obtain Chromatogram Detection_GC->Chromatogram_GC Integration_GC Peak Integration Chromatogram_GC->Integration_GC Calibration_GC Calibration Curve Integration_GC->Calibration_GC Quantification_GC Quantify Analyte Calibration_GC->Quantification_GC

Caption: GC-FID workflow for the quantification of this compound.

Method Validation

The analytical methods described above must be validated to ensure they are suitable for their intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other peaks, and the peak purity should be confirmed if using a PDA detector.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Typically 80-120% of the test concentration for an assay of the active substance.
Accuracy The closeness of the test results obtained by the method to the true value.The recovery of spiked samples should be within 98-102%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

Conclusion

This guide provides two robust and reliable analytical methods for the quantification of this compound. The choice between the HPLC and GC methods will depend on the specific application, sample matrix, and available instrumentation. Both methods, when properly validated, will provide accurate and precise results, ensuring the quality and consistency of this compound in research and development settings.

References

  • This compound. MySkinRecipes. [Link]

  • This compound | 19352-29-5. Appchem. [Link]

  • This compound | CAS 19352-29-5. Matrix Fine Chemicals. [Link]

  • This compound | CAS#:19352-29-5. Chemsrc. [Link]

  • 4-Phenylpyridine | C11H9N | CID 13651. PubChem. [Link]

  • 4-[3-(Methylthio)phenyl]pyridine | C12H11NS | CID 46316075. PubChem. [Link]

  • Showing Compound 4-Methylpyridine (FDB004424). FooDB. [Link]

  • Chemical Properties of Pyridine, 3-phenyl- (CAS 1008-88-4). Cheméo. [Link]

  • 3-Methylpyridine. Wikipedia. [Link]

  • Methyl 4-phenylpyridine-3-carboxylate - SpectraBase. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated protocols for the qualitative and quantitative analysis of 4-Methyl-3-phenylpyridine (CAS 19352-29-5), a critical heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Given its role as a key intermediate, robust and reliable analytical methods are paramount for ensuring purity, stability, and quality control. We present two orthogonal analytical techniques: a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for precise quantification and impurity profiling, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and sensitive detection. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for purpose in a regulated drug development environment.[2][3]

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyridine derivative with a molecular formula of C₁₂H₁₁N and a molecular weight of 169.22 g/mol .[1][4] Its structure is integral to the development of central nervous system agents, nicotinic receptor modulators, and specialty ligands.[1] The presence of impurities or degradants can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, highly specific, accurate, and precise analytical methods are required for its characterization.

This application note addresses this need by providing comprehensive, field-proven protocols for two complementary chromatographic techniques.

  • HPLC-UV: Ideal for routine quality control, offering robust quantification of the main component and related impurities in drug substance and product formulations.

  • GC-MS: Provides an orthogonal method for identity confirmation through its characteristic mass fragmentation pattern and is highly effective for detecting volatile and semi-volatile impurities.[5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

The HPLC method is designed for the accurate assay and impurity determination of this compound. A reversed-phase approach is selected, as it is well-suited for separating moderately polar aromatic compounds.

Scientific Rationale and Method Causality

The choice of a C18 stationary phase provides the necessary hydrophobic interaction to retain the phenyl and methyl-substituted pyridine rings. Pyridine derivatives can exhibit poor peak shape (tailing) on silica-based columns due to interaction with residual silanol groups. To mitigate this, the mobile phase is acidified with formic acid.[6] This ensures the pyridine nitrogen (pKa ≈ 5.2-6) is protonated, leading to a single ionic species that chromatographs with improved symmetry and efficiency.[6][7] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Experimental Workflow: HPLC Analysis

The following diagram illustrates the logical flow of the HPLC analysis process.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H₂O with 0.1% Formic Acid) D System Equilibration A->D B Prepare Stock Solution (1 mg/mL in Diluent) C Create Calibration Standards & QC Samples B->C E Inject Sample (e.g., 5 µL) C->E D->E F Isocratic Elution on C18 Column E->F G UV Detection (e.g., 254 nm) F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Analyte & Impurities I->J

Caption: HPLC-UV analysis workflow for this compound.

Detailed HPLC Protocol

2.3.1 Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid (≥98%).

  • Reference Standard: this compound (Purity ≥97%).[8]

2.3.2 Reagent Preparation

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase is recommended as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Solution to cover the desired linear range (e.g., 1-100 µg/mL).

2.3.3 Chromatographic Conditions

The operational parameters should be configured as follows:

ParameterRecommended Setting
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Method Validation Summary (per ICH Q2(R2))

This method must be validated to demonstrate its fitness for purpose.[3][9] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To assess the ability to measure the analyte in the presence of impurities, degradants, or matrix components.Peak purity index > 990; baseline resolution (>1.5) from adjacent peaks.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit.[10]
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability)The precision under the same operating conditions over a short interval.Relative Standard Deviation (%RSD) ≤ 1.0% for six replicate injections.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within specifications when parameters (e.g., pH, flow rate, % organic) are varied.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the unambiguous identification of this compound. It is also highly effective for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

Scientific Rationale and Method Causality

With a boiling point of approximately 281.9°C, this compound is sufficiently volatile for GC analysis.[1] A non-polar 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms) is chosen for its general-purpose utility in separating aromatic compounds based on their boiling points and slight polarity differences. Electron Ionization (EI) at 70 eV is a standard, high-energy technique that produces reproducible fragmentation patterns, creating a molecular "fingerprint" for definitive identification.[11] This fragmentation is critical for structural elucidation and confirmation.

Experimental Workflow: GC-MS Analysis

The following diagram outlines the GC-MS workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve Sample (e.g., 1 mg/mL in DCM) B Transfer to GC Vial A->B C Inject Sample (Split/Splitless Inlet) B->C D Vaporization C->D E Separation on Capillary Column D->E F Electron Ionization (70 eV) E->F G Mass Filtering (Quadrupole) F->G H Ion Detection G->H I Generate Total Ion Chromatogram (TIC) H->I J Extract Mass Spectrum I->J K Identify Compound (Library Search & Fragmentation) J->K

Caption: GC-MS analysis workflow for this compound.

Detailed GC-MS Protocol

3.3.1 Instrumentation and Materials

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD, or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium (≥99.999% purity).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-grade.

  • Reference Standard: this compound (Purity ≥97%).

3.3.2 Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Working Sample (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with DCM. This concentration is typically sufficient for good signal intensity without saturating the detector.

3.3.3 GC-MS Conditions

The following parameters provide a robust starting point for analysis.

ParameterRecommended Setting
Inlet Mode Split (Split ratio 50:1)
Inlet Temperature 280 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100 °C, hold for 1 minRamp: 20 °C/min to 300 °CHold: 5 min
MS Transfer Line Temp 280 °C
MS Source Temp 230 °C
Ionization Energy 70 eV
Mass Scan Range 40 - 400 amu
Data Interpretation: Mass Spectrum and Fragmentation

The mass spectrum provides a unique fingerprint for identification.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 169 , corresponding to the molecular weight of this compound (C₁₂H₁₁N). The presence of this peak is crucial for confirming the molecular weight.

  • Key Fragmentation Pathways: Electron ionization will induce fragmentation, and the resulting ions provide structural information.[5][12]

    • Loss of a Methyl Radical (M-15): Alpha-cleavage of the methyl group is a common fragmentation pathway, which would result in a significant peak at m/z 154 .

    • Loss of H or HCN: Fragmentation of the pyridine ring can lead to peaks corresponding to the loss of a hydrogen atom (m/z 168) or hydrogen cyanide (m/z 142).

    • Phenyl Cation: The presence of a phenyl group would likely yield a fragment at m/z 77 .

The obtained spectrum should be compared against a reference standard and can be checked against spectral libraries (e.g., NIST, Wiley) for confirmation.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust, reliable, and complementary framework for the comprehensive analysis of this compound. The HPLC method is optimized for high-throughput quantitative analysis in quality control settings, while the GC-MS method offers definitive structural confirmation and sensitive impurity identification. Both protocols are grounded in established chromatographic principles and are designed to meet the rigorous standards of the pharmaceutical industry, as outlined by ICH guidelines.

References

  • AMSbiopharma. (2025).
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • MySkinRecipes. (n.d.). This compound.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2025).
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • DTIC. (n.d.).
  • European Medicines Agency (EMA). (2024). ICH Q2(R2)
  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • ICH. (2023).
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19352-29-5.
  • Chemsrc. (n.d.). This compound | CAS#:19352-29-5.
  • Appchem. (n.d.). This compound | 19352-29-5.
  • Chemistry LibreTexts. (2014). 13.
  • Sigma-Aldrich. (n.d.). This compound | 19352-29-5.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
  • YouTube. (2020).
  • PubMed. (2009).
  • PubMed. (2008). Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+)

Sources

Application Notes & Protocols: 4-Methyl-3-phenylpyridine in the Synthesis of Nicotinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a multitude of physiological processes, making them prime targets for therapeutic intervention in neurological disorders like Alzheimer's disease, schizophrenia, and substance addiction.[1][2][3] The development of selective nAChR modulators is a key focus in modern medicinal chemistry. This document provides an in-depth technical guide on the strategic use of 4-methyl-3-phenylpyridine as a foundational scaffold for synthesizing novel nicotinic receptor modulators. We will explore synthetic pathways, provide detailed experimental protocols for synthesis and biological evaluation, and discuss structure-activity relationship (SAR) insights derived from this versatile chemical entity.

Introduction: The Strategic Value of the this compound Scaffold

The 3-phenylpyridine core is a recognized privileged structure in medicinal chemistry, forming the basis for agents targeting a wide array of biological targets.[4] The specific introduction of a methyl group at the 4-position, yielding this compound, offers a nuanced yet powerful tool for drug design. This substitution provides several strategic advantages:

  • Steric Influence: The methyl group can enforce specific dihedral angles between the pyridine and phenyl rings, influencing the molecule's overall conformation and its fit within the receptor's binding pocket.

  • Metabolic Blocking: The methyl group can serve as a metabolic block, preventing potential para-hydroxylation on the pyridine ring, which can enhance the pharmacokinetic profile of the resulting drug candidates.

  • Vector for Further Functionalization: The methyl group itself is a handle for further chemical modification through reactions like C-H activation, allowing for the exploration of new chemical space.[5]

This guide focuses on leveraging these properties to generate potent and selective modulators of nAChRs, particularly positive allosteric modulators (PAMs), which enhance receptor activity in the presence of the endogenous agonist without directly activating the receptor themselves.[6]

Physicochemical Data
PropertyValueSource
CAS Number 19352-29-5[3]
Molecular Formula C₁₂H₁₁N[3]
Molecular Weight 169.22 g/mol [3]
Boiling Point 281.9°C[3]
Appearance Liquid or solidN/A
Storage Room temperature, dry conditions[3]

Synthetic Pathways and Key Transformations

The this compound scaffold can be synthesized and subsequently modified through several robust and high-yield chemical reactions. The primary route to the core structure is via transition metal-catalyzed cross-coupling, followed by functionalization to generate diverse libraries of modulator candidates.

G start_node Starting Materials (e.g., 3-Bromo-4-methylpyridine, Phenylboronic acid) core_scaffold Core Scaffold This compound start_node->core_scaffold Suzuki-Miyaura Coupling mod_path1 Modification of Phenyl Ring (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) core_scaffold->mod_path1 Diversification Pathways mod_path2 Modification of Pyridine Ring (e.g., C-H Functionalization, Oxidation) core_scaffold->mod_path2 Diversification Pathways mod_path3 Modification of Methyl Group (e.g., Oxidation, Halogenation) core_scaffold->mod_path3 Diversification Pathways final_library Library of nAChR Modulators mod_path1->final_library mod_path2->final_library mod_path3->final_library

Figure 1: General synthetic workflow for diversifying the this compound scaffold.

A cornerstone of this synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, which provides a reliable method for constructing the C-C bond between the pyridine and phenyl rings.[7] More advanced techniques, such as directed C-H functionalization, offer pathways to selectively introduce substituents at positions that are otherwise difficult to access, enabling fine-tuning of a compound's pharmacological profile.[8][9]

Experimental Protocol: Synthesis of a Phenylpyrid-3-ylmethanone Modulator

This section details a representative two-step synthesis. First, the this compound core is assembled. Second, it is functionalized to produce an arylpyrid-3-ylmethanone, a class of compounds known to act as Type I positive allosteric modulators of α7 nAChRs.[6]

Part A: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for biaryl synthesis.[7]

Materials:

  • 3-Bromo-4-methylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous) and Deionized water (4:1 mixture)

  • Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10 minutes.

    • Scientist's Note: An inert atmosphere is critical to prevent oxidative degradation of the Pd(0) active catalyst, which is formed in situ from Pd(OAc)₂.

  • Solvent Addition: Add the anhydrous 1,4-dioxane/water mixture (to achieve a substrate concentration of ~0.2 M) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4 hours. Monitor progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.

G setup 1. Combine Reactants (Halide, Boronic Acid, Catalyst, Base) inert 2. Purge with Inert Gas (Ar or N2) setup->inert solvent 3. Add Solvent (Dioxane/Water) inert->solvent react 4. Heat and Stir (e.g., 90 °C, 4h) solvent->react workup 5. Aqueous Workup (EtOAc/Water Extraction) react->workup purify 6. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Figure 2: Step-by-step workflow for Suzuki-Miyaura coupling.

Part B: Functionalization to an Arylpyrid-3-ylmethanone

This step involves the oxidation of the methyl group to a carboxylic acid, followed by amide coupling or conversion to a ketone. A direct Friedel-Crafts acylation on the phenyl ring is also a viable alternative depending on the desired final structure. For this example, we will outline a hypothetical route involving oxidation and then Friedel-Crafts acylation.

Materials:

  • This compound (from Part A)

  • Potassium permanganate (KMnO₄)

  • 4-Chlorobenzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • Oxidation: The methyl group of this compound is first oxidized to a carboxylic acid (3-phenylpyridine-4-carboxylic acid) using a strong oxidizing agent like KMnO₄ under reflux in an aqueous solution.

  • Acyl Chloride Formation: The resulting carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Friedel-Crafts Acylation: The 3-phenylpyridine-4-carbonyl chloride is then reacted with a substituted benzene (e.g., chlorobenzene) under Friedel-Crafts conditions with a Lewis acid catalyst like AlCl₃ to form the final arylpyrid-3-ylmethanone product.

    • Scientist's Note: This multi-step process provides a high degree of control and allows for the introduction of various aryl groups. The specific reaction conditions must be carefully optimized for each substrate. The resulting methanone structure is analogous to potent PAMs reported in the literature.[6]

Biological Evaluation: Assessing Modulator Activity at nAChRs

Once synthesized, the compounds must be evaluated for their ability to modulate nAChR function. A common and robust method is the two-electrode voltage clamp (TEVC) assay using Xenopus laevis oocytes expressing the target human nAChR subtype (e.g., α7 or α4β2).

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

Objective: To measure the potentiation of an agonist-evoked current by the synthesized compound, identifying it as a Positive Allosteric Modulator (PAM).

Procedure:

  • Oocyte Preparation: Surgically harvest oocytes from an anesthetized Xenopus laevis frog. Defolliculate the oocytes and inject them with cRNA encoding the desired nAChR subunits (e.g., human α7). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl. Clamp the membrane potential at -70 mV.

  • PAM Screening: a. Establish a baseline current. b. Apply a sub-maximal concentration of an agonist (e.g., 10 µM acetylcholine for α7 nAChRs) and record the peak inward current (I_agonist). c. Wash the chamber until the current returns to baseline. d. Co-apply the agonist with the test compound (e.g., at 1 µM). Record the new peak inward current (I_potentiated).

  • Data Analysis: Calculate the percent modulation using the formula: ((I_potentiated / I_agonist) - 1) * 100%. Construct dose-response curves by testing a range of compound concentrations to determine EC₅₀ (potency) and E_max (efficacy).

G nAChR nAChR (e.g., α7) Channel Ion Channel (Ca²⁺, Na⁺ influx) nAChR->Channel Activates Agonist Agonist (Acetylcholine) Agonist->nAChR Binds to Orthosteric Site PAM PAM (Test Compound) PAM->nAChR Binds to Allosteric Site PAM->Channel Potentiates Opening Response Enhanced Neuronal Response Channel->Response Leads to

Figure 3: Simplified signaling pathway showing nAChR activation and potentiation by a PAM.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the features required for potent nAChR modulation. Based on published data for analogous arylpyrid-3-ylmethanones, several trends emerge.[6]

Compound ID (Example)R-Group on Phenyl RingKey ModificationEC₅₀ (µM)Max Modulation (%)
7a 4-ClReference Compound0.50800%
7s 2-ClPositional Isomer> 1035%
7f 2-MeSteric HindranceInactive0%
7v 2-NH(isopropyl), 4-ClOptimized Amino Group0.181200%
7z 2-NH(methyl), 4-ClSmaller Amino Group1.2770%

Data is representative and adapted from literature to illustrate SAR principles.[6]

Key Takeaways:

  • Positional Sensitivity: The placement of substituents on the phenyl ring is critical. Moving a chlorine from the 4-position to the 2-position (7s) dramatically reduces activity.[6]

  • Steric Effects: Small steric changes near the biaryl linkage, such as adding a 2-methyl group (7f), can abolish activity entirely.[6]

  • Exploitation of H-Bonding: Introducing an amino group at the 2-position can significantly enhance potency and efficacy, with the size of the alkyl substituent on the amine being a key optimization parameter (compare 7v and 7z).[6] This suggests a specific hydrogen-bonding interaction or hydrophobic pocket in the allosteric binding site.

Conclusion and Future Perspectives

The this compound scaffold is a highly tractable and strategically valuable starting point for the development of novel nicotinic receptor modulators. Its synthetic accessibility via robust cross-coupling reactions, combined with multiple sites for diversification, allows for a thorough exploration of chemical space. The SAR data clearly indicate that subtle structural modifications can lead to profound changes in pharmacological activity, highlighting the importance of rational design.

Future work should focus on advanced C-H functionalization of both the pyridine and phenyl rings to install novel vectors and functional groups. Furthermore, exploring bioisosteric replacements for the phenyl ring could lead to compounds with improved selectivity and physicochemical properties, ultimately paving the way for new therapeutics for complex neurological disorders.[10]

References

  • Eaton, J. B., et al. (2014). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

  • Tunalı, N., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. Available at: [Link]

  • Abd-Alrahman, O. M., et al. (2016). Synthesis and activity of substituted heteroaromatics as positive allosteric modulators for α4β2α5 nicotinic acetylcholine receptors. PubMed Central. Available at: [Link]

  • Arias, H. R., et al. (2020). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. MDPI. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Tunalı, N., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ChemRxiv. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2015). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • G. F. G. et al. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

  • G. G. et al. (2004). Structure-affinity relationships of a unique nicotinic ligand: N(1)-dimethyl-N(4)-phenylpiperazinium iodide (DMPP). PubMed. Available at: [Link]

  • C. L. et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. Available at: [Link]

  • D. D. et al. (2017). Catalytic Desymmetrization by C-H Functionalization as a Solution to the Chiral Methyl Problem. PubMed. Available at: [Link]

  • M. G. et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Available at: [Link]

  • M. W. H. et al. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. PubMed. Available at: [Link]

  • P. A. S. et al. (2022). Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation. MDPI. Available at: [Link]

  • M. S. M. et al. (2016). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PubMed Central. Available at: [Link]

  • L. Z. et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Available at: [Link]

  • M. A. T. et al. (2022). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PubMed Central. Available at: [Link]

  • S. S. et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. Available at: [Link]

  • S. J. X. et al. (2012). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed Central. Available at: [Link]

  • D. J. T. (2007). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central. Available at: [Link]

  • X. L. (2022). "Transition Metal-Catalyzed Desymmetrizations Based on C--H Activation Processes" in: Handbook of CH-Functionalization. Wiley. Available at: [Link]

  • M. M. et al. (2018). Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

  • S. P. (2018). Catalytic meta-selective C-H functionalization to construct quaternary carbon centres. Semantic Scholar. Available at: [Link]

Sources

The Ascendant Trajectory of 4-Methyl-3-phenylpyridine Derivatives in Central Nervous System Drug Discovery: A Comprehensive Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents to combat the complexities of Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 4-methyl-3-phenylpyridine core has emerged as a privileged structure, serving as a versatile intermediate in the development of potent and selective CNS agents.[1][2] This guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of this compound derivatives, with a particular focus on their application as modulators of key CNS targets, including nicotinic and muscarinic acetylcholine receptors. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals dedicated to advancing the frontier of CNS therapeutics.

The Strategic Importance of the this compound Scaffold

The this compound moiety offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the design of CNS drug candidates. Its structural characteristics are particularly valuable in medicinal chemistry for optimizing drug potency and selectivity.[2] This scaffold has been identified as a key building block in the synthesis of compounds targeting neurological disorders such as Alzheimer's disease and schizophrenia.[1][2]

The core structure allows for systematic modifications at several key positions, enabling the exploration of structure-activity relationships (SAR) to fine-tune the pharmacological profile of the resulting derivatives. The phenyl group at the 3-position can be readily substituted to probe interactions with specific receptor subpockets, while the methyl group at the 4-position can influence the overall lipophilicity and metabolic stability of the molecule. Furthermore, the pyridine nitrogen introduces a key hydrogen bond acceptor and a site for potential salt formation, which can significantly impact pharmacokinetic properties.

Synthesis of this compound and its Derivatives: A Methodological Overview

The construction of the this compound core and its subsequent derivatization are critical steps in the drug discovery cascade. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and widely employed method for the efficient formation of the pivotal carbon-carbon bond between the pyridine and phenyl rings.[3]

Core Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a reliable route to this compound, typically involving the reaction of a halopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the this compound core.

Materials:

  • 3-Bromo-4-methylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Catalyst Addition: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02-0.05 eq) and triphenylphosphine (0.04-0.10 eq) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Causality in Experimental Choices: The use of a palladium catalyst, specifically a Pd(0) species generated in situ from Pd(OAc)₂, is crucial for the catalytic cycle of the Suzuki reaction. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. The base is essential for the transmetalation step, activating the boronic acid. The choice of an aqueous solvent system often enhances the reaction rate and is environmentally benign.

Suzuki_Miyaura_Coupling Start 3-Bromo-4-methylpyridine + Phenylboronic Acid Reaction_Vessel Reaction Vessel (Dioxane/Water, Base) Start->Reaction_Vessel Heating Heating (80-100 °C) Reaction_Vessel->Heating Catalyst Pd Catalyst (e.g., Pd(OAc)₂ + PPh₃) Catalyst->Reaction_Vessel Workup Aqueous Work-up (EtOAc, Water, Brine) Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 1: Experimental workflow for the synthesis of this compound.

Biological Evaluation of this compound Derivatives as CNS Agents

The therapeutic potential of novel this compound derivatives is assessed through a hierarchical screening process, beginning with in vitro assays to determine their affinity and functional activity at specific CNS targets, followed by in vivo studies to evaluate their efficacy and pharmacokinetic properties in relevant animal models.

In Vitro Assays: Unveiling Molecular Interactions

3.1.1. Nicotinic Acetylcholine Receptor (nAChR) Modulation

The α7 and α4β2 subtypes of nAChRs are prominent targets for CNS disorders. Positive allosteric modulators (PAMs) of these receptors are of particular interest as they enhance the effect of the endogenous neurotransmitter acetylcholine without directly activating the receptor, potentially leading to a more favorable side-effect profile.[4]

Protocol 2: In Vitro Evaluation of nAChR Positive Allosteric Modulators

This protocol describes a general approach to assess the activity of this compound derivatives as PAMs of α7 nAChRs.

A. Cell Culture and Transfection:

  • Maintain a suitable host cell line (e.g., HEK-293 or CHO cells) in appropriate culture medium.

  • Transfect the cells with plasmids encoding the human α7 nAChR subunit. Stable cell lines are preferred for consistency.

B. Calcium Flux Assay (Functional Screen):

  • Plate the transfected cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds (this compound derivatives) in an appropriate assay buffer.

  • Add the test compounds to the cells and incubate for a specified period.

  • Add a sub-maximal concentration (e.g., EC₂₀) of a known nAChR agonist (e.g., acetylcholine or PNU-282987).

  • Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Plot the fluorescence response against the concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation effect.

Causality in Experimental Choices: The calcium flux assay is a high-throughput method to functionally assess the activity of ion channels like nAChRs. The use of a sub-maximal agonist concentration allows for the detection of potentiation by PAMs.

3.1.2. Muscarinic Acetylcholine Receptor (mAChR) Modulation

Muscarinic receptors, particularly the M1 and M4 subtypes, are implicated in cognitive function and are therapeutic targets for Alzheimer's disease and schizophrenia.[5][6]

Protocol 3: Radioligand Binding Assay for Muscarinic Receptors

This protocol provides a method to determine the binding affinity (Ki) of test compounds for mAChR subtypes.

A. Membrane Preparation:

  • Prepare cell membranes from a cell line stably expressing the desired human mAChR subtype (e.g., CHO-hM1).

B. Binding Assay:

  • In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-NMS for M1-M4 receptors), and varying concentrations of the test compound.

  • Incubate the mixture at room temperature to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Causality in Experimental Choices: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. The choice of radioligand is critical for selectivity and sensitivity.

Biological_Evaluation_Workflow Compound_Library This compound Derivative Library In_Vitro_Assays In Vitro Assays Compound_Library->In_Vitro_Assays nAChR_Assays nAChR Modulation (e.g., Calcium Flux) In_Vitro_Assays->nAChR_Assays mAChR_Assays mAChR Binding (Radioligand Assay) In_Vitro_Assays->mAChR_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis nAChR_Assays->SAR_Analysis mAChR_Assays->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Efficacy_Models Efficacy Models (e.g., Novel Object Recognition) In_Vivo_Studies->Efficacy_Models Candidate_Selection Preclinical Candidate Selection PK_PD->Candidate_Selection Efficacy_Models->Candidate_Selection

Sources

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale synthesis of 4-Methyl-3-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the industrial-scale production of this key pharmaceutical intermediate.[1][2] This document aims to address common challenges and provide practical solutions to ensure a robust, safe, and efficient synthesis process.

Introduction: Synthetic Strategy for Large-Scale Production

The most viable and widely adopted method for the large-scale synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance, generally good yields, and is a well-established method in the pharmaceutical industry for constructing C-C bonds.[3][4]

The primary synthetic route involves the coupling of 3-bromo-4-methylpyridine with phenylboronic acid . A critical aspect of a successful large-scale campaign is the reliable synthesis of the 3-bromo-4-methylpyridine precursor. A common industrial route for this precursor starts from 4-methyl-3-nitropyridine, which is reduced to 3-amino-4-methylpyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.[5]

This guide will focus on the challenges and troubleshooting associated with the key Suzuki-Miyaura coupling step, as this is where most of the critical process parameters lie for ensuring purity and yield on a large scale.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Step

This section addresses specific issues that may arise during the palladium-catalyzed coupling of 3-bromo-4-methylpyridine and phenylboronic acid in a question-and-answer format.

Q1: My reaction is showing low or no conversion. What are the likely causes?

A1: Low or no conversion in a large-scale Suzuki-Miyaura coupling can often be traced back to several key factors:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst is sensitive to air and moisture once activated by the base. Improper handling or storage can lead to deactivation. The catalyst may also be of poor quality.

    • Solution: Ensure you are using a high-quality palladium catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (nitrogen or argon). For large-scale reactions, it is advisable to use pre-catalysts like Pd(OAc)₂ with a suitable phosphine ligand, which are often more robust.[4] Consider performing a small-scale test with a fresh batch of catalyst to confirm its activity.

  • Insufficient Inert Atmosphere:

    • Cause: Oxygen can lead to the oxidative degradation of the phosphine ligands and the active Pd(0) species, as well as promote the homocoupling of phenylboronic acid.

    • Solution: Ensure your reactor is thoroughly purged with an inert gas before adding the reagents. Maintain a positive pressure of nitrogen or argon throughout the reaction. For large-scale setups, multiple vacuum/inert gas backfill cycles are recommended.

  • Poor Reagent Quality:

    • Cause: The presence of impurities in the 3-bromo-4-methylpyridine or phenylboronic acid can inhibit the catalyst. Water content in solvents and reagents can also be detrimental.

    • Solution: Use reagents of high purity. Ensure your solvents are anhydrous. It is good practice to test the purity of your starting materials before commencing a large-scale run.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may require a specific temperature to proceed at a reasonable rate. Insufficient heating can lead to a sluggish reaction.

    • Solution: Most Suzuki-Miyaura couplings require elevated temperatures.[6] Optimize the reaction temperature on a smaller scale first. For large reactors, ensure efficient heating and stirring to maintain a consistent temperature throughout the reaction mass.

Q2: I am observing significant byproduct formation, particularly a homocoupled biphenyl impurity. How can I minimize this?

A2: The formation of biphenyl from the homocoupling of phenylboronic acid is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[3]

  • Control of Oxygen:

    • Cause: As mentioned above, oxygen promotes the homocoupling pathway.

    • Solution: Rigorous exclusion of air is crucial. Degas all solvents and the aqueous base solution before use. Maintain a strict inert atmosphere throughout the reaction.

  • Stoichiometry of Boronic Acid:

    • Cause: Using a large excess of phenylboronic acid can increase the likelihood of homocoupling.

    • Solution: While a slight excess of the boronic acid (typically 1.1-1.3 equivalents) is often used to drive the reaction to completion, avoid using a large excess.

  • Catalyst Loading:

    • Cause: In some cases, high catalyst loading can contribute to side reactions.

    • Solution: While a sufficient amount of catalyst is needed for good conversion, using an unnecessarily high concentration can be detrimental. Optimize the catalyst loading on a smaller scale to find the right balance between reaction rate and impurity formation.

Q3: The reaction is highly exothermic and difficult to control on a large scale. What are the best practices for thermal management?

A3: Suzuki-Miyaura reactions can be significantly exothermic, posing a serious safety risk at scale if not properly managed.[6][7][8]

  • Controlled Reagent Addition:

    • Cause: Adding all reagents at once can lead to a rapid and uncontrollable release of heat.

    • Solution: The addition of one of the reactants, often the boronic acid solution or the catalyst, should be done portion-wise or via a controlled feed using a pump. This allows the reactor's cooling system to manage the heat generated.

  • Reaction Calorimetry:

    • Cause: A lack of understanding of the reaction's thermal profile.

    • Solution: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔH), the adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[9] This data is critical for designing a safe and robust large-scale process.

  • Efficient Cooling:

    • Cause: Inadequate cooling capacity of the reactor.

    • Solution: Ensure the reactor is equipped with an efficient cooling system. For highly exothermic reactions, jacket cooling may not be sufficient, and internal cooling coils might be necessary.

Q4: I am struggling with the purification of the final product. What are the recommended large-scale purification strategies?

A4: Large-scale purification of this compound requires a different approach than lab-scale purification.

  • Crystallization:

    • Strategy: This is the preferred method for large-scale purification as it is generally more cost-effective and scalable than chromatography.

    • Procedure:

      • After the reaction work-up, perform a solvent swap to a suitable crystallization solvent.

      • Develop a robust crystallization process by screening different solvents and anti-solvents.

      • Control the cooling profile and agitation rate to obtain a consistent crystal size and morphology, which is important for filtration and drying.

      • Seeding with a small amount of pure product can help control the crystallization process.

  • Distillation:

    • Strategy: Given the boiling point of this compound (around 281.9°C), vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[2]

    • Considerations: Ensure your vacuum system is robust and that the product is thermally stable at the required distillation temperatures.

  • Chromatography:

    • Strategy: While generally less preferred for large-scale final product purification due to cost, it can be used if crystallization or distillation is not effective.

    • Implementation: For industrial scale, consider using a medium-pressure liquid chromatography (MPLC) system with a suitable stationary phase (e.g., silica gel) and an optimized solvent system.

Frequently Asked Questions (FAQs)

Q: What is a typical catalyst and ligand system for this reaction on a large scale?

A: For large-scale synthesis, robust and efficient catalyst systems are preferred. A common choice is a combination of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) or a pre-formed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) with a bulky, electron-rich phosphine ligand such as triphenylphosphine (PPh₃) or more advanced biarylphosphine ligands.[4]

Q: Which solvent system is recommended for a large-scale Suzuki-Miyaura coupling?

A: A mixture of an organic solvent and an aqueous base is typically used. Common organic solvents include toluene, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF) . The aqueous phase contains the base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) . The choice of solvent can impact reaction rate and impurity profile, so it should be optimized.

Q: How can I remove residual palladium from my final product?

A: Residual palladium is a major concern in pharmaceutical synthesis. Several methods can be used for its removal:

  • Aqueous Washes: Washing the organic phase with an aqueous solution of a scavenger like thiourea or L-cysteine can help remove palladium.

  • Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual palladium.

  • Scavenger Resins: Passing the product solution through a column packed with a palladium scavenger resin is a very effective method.

Q: What are the key safety considerations for this process?

A:

  • Thermal Hazards: As discussed, the Suzuki-Miyaura reaction can be highly exothermic. A thorough understanding of the reaction's thermal profile is essential.[6][7][8]

  • Reagent Handling: Phenylboronic acid and its derivatives can be irritants. 3-bromo-4-methylpyridine is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE). Palladium catalysts, while used in small quantities, should also be handled with care.

  • Flammable Solvents: The use of flammable organic solvents requires a manufacturing environment with proper grounding, ventilation, and explosion-proof equipment.

Data and Protocols

Table 1: Representative Reaction Parameters for Large-Scale Synthesis
ParameterRecommended RangeRationale
Reactants 3-bromo-4-methylpyridine, Phenylboronic acid (1.1-1.3 equiv.)A slight excess of boronic acid drives the reaction to completion.
Catalyst Pd(OAc)₂ (0.05-0.5 mol%), SPhos (0.1-1.0 mol%)A common and effective catalyst/ligand system for Suzuki couplings.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)Inorganic bases are effective and easy to handle on a large scale.
Solvent Toluene / Water (e.g., 4:1 v/v) or 2-MeTHF / WaterA two-phase system is standard for Suzuki-Miyaura reactions.
Temperature 80-110 °CElevated temperature is typically required for a reasonable reaction rate.
Reaction Time 4-12 hoursMonitored by HPLC or GC until completion of the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

Note: This is a representative protocol and should be optimized for specific equipment and scale.

  • Reactor Setup:

    • Charge a clean, dry, and inerted reactor with 3-bromo-4-methylpyridine (1.0 equiv.).

    • Add phenylboronic acid (1.2 equiv.).

  • Solvent and Base Addition:

    • Add the organic solvent (e.g., toluene).

    • Prepare a degassed aqueous solution of the base (e.g., K₂CO₃, 2.5 equiv.) and add it to the reactor.

  • Catalyst Addition:

    • In a separate, inerted vessel, dissolve the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the reaction solvent.

    • Transfer the catalyst solution to the reactor.

  • Reaction:

    • Heat the reaction mixture to the target temperature (e.g., 90 °C) with efficient stirring.

    • Monitor the reaction progress by taking samples and analyzing them by HPLC or GC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the aqueous layer.

    • Wash the organic layer with water and then with brine.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Perform a solvent swap to a suitable crystallization solvent.

    • Crystallize the product, filter, and wash the cake with a cold solvent.

    • Dry the product under vacuum to a constant weight.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling cluster_2 Purification 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 4-Methyl-3-nitropyridine->3-Amino-4-methylpyridine Reduction 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 3-Amino-4-methylpyridine->3-Bromo-4-methylpyridine Sandmeyer Reaction Reaction Mixture Reaction Mixture 3-Bromo-4-methylpyridine->Reaction Mixture Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->Reaction Mixture Crude this compound Crude this compound Reaction Mixture->Crude this compound Crystallization/Distillation Crystallization/Distillation Crude this compound->Crystallization/Distillation Pure this compound Pure this compound Crystallization/Distillation->Pure this compound

Caption: A high-level overview of the synthetic workflow for this compound.

Diagram 2: Troubleshooting Decision Tree for Low Conversion

G start Low Conversion Observed q1 Is the reaction under a strict inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Has the catalyst activity been verified? a1_yes->q2 end Consult further with process development team a1_no->end Action: Improve inerting procedure. a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are the reagents and solvents of high purity and anhydrous? a2_yes->q3 a2_no->end Action: Test a fresh batch of catalyst. a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the reaction temperature optimal? a3_yes->q4 a3_no->end Action: Verify purity and water content. a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a4_yes->end Consider other factors (e.g., mixing). a4_no->end Action: Optimize reaction temperature.

Caption: A decision tree for troubleshooting low conversion in the Suzuki-Miyaura coupling.

References

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]

  • Li, Y., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. [Link]

  • Method for preparing 3-bromo-4-methylpyridine. (2015). CN104945314A.
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue College of Engineering. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). ResearchGate. [Link]

  • Literature Highlights. (2020). ACS Chemical Health & Safety, 27(2), 121-124. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Preparation method of 3-amino-4-methylpyridine. (2015). CN104356057A.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2022). Organic Process Research & Development, 26(1), 183-194. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(7), 1846-1868. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). Organic Process Research & Development, 11(3), 457-461. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 13, 2026, from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18, 2745-2772. [Link]

  • Preparation process of 3 amino-4 methyl pyridine. (2007). CN100999491A.
  • Suzuki reaction of phenylboronic acid with aryl halides in the presence of Fe3O4@SiO2-polymer-imid-pd catalyst. (2018). ResearchGate. [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]

  • Synthesis and Suzuki coupling of (E)-N-((3-bromothiophen-2-yl)methylene)-4-methylpyridin-2-amine Schiff base (3a) with arylboronic acids. (2020). ResearchGate. [Link]

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2007). Journal of Organic Chemistry, 72(3), 1013-1016. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Molecules, 23(11), 2821. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2013). ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205. [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008). Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Suzuki reaction of 4-methylbromobenzene with phenyl boronic acid using Fe3O4@Chitosan-starch/Pd. (2022). ResearchGate. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2016). Chemistry of Heterocyclic Compounds, 52, 891-901. [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2020). Molecules, 25(21), 5183. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). ARKIVOC, 2009(13), 324-341. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6268. [Link]

  • This compound. (n.d.). Matrix Fine Chemicals. Retrieved January 13, 2026, from [Link]

  • Cascade 8π Electrocyclization/Benzannulation to Access Highly Substituted Phenylpyridines. (2021). Organic Letters, 23(20), 7966-7971. [Link]

  • Pd-Catalyzed cross-coupling synthesis of 4-aryl-3-formylcoumarins. (2014). Organic & Biomolecular Chemistry, 12(30), 5616-5620. [Link]

  • This compound - 1 mg. (n.d.). Tebubio. Retrieved January 13, 2026, from [Link]

  • Suzuki-Miyaura reaction of aryl halides with phenylboronic acid. (2018). ResearchGate. [Link]

  • Large-scale crystallization of proteins for purification and formulation. (2015). Expert Opinion on Drug Delivery, 12(2), 1-16. [Link]

  • Special Issue : Crystallization and Purification. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (2022). ResearchGate. [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (2020). ResearchGate. [Link]

Sources

Technical Support Center: Purification of Crude 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of crude 4-Methyl-3-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a self-validating and robust purification process.

I. Understanding the Impurity Profile of Crude this compound

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude material. The impurity profile is heavily dependent on the synthetic route employed. A common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.

Q1: What are the most common impurities I should expect in my crude this compound synthesized via a Suzuki-Miyaura coupling?

A1: Crude this compound from a Suzuki-Miyaura coupling is likely to contain a variety of impurities stemming from the reactants, catalyst system, and side reactions. Key impurities to be aware of include:

  • Unreacted Starting Materials: Residual 3-bromo-4-methylpyridine (or other halogenated pyridine) and phenylboronic acid (or its derivatives).

  • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 4,4'-dimethyl-3,3'-bipyridine (from the coupling of two pyridine molecules).

  • Catalyst-Derived Impurities: Residual palladium catalyst and phosphorus-containing byproducts from the degradation of phosphine ligands (e.g., triphenylphosphine oxide from triphenylphosphine). The generation of impurities from the aryl group on the phosphorus atom of the ligand can be a significant challenge.[1][2][3]

  • Solvent and Base Residues: Residual solvents (e.g., 1,4-dioxane, toluene, ethanol) and inorganic salts from the base used in the reaction (e.g., potassium carbonate, sodium carbonate).

  • Water: Pyridine and its derivatives are often hygroscopic.[4]

Q2: How can I get a preliminary assessment of the purity of my crude product?

A2: A quick and effective preliminary assessment can be performed using Thin Layer Chromatography (TLC). Co-spot your crude product alongside the starting materials on a silica gel TLC plate and develop it in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). This will give you a visual indication of the presence of starting materials and the number of other impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.

II. Purification Strategies: A Troubleshooting Guide

The choice of purification method depends on the physical properties of this compound, the nature of the impurities, and the desired final purity.

A. Distillation

Given its relatively high boiling point, distillation is a viable method for removing non-volatile impurities.

Q3: My crude this compound is an oil. Can I purify it by distillation?

A3: Yes, vacuum distillation can be an effective purification method, particularly for removing inorganic salts, residual palladium catalyst, and high molecular weight byproducts.

Physical Properties for Distillation:

PropertyValue
Molecular Weight169.22 g/mol [5][6]
Boiling Point281.9°C (at 760 mmHg)[5]

Troubleshooting Distillation:

  • Issue: The product is bumping violently during distillation.

    • Cause: Uneven heating or the absence of boiling chips/a magnetic stir bar.

    • Solution: Ensure smooth and even heating using an oil bath and add new boiling chips or a magnetic stir bar to the distillation flask.

  • Issue: The product seems to be decomposing at high temperatures.

    • Cause: this compound, like many organic compounds, can be sensitive to high temperatures, leading to degradation.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

  • Issue: Water is co-distilling with my product.

    • Cause: Incomplete drying of the crude product. Pyridines are known to be hygroscopic.[4]

    • Solution: Before distillation, thoroughly dry the crude product. This can be achieved by dissolving it in an organic solvent, washing with brine, and drying over an anhydrous drying agent like sodium sulfate or magnesium sulfate. For pyridine compounds, drying with solid potassium hydroxide (KOH) or barium oxide (BaO) followed by fractional distillation is also a common practice.[4]

B. Recrystallization

If your crude this compound is a solid or can be solidified, recrystallization is an excellent technique for achieving high purity.[7][8]

Q4: How do I choose a suitable solvent for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8] The impurities, on the other hand, should either be highly soluble or insoluble at all temperatures.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude product (around 10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., hexanes, ethyl acetate, isopropanol, toluene, or mixtures thereof) dropwise at room temperature until the solid just dissolves. A good candidate solvent will not dissolve the compound well at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, heat the mixture gently. A good solvent will dissolve the compound upon heating.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. The formation of crystals indicates a potentially suitable solvent system.

Troubleshooting Recrystallization:

  • Issue: The product "oils out" instead of forming crystals.

    • Cause: The boiling point of the solvent is too high, or the solution is too concentrated, causing the solute to come out of solution above its melting point.

    • Solution: Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also promote crystallization.

  • Issue: No crystals form upon cooling.

    • Cause: The solution may be too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, evaporate some of the solvent to increase the concentration and cool again. If crystals still do not form, a different solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be necessary.

  • Issue: The recovered yield is very low.

    • Cause: The compound may have significant solubility in the solvent even at low temperatures, or too much solvent was used.

    • Solution: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

C. Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from closely related impurities.[9]

Q5: I am seeing significant peak tailing when purifying my this compound on a silica gel column. What is causing this and how can I fix it?

A5: Peak tailing for basic compounds like pyridine derivatives on silica gel is a common problem.[10] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and reduced separation efficiency.[10]

Troubleshooting Column Chromatography:

  • Issue: Peak Tailing.

    • Cause: Strong interaction between the basic analyte and acidic stationary phase.[10]

    • Solution: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the eluent.[10] The competing base will preferentially interact with the acidic sites on the silica, allowing your product to elute with a more symmetrical peak shape.

Experimental Protocol: Flash Column Chromatography with Triethylamine

  • Prepare the Column: Dry pack or slurry pack a glass column with silica gel in your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Prepare the Eluent: Add 0.5% (v/v) triethylamine to your mobile phase mixture.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute and Collect: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Remove the Triethylamine: After combining the pure fractions, the triethylamine can be removed during the solvent evaporation step under reduced pressure. A subsequent wash with a dilute acid solution (e.g., 1M HCl) during a liquid-liquid extraction can also be effective, but be aware that this will protonate your product, moving it into the aqueous layer.

Workflow for Troubleshooting Chromatographic Purification

start Crude Product check_purity Analyze by TLC/HPLC start->check_purity is_pure is_pure check_purity->is_pure Is Purity > 98%? end Pure Product is_pure->end Yes select_method Select Purification Method is_pure->select_method No distillation Vacuum Distillation select_method->distillation Non-volatile Impurities recrystallization Recrystallization select_method->recrystallization Solid Product chromatography Column Chromatography select_method->chromatography Complex Mixture check_purity2 Analyze by TLC/HPLC distillation->check_purity2 Purified is_pure2 is_pure2 check_purity2->is_pure2 Is Purity > 98%? is_pure2->end Yes is_pure2->select_method No check_purity3 Analyze by TLC/HPLC recrystallization->check_purity3 Purified is_pure3 is_pure3 check_purity3->is_pure3 Is Purity > 98%? is_pure3->end Yes is_pure3->select_method No troubleshoot_chrom troubleshoot_chrom chromatography->troubleshoot_chrom Issues? add_tea Add TEA to Eluent troubleshoot_chrom->add_tea Peak Tailing check_purity4 Analyze by TLC/HPLC troubleshoot_chrom->check_purity4 No Issues add_tea->chromatography is_pure4 is_pure4 check_purity4->is_pure4 Is Purity > 98%? is_pure4->end Yes is_pure4->select_method No

Caption: A workflow for selecting and troubleshooting purification methods.

III. Frequently Asked Questions (FAQs)

Q6: Can I use an acidic wash to remove basic impurities?

A6: While an acidic wash (e.g., with dilute HCl) is effective at removing basic impurities, it will also protonate your this compound, causing it to partition into the aqueous layer. You would then need to neutralize the aqueous layer with a base and extract your product back into an organic solvent. This adds extra steps to your workflow but can be a very effective purification strategy.

Q7: My "pure" product is a colorless oil, but it turns yellow or brown over time. Why is this happening and how can I prevent it?

A7: Pyridine and its derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities upon exposure to air and light. To prevent this, store your purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, and protect it from light by using an amber vial or wrapping the container in foil. Storing it at a low temperature (e.g., in a refrigerator) can also slow down decomposition.

Q8: I am struggling to separate this compound from a similarly non-polar impurity. What can I do?

A8: If you are having difficulty with separation by normal-phase chromatography, consider switching to a different stationary phase. A polar-embedded phase or a cyano-functionalized silica column can offer different selectivity compared to standard silica gel.[10] Alternatively, if both your product and impurity are basic, you could try cation-exchange chromatography, which separates compounds based on their charge.[11]

Logical Relationship of Purification Choices

cluster_impurities Impurity Type cluster_methods Purification Method Inorganic Salts Inorganic Salts Distillation Distillation Inorganic Salts->Distillation High MW Byproducts High MW Byproducts High MW Byproducts->Distillation Closely Related Organics Closely Related Organics Recrystallization Recrystallization Closely Related Organics->Recrystallization if solid Column Chromatography Column Chromatography Closely Related Organics->Column Chromatography Starting Materials Starting Materials Starting Materials->Column Chromatography

Caption: Matching impurity types to the most effective purification methods.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Purification of Pyridine. Chempedia - LookChem.
  • This compound. MySkinRecipes.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... ResearchGate.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.
  • This compound | CAS#:19352-29-5. Chemsrc.
  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
  • Why distilled 4-methylpyridine is required before carrying its coupling reaction?.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
  • This compound. Sigma-Aldrich.
  • This compound | CAS 19352-29-5. Matrix Fine Chemicals.
  • Recrystallization. YouTube.
  • An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Benchchem.

Sources

Technical Support Center: Synthesis of Substituted Phenylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phenylpyridines. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, to construct these vital chemical scaffolds. Phenylpyridines are privileged structures in medicinal chemistry and materials science, but their synthesis can be plagued by side reactions that compromise yield and purity.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic origins of common problems and provide actionable, field-proven solutions to help you optimize your reactions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent challenges encountered during the synthesis of substituted phenylpyridines. Each question tackles a specific experimental observation, explains the underlying chemical principles, and offers a clear set of troubleshooting steps.

Problem Area 1: Homocoupling Byproducts

Question 1: My reaction is producing significant amounts of biphenyl and/or bipyridine byproducts, lowering the yield of my desired phenylpyridine. What causes this homocoupling, and how can I prevent it?

Answer:

This is one of the most common side reactions in Suzuki-Miyaura couplings. Homocoupling refers to the reaction of two molecules of the boronic acid (to form a biphenyl) or two molecules of the halopyridine (to form a bipyridine).

Mechanistic Cause: The primary culprit for boronic acid homocoupling is often the presence of oxygen in the reaction mixture.[1][2] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must first be reduced in-situ to the active Pd(0) species.[3] In the absence of a dedicated reducing agent, this reduction can occur by the homocoupling of two boronic acid molecules, which oxidizes Pd(0) to Pd(II) while consuming your starting material.[3][4] Even with a Pd(0) source, dissolved oxygen can oxidize the active catalyst to Pd(II), which then promotes the undesired homocoupling pathway.[3][4]

Actionable Troubleshooting Steps:

  • Rigorous Degassing is Critical: Before adding your catalyst, you must remove dissolved oxygen from your solvent and reaction mixture. The most effective methods are:

    • Freeze-Pump-Thaw: For the most sensitive reactions, performing at least three freeze-pump-thaw cycles is the gold standard.

    • Inert Gas Sparging: Bubbling an inert gas (argon or high-purity nitrogen) through the solvent for 15-30 minutes is a highly effective and common alternative.[1][5]

  • Maintain a Positive Inert Atmosphere: Throughout the entire reaction setup and duration, maintain a positive pressure of argon or nitrogen using a balloon or a gas bubbler. This prevents atmospheric oxygen from re-entering the system.[1]

  • Add a Mild Reducing Agent: In cases where a Pd(II) precatalyst is used, adding a mild reducing agent can suppress homocoupling by providing an alternative pathway for the reduction to Pd(0). A small amount of potassium formate has been shown to be effective in minimizing Pd(II)-mediated homocoupling without interfering with the main catalytic cycle.[4]

  • Use an Active Pd(0) Precatalyst: Starting with a well-defined, active Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or a modern palladacycle precatalyst) can reduce the reliance on in-situ reduction pathways that may lead to homocoupling.[2][6]

Problem Area 2: Loss of Starting Materials to Protic Quenching

Question 2: I'm observing the formation of unsubstituted pyridine (from my halopyridine) and/or the corresponding arene (from my phenylboronic acid). What are these dehalogenation and protodeboronation side reactions, and how do I stop them?

Answer:

These side reactions involve the replacement of the halogen or the boronic acid group with a hydrogen atom, leading to a direct loss of your starting materials.

Mechanistic Cause & Solutions:

  • Protodeboronation: This is the protonolysis of the carbon-boron bond of your phenylboronic acid, replacing it with a carbon-hydrogen bond.[7] This reaction is highly dependent on pH and the presence of a proton source, typically water.[7][8] It can be catalyzed by both acid and, more commonly under Suzuki conditions, base.[7][9][10] Electron-deficient boronic acids are particularly susceptible.[9]

    • Troubleshooting Protodeboronation:

      • Use Anhydrous Conditions: If your substrates are stable, using anhydrous solvents and reagents can significantly reduce protodeboronation by removing the primary proton source.[2]

      • Select a Milder Base: Strong bases in aqueous media can accelerate the decomposition of the boronic acid.[9][10][11] Switching from strong bases like NaOH to milder, non-hydroxide bases like K₃PO₄ or Cs₂CO₃ can be highly effective.[2][5] In some cases, even weaker bases like KF are sufficient, especially for sensitive heteroaryl boronic acids.[12]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. MIDA boronates are particularly robust and can be unmasked under the reaction conditions.[3][13]

  • Dehalogenation: This is the replacement of the halide on your pyridine ring with a hydrogen atom. The mechanism can be complex, but it often involves a competing pathway where a palladium-hydride species is formed. This can occur via β-hydride elimination if alkyl ligands are present or from reactions involving the base, solvent, or water.[14][15][16] This palladium-hydride can then reductively eliminate with the pyridine group to form the dehalogenated byproduct.

    • Troubleshooting Dehalogenation:

      • Choice of Ligand: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can promote the desired reductive elimination of the cross-coupled product over competing pathways.[5][15][16]

      • Base and Solvent Purity: Ensure high purity of the base and solvent. Certain impurities can act as hydride sources.

      • Optimize Temperature: Lowering the reaction temperature can sometimes disfavor the pathways leading to palladium-hydride formation.[5]

Problem Area 3: Catalyst Inactivity and Decomposition

Question 3: My reaction starts but then stalls, and I see a black precipitate forming. What is this "palladium black" and how can I maintain catalyst activity?

Answer:

The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which consists of inactive, agglomerated palladium metal particles.[5] This effectively removes the catalyst from the solution, halting the reaction.

Mechanistic Cause: The active Pd(0) catalyst is a coordinatively unsaturated and highly reactive species. If the protective ligands dissociate from the metal center, these "naked" palladium atoms can rapidly aggregate and precipitate out of solution.[5] This process is often accelerated by:

  • High Temperatures: Can increase the rate of ligand dissociation and catalyst agglomeration.[5]

  • Poor Ligand Choice: Ligands that are not bulky or electron-donating enough may not sufficiently stabilize the Pd(0) center.

  • Oxygen Exposure: As mentioned, oxygen can oxidize Pd(0), leading to side reactions and decomposition pathways.[2][5]

Actionable Troubleshooting Steps:

  • Use Robust Ligands: Employ bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[5][17] These ligands form stable complexes with the palladium center, preventing dissociation and aggregation. For pyridine-containing substrates, ligands like SPhos, XPhos, or RuPhos are excellent starting points.

  • Optimize Reaction Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate.[5] It's often better to run a reaction for longer at 80 °C than for a shorter time at 120 °C if it prevents catalyst death.

  • Ensure Proper Stoichiometry: Use the correct ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and precatalyst used. An insufficient amount of ligand will leave palladium centers unprotected.[18]

  • Rigorous Degassing: As with preventing homocoupling, thoroughly degassing the reaction mixture is crucial to prevent oxidative degradation of both the catalyst and phosphine ligands.[2][5]

Visualizing Reaction Pathways and Troubleshooting

To better understand these processes, the following diagrams illustrate the main catalytic cycle and the points where key side reactions diverge, as well as a logical troubleshooting workflow.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Key Side Reactions

Suzuki_Side_Reactions pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm Ar²B(OH)₂ Base hydride_source Hydride Source pd2_complex->hydride_source Competes with TM pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar¹-Ar² (Desired Product) re->product o2_homo O₂ / Pd(II) homocoupling Ar²-Ar² (Homocoupling) o2_homo->homocoupling Undesired Pathway boronic_acid Ar²B(OH)₂ boronic_acid->o2_homo h2o_proto H₂O / Base boronic_acid->h2o_proto protodeboronation Ar²-H (Protodeboronation) h2o_proto->protodeboronation Consumes Nucleophile pd_hydride L₂Pd(II)-H hydride_source->pd_hydride dehalogenation Ar¹-H (Dehalogenation) pd_hydride->dehalogenation Reductive Elimination

Caption: Suzuki-Miyaura cycle with points of divergence for common side reactions.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Problem with Phenylpyridine Synthesis p1 Low Yield & Homocoupling Byproducts (Biphenyl/Bipyridine) start->p1 p2 Loss of Starting Materials (Unsubstituted Pyridine/Arene) start->p2 p3 Stalled Reaction & Pd Black Formation start->p3 s1_1 Improve Degassing (Freeze-Pump-Thaw or Sparging) p1->s1_1 s2_1 Protodeboronation? Use Anhydrous Conditions Switch to Milder Base (K₃PO₄, KF) p2->s2_1 s2_2 Dehalogenation? Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) p2->s2_2 s3_1 Use More Robust Ligand (Bulky Phosphine or NHC) p3->s3_1 s1_2 Maintain Inert Atmosphere (N₂ or Ar Balloon) s1_1->s1_2 s1_3 Use Active Pd(0) Precatalyst s1_2->s1_3 end Optimized Reaction s1_3->end s2_1->end s2_2->end s3_2 Lower Reaction Temperature s3_1->s3_2 s3_3 Check Ligand:Pd Ratio s3_2->s3_3 s3_3->end

Caption: A decision tree for troubleshooting common synthesis issues.

Data Summary: Impact of Reaction Parameters

The choice of ligand, base, and solvent has a profound impact on the outcome of the reaction. The following table summarizes general trends and provides recommended starting points for optimization.

ParameterEffect on Side ReactionsRecommendations for Phenylpyridine SynthesisRationale
Palladium Source Pd(II) sources can increase homocoupling if not properly reduced.Use air-stable Pd(0) precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) or Pd(PPh₃)₄.Minimizes side reactions associated with the in-situ reduction step.[2][3]
Ligand Bulky, electron-rich ligands stabilize the catalyst, preventing decomposition and promoting reductive elimination over dehalogenation.Buchwald-type biaryl phosphines (SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).Promotes faster oxidative addition and reductive elimination, outcompeting side reactions.[5][15][16][17]
Base Strong, nucleophilic bases (e.g., NaOH, NaOtBu) can accelerate protodeboronation and catalyst degradation.K₃PO₄, Cs₂CO₃, K₂CO₃. For very sensitive substrates, KF may be used.These bases are sufficiently strong to promote transmetalation but are less harsh, minimizing boronic acid decomposition.[2][5][19][20]
Solvent Must dissolve reagents adequately. Protic solvents (H₂O) are a source for protodeboronation.Aprotic polar solvents like Dioxane, THF, Toluene, often with a small amount of water to help dissolve the base.Balances solubility requirements while allowing for control over the primary proton source for protodeboronation.[13][21]
Atmosphere Oxygen promotes homocoupling and catalyst/ligand degradation.Rigorously deoxygenated and maintained under a positive pressure of N₂ or Ar.Prevents oxidative side reactions.[1][2][5]

Recommended General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a halopyridine with a phenylboronic acid, incorporating best practices to mitigate the side reactions discussed above.

Materials:

  • Halopyridine (1.0 equiv)

  • Phenylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a ~0.1 M solution)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridine, phenylboronic acid, and the powdered base.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.

  • Degassing (Final Sparge): For best results, bubble argon or nitrogen gas through the stirred reaction mixture for an additional 10-15 minutes.[1]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir at the desired temperature (a good starting point is 80–100 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired substituted phenylpyridine.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]

  • Negishi coupling - Wikipedia. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. Available at: [Link]

  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols | Request PDF - ResearchGate. Available at: [Link]

  • Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - NIH. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst | CCS Chemistry. Available at: [Link]

  • Negishi Coupling - Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations - ResearchGate. Available at: [Link]

  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Methyl-3-phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-phenylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable building block in medicinal chemistry, often used in the development of central nervous system agents and nicotinic receptor modulators.[1] However, its synthesis, typically via cross-coupling reactions, can present challenges related to yield, purity, and reproducibility.

This document provides a structured, in-depth guide in a question-and-answer format to address common issues encountered during its synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic approach to synthesizing this compound.

Q1: What are the most common and effective methods for synthesizing this compound?

The most prevalent and versatile methods for constructing the C-C bond between the pyridine and phenyl rings are palladium-catalyzed cross-coupling reactions. The two most prominent examples are:

  • Suzuki-Miyaura Coupling: This reaction pairs a pyridine halide (e.g., 3-bromo-4-methylpyridine) with phenylboronic acid or its esters. It is widely favored due to the operational simplicity, commercial availability of reagents, and the generally low toxicity of boron-containing byproducts.[2][3]

  • Negishi Coupling: This method involves the coupling of a pyridine halide with an organozinc reagent (e.g., phenylzinc chloride).[4][5] Negishi coupling is a powerful alternative, often exhibiting high reactivity and tolerance for various functional groups.[6]

While other methods like Stille coupling (using organostannanes) exist, they are less common due to the high toxicity of tin reagents.[7] The Hantzsch pyridine synthesis, a classic multi-component reaction, is generally used for constructing the pyridine ring itself and is less direct for creating this specific substitution pattern without significant modification.[8][9][10][11]

Q2: For a Suzuki-Miyaura coupling, which starting materials are recommended?

The most common starting materials are 3-bromo-4-methylpyridine and phenylboronic acid .[12]

  • Halide Partner (3-halo-4-methylpyridine): The reactivity of the halide follows the order I > Br >> Cl.[3] 3-Bromo-4-methylpyridine offers a good balance of reactivity and cost. While the corresponding iodide is more reactive, it is often more expensive and less stable. The chloride is cheaper but typically requires more active (and expensive) catalysts and harsher conditions to achieve good conversion.[5]

  • Boron Partner: Phenylboronic acid is the standard choice.[12] Alternatively, potassium phenyltrifluoroborate salts or pinacol esters of phenylboronic acid can be used. Potassium trifluoroborates are often crystalline, stable solids that are easier to handle and purify than some boronic acids and can be less prone to protodeboronation.[3]

Q3: What are the key advantages of using Suzuki vs. Negishi coupling for this synthesis?

The choice between Suzuki and Negishi coupling depends on substrate scope, functional group tolerance, and laboratory capabilities.

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Phenylboronic acid/ester. Generally stable, solid, and easy to handle.Phenylzinc halide. Often prepared in situ; can be moisture and air-sensitive.
Base Requirement Requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boronic acid for transmetalation.[2]Does not typically require an external base for the coupling step itself.
Functional Group Tolerance Excellent, but sensitive to base-labile groups (e.g., esters) under harsh conditions.Very high tolerance for a wide range of functional groups, including esters and nitriles.[6]
Byproducts Boron-based salts, which are generally considered non-toxic and are often water-soluble, facilitating removal.Zinc salts, which are also typically removed during aqueous work-up.
Common Issues Protodeboronation of the boronic acid, homocoupling of the boronic acid.[13][14]Preparation and handling of the organozinc reagent can be challenging.

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Problem Area 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling reaction is giving very low yield. What are the most likely causes?

Low yield is a common issue that can often be traced back to a few key areas. The following workflow can help diagnose the problem.

G cluster_1 Catalyst Issues cluster_2 Transmetalation Issues cluster_3 Reagent Issues cluster_4 Setup Issues start Low Yield Observed q1 1. Catalyst Inactive? start->q1 q2 2. Inefficient Transmetalation? start->q2 q3 3. Reagent Degradation? start->q3 q4 4. Poor Reaction Setup? start->q4 a1 Use fresh Pd catalyst Use pre-catalyst Increase catalyst loading (e.g., 1-5 mol%) q1->a1 a1_2 Ensure appropriate ligand is used (e.g., PPh₃, Buchwald ligands like SPhos) q1->a1_2 a2 Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Ensure base is anhydrous and finely powdered q2->a2 a2_2 Add a co-solvent like water or use a biphasic system (e.g., Dioxane/H₂O) q2->a2_2 a3 Check purity of 3-bromo-4-methylpyridine Check quality of phenylboronic acid (prone to dehydration/trimerization) q3->a3 a3_2 Consider using a boronate ester or trifluoroborate salt q3->a3_2 a4 Thoroughly degas solvents (sparge with N₂/Ar) Ensure reaction is under an inert atmosphere q4->a4 a4_2 Check reaction temperature and time q4->a4_2

Caption: Troubleshooting workflow for low yield.

Detailed Explanation:

  • Catalyst Activity: Palladium(0) is the active catalytic species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. The phosphine ligand serves as both a stabilizer for the Pd(0) center and a reducing agent. If your ligand is old or oxidized, or if oxygen is present in the reaction, the catalyst can deactivate. Using fresh reagents and ensuring an inert atmosphere is critical.[14]

  • Transmetalation Step: This is often the rate-limiting step. The base is crucial as it activates the boronic acid to form a more nucleophilic borate species, which facilitates the transfer of the phenyl group to the palladium center.[2][16] The choice of base and solvent system is interconnected; for example, stronger bases like K₃PO₄ are often used in anhydrous organic solvents like dioxane or toluene.

  • Reagent Quality: Pyridine boronic acids can be particularly troublesome as they are prone to protodeboronation (loss of the B(OH)₂ group), especially in the presence of water or under acidic/basic conditions at elevated temperatures.[13] Using high-purity starting materials is essential.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and can also promote the unwanted homocoupling of the boronic acid.[14] Degassing the solvent and maintaining the reaction under nitrogen or argon is mandatory for reproducibility.

Problem Area 2: Side Product Formation

Q: I'm observing a significant amount of biphenyl (phenyl-phenyl homocoupling). How can I minimize this?

Biphenyl formation arises from the homocoupling of phenylboronic acid. This side reaction is often promoted by:

  • Presence of Oxygen: Molecular oxygen can participate in a catalytic cycle that leads to homocoupling.[14] Rigorous degassing of the reaction mixture is the primary solution.

  • High Temperatures: Excessive heat can sometimes favor side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can increase homocoupling.

Q: My main byproduct is 4-methylpyridine (from protodeboronation). How can I prevent this?

Protodeboronation of the boronic acid is a common issue with heteroaryl boronic acids.[13] To mitigate this:

  • Use Milder Bases: Strong bases can accelerate decomposition. Consider using milder bases like K₂CO₃ or even KF.[2]

  • Use Boronate Esters: Convert the boronic acid to its pinacol ester. Boronate esters are generally more stable and less susceptible to protodeboronation.

  • Control Temperature and Time: Avoid prolonged reaction times at high temperatures. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Q: I've identified a byproduct where a phenyl group has attached to my pyridine ring, but it came from my triphenylphosphine ligand. How is this possible and how do I stop it?

This is a known issue where the aryl group from the phosphine ligand participates in the cross-coupling.[17][18][19] This "scrambling" can be a significant problem, especially in pharmaceutical manufacturing where impurity control is critical.[19]

  • Mechanism: This can occur through P-C bond cleavage at the palladium center.

  • Solution: The most effective solution is to switch to a different type of ligand.

    • Bulky Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) lack aryl groups and cannot participate in this side reaction.[2]

    • Buchwald Ligands: Specialized biaryl phosphine ligands (e.g., SPhos, XPhos) are designed for high catalytic activity and stability, and they generally suppress this side reaction.[13]

Section 3: Optimized Experimental Protocol

The following protocol provides a robust starting point for the synthesis of this compound via Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-methylpyridine

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add solids: 3-bromo-4-methylpyridine (1.0 eq) Phenylboronic acid (1.2 eq) K₂CO₃ (3.0 eq) Pd(PPh₃)₄ (3 mol%) B 2. Seal flask, evacuate, and backfill with Argon (3x) A->B C 3. Add degassed solvents: 1,4-Dioxane & Water (4:1 v/v) B->C D 4. Heat to 85 °C with vigorous stirring for 4-12 h C->D E 5. Monitor by TLC/LC-MS until starting material is consumed D->E F 6. Cool, dilute with Ethyl Acetate and wash with H₂O and brine G 7. Dry organic layer (Na₂SO₄), filter, and concentrate F->G H 8. Purify by column chromatography (e.g., Hexane/Ethyl Acetate gradient) G->H

Caption: Experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-4-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv, finely powdered), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with dry argon or nitrogen gas three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The solvent should be degassed beforehand by sparging with argon for at least 30 minutes.

  • Reaction: Heat the reaction mixture in an oil bath to 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 3-bromo-4-methylpyridine starting material is fully consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Section 4: Data Summary

The table below summarizes optimized reaction conditions derived from common literature procedures for Suzuki-Miyaura couplings of heteroaryl halides. These serve as excellent starting points for optimization.

ParameterCondition 1 (Standard)Condition 2 (For Difficult Substrates)Condition 3 (Ligand Impurity Control)
Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂
Catalyst Loading 2-5 mol%1-2 mol%2 mol%
Ligand (Internal to catalyst)SPhos or XPhosP(t-Bu)₃·HBF₄
Ligand Loading N/A1.1x Pd loading1.2x Pd loading
Base K₂CO₃K₃PO₄Cs₂CO₃
Base Equivalents 2.0 - 3.02.02.0
Solvent Dioxane/H₂O (4:1)Toluene or CPMEDioxane
Temperature 80 - 100 °C100 - 110 °C80 °C
Typical Yield 75-95%80-98%80-95%
Reference General Suzuki Protocols[7]Buchwald Ligand Protocols[13]Aryl Scrambling Prevention[17][19]

References

  • Hantzsch Pyridine Synthesis. (n.d.). Google Arts & Culture.
  • Optimization of the reaction conditions. a | Download Scientific Diagram. (n.d.). ResearchGate.
  • Eisner, U. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education.
  • What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Negishi coupling. (n.d.). Wikipedia.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). ResearchGate.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Optimization of the reaction conditions. | Download Table. (n.d.). ResearchGate.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed.
  • This compound. (n.d.). MySkinRecipes.
  • Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. (n.d.). Journal of the American Chemical Society.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. (2025). BenchChem.
  • Negishi Coupling. (n.d.). Organic Chemistry Portal.
  • Bipyridine. (2002). Organic Syntheses.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • Technical Support Center: Synthesis of 3-Phenylpyridine. (2025). BenchChem.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). J-STAGE.
  • Optimization of the reaction conditions. [a] | Download Table. (n.d.). ResearchGate.
  • An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine from 3-Bromopyridine. (2025). BenchChem.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • This compound. (n.d.). Sigma-Aldrich.
  • 3-METHYL-4-PHENYLPYRIDINE synthesis. (n.d.). ChemicalBook.
  • This compound | CAS#:19352-29-5. (2025). Chemsrc.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI.
  • This compound | CAS 19352-29-5. (n.d.). Matrix Fine Chemicals.
  • Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
  • How to synthesize 4-METHYL-3-Nitropyridine. (2024). Guidechem.
  • 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. (n.d.). MDPI.
  • Preparation method of 3-amino-4-methylpyridine. (n.d.). Google Patents.
  • Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine. (n.d.). ACS Publications.

Sources

Technical Support Center: A Researcher's Guide to Improving Yield and Purity of 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Methyl-3-phenylpyridine (CAS 19352-29-5). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate.[1] As a key structural motif in nicotinic receptor modulators and other central nervous system agents, achieving high yield and purity of this compound is critical for successful drug discovery and development programs.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure you can confidently navigate the complexities of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction joins an aryl halide with an organoboron compound. For this specific synthesis, the reaction is between 3-bromo-4-methylpyridine and phenylboronic acid.[3][4] This method is favored for its high functional group tolerance, generally good yields, and the commercial availability and stability of the reagents.[2]

Q2: My Suzuki-Miyaura reaction is giving me a very low yield. What is the most likely cause?

A2: Low yield in the Suzuki coupling of a bromopyridine substrate is a frequent issue. The primary culprits are often related to the palladium catalyst's activity or the stability of your reagents.[5] Key factors include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[6]

  • Poor Reagent Quality: The presence of water can lead to a side reaction called protodeboronation, where the boronic acid is converted back to benzene, thus removing it from the catalytic cycle.[5]

  • Inefficient Catalyst System: The choice of palladium source and, crucially, the phosphine ligand, is vital for success with heteroaryl substrates.[6]

Q3: I see multiple spots on my TLC plate after the reaction. What are the common byproducts?

A3: Besides unreacted starting materials, the most common byproducts in this Suzuki reaction are:

  • Biphenyl: This results from the homocoupling of phenylboronic acid. This side reaction is often promoted by the presence of oxygen.[7]

  • Benzene: Formed via the protodeboronation of phenylboronic acid, as mentioned above.[5]

  • 4,4'-dimethyl-3,3'-bipyridine: This can arise from the homocoupling of 3-bromo-4-methylpyridine.

Q4: How do I remove stubborn impurities during purification?

A4: Purification of pyridine derivatives can be challenging. If standard column chromatography is failing to separate your product from a close-running impurity, consider these options:

  • Optimize Chromatography: Switch to a different solvent system (eluent) or try a different stationary phase like alumina.[8]

  • Recrystallization: This is a powerful technique for purifying solid compounds. Finding the right solvent or solvent pair is key.[9]

  • Acid-Base Extraction: As a basic compound, this compound can be selectively extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Synthesis Troubleshooting Guide: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for constructing the C-C bond in this compound. The primary route involves coupling 3-bromo-4-methylpyridine with phenylboronic acid.

Problem 1: Low or No Product Conversion

Low conversion is one of the most common hurdles. The following decision tree can help diagnose and solve the issue.

graph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is the Catalyst System Active?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Are Reagents & Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Inhibition [label="Is Catalyst Inhibition Occurring?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Catalyst_Pre [label="Use fresh Pd precatalyst\n(e.g., Pd(OAc)₂, Pd₂(dba)₃).", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst_Ligand [label="Switch to bulky, electron-rich\nligands (e.g., SPhos, XPhos).", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Reagents_Dry [label="Use anhydrous, degassed solvents.\nEnsure base is finely powdered and dry.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Reagents_Boronic [label="Use fresh boronic acid (1.2-1.5 equiv).\nConsider using a boronate ester.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Inhibition_Ligand [label="Bulky ligands (SPhos, XPhos) shield\nthe Pd center from pyridine coordination.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Inhibition_Temp [label="Optimize temperature.\nToo high can degrade catalyst/reagents.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Catalyst; Start -> Check_Reagents; Start -> Check_Inhibition;

Check_Catalyst -> Sol_Catalyst_Pre [label="Potential Cause:\nPd(0) not generated or degraded."]; Check_Catalyst -> Sol_Catalyst_Ligand [label="Potential Cause:\nLigand is not suitable for\nthis specific substrate."];

Check_Reagents -> Sol_Reagents_Dry [label="Potential Cause:\nWater leads to protodeboronation."]; Check_Reagents -> Sol_Reagents_Boronic [label="Potential Cause:\nBoronic acid has degraded\nor homocoupled."];

Check_Inhibition -> Sol_Inhibition_Ligand [label="Potential Cause:\nPyridine nitrogen is poisoning the catalyst."]; Check_Inhibition -> Sol_Inhibition_Temp [label="Potential Cause:\nSuboptimal reaction conditions."]; }

Troubleshooting workflow for low Suzuki coupling yield.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging heteroaromatic couplings, a more robust system is often required.[10] Using a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly recommended.[6] These ligands promote the crucial reductive elimination step and also sterically hinder the pyridine nitrogen from coordinating to and deactivating the palladium center.[6]

  • Base and Solvent: The base is not merely a proton scavenger; it activates the boronic acid to facilitate transmetalation.[11] Anhydrous, finely powdered bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃, especially when dealing with protodeboronation issues.[7] Solvents must be rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) to prevent oxygen from oxidizing the active Pd(0) catalyst, which promotes homocoupling of the boronic acid.[5] A common and effective solvent system is a mixture of 1,4-dioxane and water.[10]

Problem 2: Significant Side Product Formation

Even with product formation, side products can complicate purification and reduce the isolated yield.

Side Product Primary Cause Proposed Solution
Biphenyl Homocoupling of phenylboronic acid, often due to the presence of oxygen.Rigorously exclude oxygen from the reaction. Ensure all solvents are thoroughly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7]
Benzene Protodeboronation of phenylboronic acid, caused by excess water or unsuitable base.Use anhydrous solvents and reagents. Consider using a more stable boronic acid derivative, such as a pinacol ester. Use a non-aqueous base if possible, or a base less prone to hydrolysis.[5]
Debrominated Starting Material Reductive dehalogenation of 3-bromo-4-methylpyridine.This can sometimes occur as a competing pathway. Optimizing the catalyst system and reaction temperature may minimize this side reaction.

Purification Troubleshooting Guide

Achieving >99% purity is often necessary for subsequent use in drug development.

Problem 1: Product and Impurity Co-elute During Column Chromatography

This is a common frustration, especially if the impurity is structurally similar to the product (e.g., a homocoupled bipyridine).

Step-by-Step Optimization Protocol:

  • Systematic Solvent Screening (TLC):

    • Begin with a standard non-polar/polar solvent system like Hexanes/Ethyl Acetate.

    • If separation is poor, maintain the non-polar solvent and switch the polar modifier. Try Dichloromethane (DCM), Diethyl Ether, or Acetone in place of Ethyl Acetate.

    • For basic compounds like pyridines, adding a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent can significantly reduce peak tailing on silica gel and may improve separation.[12]

    • Conversely, if an acidic impurity is present, a small amount of acetic acid might help.

  • Change the Stationary Phase:

    • If silica gel fails, consider using neutral alumina. Alumina has different surface properties and can provide alternative selectivity for basic compounds.

  • Employ Gradient Elution:

    • Instead of a single (isocratic) eluent mixture, start with a low-polarity mixture and gradually increase the polarity during the column run. This can help resolve closely-eluting spots.

Problem 2: Difficulty in Achieving Crystallization

If your product is an oil or refuses to crystallize from a single solvent, a systematic approach is needed.

Methodologies for Inducing Crystallization:

  • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene) to find a suitable candidate.

  • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" solvent (an "anti-solvent" in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a small crystal of the pure compound, add it to a saturated solution to induce crystal growth.[9]

  • Patience: Allow the saturated solution to stand undisturbed for an extended period. Slow cooling often yields larger, purer crystals.[9]

Experimental Protocols

The following protocols are generalized starting points based on established methodologies for similar substrates.[2][3][10] Optimization may be required.

Protocol 1: Suzuki-Miyaura Synthesis of this compound
graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Setup [label="1. Reaction Setup\n- Add 3-bromo-4-methylpyridine,\n phenylboronic acid, base, catalyst,\n and ligand to a dry flask."]; Degas [label="2. Inert Atmosphere\n- Add anhydrous solvent.\n- Degas mixture (e.g., 3x\n freeze-pump-thaw cycles)."]; React [label="3. Reaction\n- Heat to 80-100 °C.\n- Monitor by TLC/LC-MS\n (typically 4-18 hours)."]; Workup [label="4. Aqueous Work-up\n- Cool, dilute with EtOAc.\n- Wash with water and brine."]; Purify [label="5. Purification\n- Dry organic layer (Na₂SO₄).\n- Concentrate in vacuo.\n- Purify by chromatography."];

// Edges Setup -> Degas; Degas -> React; React -> Workup; Workup -> Purify; }

General workflow for the Suzuki-Miyaura synthesis.

Materials:

  • 3-Bromo-4-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-methylpyridine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this three times).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Collect fractions and monitor them by TLC. Gradually increase the eluent polarity as needed to elute the product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

  • BenchChem. (2025).
  • J-Stage. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • BenchChem. (2025). Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. BenchChem.
  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine. BenchChem.
  • University of California, Irvine. (n.d.). Guide for crystallization. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19352-29-5. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-4-isopropylpyridine Reactions. BenchChem.
  • Chemsrc. (2023). This compound | CAS#:19352-29-5. [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. [Link]

  • BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.
  • ACS Publications. (2002). Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine. Formation of a B−N Coordinated Dimer and Polymer. Organometallics, 21(25), 5586–5595. [Link]

  • MDPI. (2018). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 23(11), 2993. [Link]

  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • The Royal Society of Chemistry. (n.d.). I. Materials II. Instrumentation III. Synthesis. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Chemsrc. (2023). This compound | CAS#:19352-29-5. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19352-29-5. [Link]

  • ACS Publications. (2002). Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine. Formation of a B−N Coordinated Dimer and Polymer. Organometallics, 21(25), 5586–5595. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2018). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 23(11), 2993. [Link]

  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • The Royal Society of Chemistry. (n.d.). I. Materials II. Instrumentation III. Synthesis. [Link]

  • J-Stage. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • BenchChem. (2025). Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)
  • Chemsrc. (2023). This compound | CAS#:19352-29-5. [Link]

Sources

Technical Support Center: Byproduct Identification in 4-Methyl-3-phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-Methyl-3-phenylpyridine and what byproducts should I anticipate?

The two most prevalent methods for synthesizing substituted pyridines like this compound are the Hantzsch and Kröhnke pyridine syntheses. Each has a distinct reaction mechanism that can lead to a unique profile of byproducts.

  • Hantzsch Pyridine Synthesis: This is a multi-component reaction involving a β-ketoester, an aldehyde, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a dihydropyridine, which is then oxidized to the final pyridine product.[1][3]

    • Expected Byproducts:

      • Over-oxidation or side-chain oxidation products: Harsh oxidizing conditions can lead to the formation of pyridine-N-oxides or oxidation of the methyl group to a carboxylic acid.

      • Incompletely oxidized 1,4-dihydropyridine intermediate: If the aromatization step is not driven to completion, the Hantzsch ester intermediate will remain as a significant impurity.[3]

      • Michael addition byproducts: The α,β-unsaturated carbonyl intermediate can react with a second molecule of the enamine, leading to 1,5-diketone byproducts that may not cyclize correctly.[4]

      • Positional Isomers: Depending on the specific precursors, there's a possibility of forming other isomers, such as 2-Methyl-5-phenylpyridine, although this is generally less favored.

  • Kröhnke Pyridine Synthesis: This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[5][6] It is known for its high yields and mild reaction conditions.[5]

    • Expected Byproducts:

      • Unreacted 1,5-dicarbonyl intermediate: The Michael adduct, a 1,5-dicarbonyl compound, is a key intermediate.[5] If cyclization with ammonia is incomplete, this will persist as a major byproduct.

      • Self-condensation products: The α,β-unsaturated carbonyl starting material can undergo self-condensation, especially under basic conditions.

      • Byproducts from starting material impurities: Impurities in the α,β-unsaturated carbonyl reactant can lead to the formation of undesired substituted pyridines.

Q2: What is the underlying chemistry that leads to these byproducts?

Byproduct formation is a direct consequence of the reaction mechanism and conditions.

  • In the Hantzsch synthesis , the key challenges are achieving complete cyclization and subsequent clean aromatization. The use of strong oxidants like nitric acid or potassium permanganate can be aggressive, leading to side reactions.[1][7] Inefficient oxidation leaves behind the dihydropyridine intermediate.

  • In the Kröhnke synthesis , the mechanism proceeds via a Michael addition to form a 1,5-dicarbonyl intermediate, which then cyclizes.[5][8] The primary point of failure is incomplete cyclization. This can be caused by steric hindrance, incorrect stoichiometry of the ammonia source, or suboptimal reaction temperatures, leaving the linear 1,5-dicarbonyl compound as an impurity.

Q3: How do I choose the best analytical method to detect and quantify these byproducts?

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of your product and expected byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation.

  • GC-MS is ideal for volatile and thermally stable compounds. It provides excellent separation and mass fragmentation data for identification.[9][10]

  • HPLC is better suited for non-volatile or thermally labile compounds, such as the 1,5-dicarbonyl intermediates or potential N-oxide byproducts.[9][11] A C18 reversed-phase column is typically effective.[9]

  • NMR Spectroscopy is the gold standard for unambiguous structure elucidation of the final product and any isolated byproducts. It is particularly powerful for distinguishing between isomers based on differences in chemical shifts and coupling constants.[12][13]

Analytical Technique Primary Use Case Key Advantages Limitations
GC-MS Routine purity checks, identification of volatile byproducts.High sensitivity, provides mass-to-charge ratio for identification.[9]Requires analyte to be volatile and thermally stable.[9]
HPLC-UV/DAD Quantification of major components and non-volatile impurities.Suitable for non-volatile/thermally labile compounds, robust quantification.[9]Does not inherently provide structural information beyond UV spectrum.
¹H and ¹³C NMR Unambiguous structure confirmation, isomer identification.Provides detailed structural connectivity and environmental information.[12]Lower sensitivity compared to MS, requires pure samples for clear spectra.

Troubleshooting and Analytical Protocols

This section provides standardized, step-by-step protocols for the analysis of your this compound synthesis reaction mixture.

Experimental Workflow for Byproduct Identification

The following diagram outlines a logical workflow for isolating and identifying unknown impurities in your reaction product.

Byproduct_Identification_Workflow cluster_analysis Analytical Characterization cluster_isolation Isolation & Elucidation synthesis Crude Reaction Product tlc Initial Purity Check (TLC) synthesis->tlc gcms GC-MS Analysis (Volatile Components) tlc->gcms hplc HPLC Analysis (Purity & Non-Volatiles) tlc->hplc decision Byproducts Detected? gcms->decision hplc->decision column Column Chromatography (Isolate Impurities) decision->column Yes report Final Report: Identify & Quantify Byproducts decision->report No nmr NMR Spectroscopy (¹H, ¹³C, COSY) Confirm Structure column->nmr nmr->report

Caption: A typical workflow for analyzing and identifying byproducts.

Protocol 1: GC-MS Analysis for Volatile Impurities

This protocol is designed to identify volatile starting materials, isomers, and fragmentation-stable byproducts.

  • Sample Preparation:

    • Accurately weigh ~1-2 mg of your crude product into a GC vial.

    • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Vortex thoroughly to ensure complete dissolution.

  • Instrumentation & Conditions:

    • System: Standard Gas Chromatograph with a Mass Selective Detector.[9]

    • Injector: Split/splitless, 250 °C.

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Detector: Scan range 40-500 m/z.

  • Data Analysis:

    • Compare the retention time of the main peak to a pure standard of this compound.

    • Analyze the mass spectra of minor peaks. Look for masses corresponding to potential byproducts (e.g., unreacted intermediates, isomers).

Protocol 2: HPLC Purity Assessment

This method is suitable for quantifying the purity of the main product and detecting less volatile byproducts.[11]

  • Sample Preparation:

    • Prepare a stock solution of your crude product at 1.0 mg/mL in 50:50 Acetonitrile:Water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • System: HPLC with UV-Vis or Diode Array Detector (DAD).[9]

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • Start at 10% B, hold for 1 minute.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Calculate the area percent of the main peak to estimate purity.

    • Investigate any peaks with different retention times, which may correspond to byproducts.

Protocol 3: NMR Spectroscopy for Structural Confirmation

NMR is essential for confirming the identity of your desired product and for elucidating the structure of unknown, isolated byproducts.

  • Sample Preparation:

    • Isolate the byproduct of interest using preparative column chromatography.

    • Dissolve 5-10 mg of the purified byproduct in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D-COSY spectra on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • ¹H NMR: For this compound, expect signals in the aromatic region (δ 7.0-8.5 ppm), and a singlet for the methyl group (δ ~2.4 ppm). The splitting patterns in the aromatic region are critical for confirming the substitution pattern. A proton adjacent to the nitrogen will be significantly downfield.[14]

    • ¹³C NMR: Count the number of unique carbon signals to confirm the structure. Positional isomers will have a different number of signals due to symmetry.[13]

    • COSY: Use COSY spectra to establish proton-proton coupling networks, which helps to definitively assign protons on the pyridine and phenyl rings.[12]

Byproduct Mitigation Strategies

Visualizing a Synthetic Pathway and Potential Side-Reactions

The diagram below illustrates a generalized Kröhnke synthesis, highlighting the critical step where byproduct formation can occur.

Krohnke_Synthesis start1 α-Pyridinium Methyl Ketone Salt intermediate 1,5-Dicarbonyl Intermediate (Michael Adduct) start1->intermediate Michael Addition start2 α,β-Unsaturated Carbonyl start2->intermediate Michael Addition product This compound (Desired Product) intermediate->product Cyclization & Aromatization byproduct Uncyclized Byproduct intermediate->byproduct Incomplete Reaction reagent Ammonium Acetate (NH₃ Source) reagent->product

Caption: Key step in Kröhnke synthesis where incomplete cyclization leads to byproducts.

  • Optimize Reaction Conditions: For the Hantzsch synthesis, consider using milder oxidizing agents like iodine in methanol to reduce side-chain oxidation.[1] For the Kröhnke synthesis, ensure a slight excess of ammonium acetate is used to drive the cyclization to completion.

  • Purify Starting Materials: Impurities in aldehydes or α,β-unsaturated carbonyls are a common source of unexpected byproducts. Purify starting materials by distillation or recrystallization before use.

  • Temperature Control: Monitor and control the reaction temperature carefully. Exothermic additions can sometimes lead to side reactions if not properly managed.

  • Chromatographic Purification: If byproducts are unavoidable, utilize automated flash column chromatography for efficient separation. A gradient elution from a non-polar solvent (e.g., Hexane) to a more polar solvent (e.g., Ethyl Acetate) is typically effective for separating the desired pyridine from less polar or more polar impurities.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods for Determining Pyridine in Environmental Samples. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • American Chemical Society. (2000). Learning from the Hantzsch synthesis. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • National Institutes of Health (NIH). (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

Sources

Technical Support Center: C-H Activation in Phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-H activation in phenylpyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. The content is structured in a question-and-answer format to directly address common experimental challenges, providing not only solutions but also the underlying scientific rationale to empower your research.

Section 1: Troubleshooting Low or No Product Yield

Low product yield is one of the most frequent issues in developing C-H activation reactions. The causes can range from simple reagent quality issues to complex mechanistic hurdles. This section provides a systematic approach to diagnosing and resolving poor reaction performance.

Q1: I've set up my palladium-catalyzed C-H arylation of 2-phenylpyridine, but I'm seeing no product formation or very low conversion after the specified reaction time. Where should I start troubleshooting?

A1: When facing low or no yield, it's crucial to start with the most fundamental parameters before moving to more complex variables. The process can be broken down into three primary areas: Reagent & Catalyst Integrity, Reaction Conditions, and Catalyst System Incompatibility.

1. Reagent & Catalyst Integrity:

  • Catalyst Activity: Ensure your catalyst, for instance, Pd(OAc)₂, is from a reliable source and has been stored correctly under an inert atmosphere. Palladium catalysts, especially in lower oxidation states, can be sensitive to air and moisture.[1] Consider titrating a sample or running a known, reliable reaction to confirm its activity.

  • Solvent & Reagent Purity: Anhydrous and de-gassed solvents are critical. Trace water or oxygen can deactivate the catalyst.[1] Impurities in starting materials, such as coordinating species, can act as catalyst poisons.[1] Re-purify your 2-phenylpyridine and coupling partner if their purity is uncertain.

  • Base/Additive Quality: Many C-H activation protocols require a base (e.g., K₂CO₃, NaOAc) or an oxidant (e.g., Cu(OAc)₂, Ag₂CO₃).[2][3] Ensure these are anhydrous and have been stored properly. Carbonate bases can be particularly hygroscopic.

2. Reaction Conditions:

  • Inert Atmosphere: Rigorous exclusion of air is paramount. Ensure your reaction vessel was properly evacuated and backfilled with a high-purity inert gas (Argon or Nitrogen). Use of a glovebox for catalyst and reagent addition is best practice.

  • Temperature Control: C-H activation is often the rate-limiting step and is highly temperature-dependent.[2] Verify your reaction temperature with an external thermometer. If the standard temperature isn't working, a systematic increase (e.g., in 10-20 °C increments) may be necessary, but be mindful of potential catalyst decomposition at excessive temperatures.[1]

3. Catalyst System Incompatibility:

  • Ligand Choice: The ligand is not just an additive; it is fundamental to the catalyst's reactivity and stability.[4][5] If you are using a ligand (e.g., a phosphine or N-heterocyclic carbene), it may not be suitable for your specific substrate. Electron-rich, bulky phosphine ligands can facilitate reductive elimination, while other ligands might be needed to promote the C-H activation step.[4] A ligand screening is often a necessary step in optimization.

Below is a logical workflow to diagnose the issue systematically.

G start Low / No Yield Observed reagent_check Step 1: Verify Reagent & Catalyst Quality start->reagent_check conditions_check Step 2: Scrutinize Reaction Conditions reagent_check->conditions_check Reagents OK success Problem Solved reagent_check->success Impurity Found / Replaced sub_reagent1 Is Catalyst Active? (Test with standard reaction) reagent_check->sub_reagent1 system_check Step 3: Evaluate Catalyst System conditions_check->system_check Conditions OK conditions_check->success Atmosphere/Temp Corrected sub_cond1 Inert Atmosphere Maintained? conditions_check->sub_cond1 system_check->success Optimized System Found sub_sys1 Screen Ligands system_check->sub_sys1 sub_reagent2 Are Solvents Anhydrous & Degassed? sub_reagent1->sub_reagent2 sub_reagent3 Are Additives (Base/Oxidant) Pure & Anhydrous? sub_reagent2->sub_reagent3 sub_cond2 Temperature Accurate? sub_cond1->sub_cond2 sub_sys2 Screen Solvents sub_sys1->sub_sys2 sub_sys3 Screen Additives sub_sys2->sub_sys3

Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.

Section 2: Overcoming Poor Regioselectivity

The ability to control which C-H bond is functionalized is a hallmark of these reactions. However, achieving high regioselectivity can be challenging, especially with substituted phenylpyridines.

Q2: My C-H activation of a meta-substituted 2-phenylpyridine is giving me a mixture of isomers. How can I improve the regioselectivity?

A2: Regioselectivity in the C-H activation of phenylpyridines is primarily governed by a combination of steric and electronic effects, with reaction conditions playing a modulating role.[2] The pyridine nitrogen directs the metal catalyst to the ortho C-H bonds of the phenyl ring, but when the two ortho positions are inequivalent (as with a meta-substituent), selectivity becomes an issue.

1. Understanding the Controlling Factors:

  • Steric Hindrance: This is often the dominant factor. The catalyst will preferentially activate the C-H bond that is less sterically hindered.[2] For example, a bulky meta-substituent like -CH₃ or -OMe will strongly direct activation to the C-H bond away from it.[2]

  • Electronic Effects: The C-H activation step is generally considered an electrophilic process.[2] Therefore, C-H bonds at more electron-rich positions are more reactive. Electron-donating groups (EDGs) activate the phenyl ring and accelerate the reaction, while electron-withdrawing groups (EWGs) deactivate it.[2][6] When electronics and sterics are opposed, a mixture of products is likely.

  • Ligand Choice: The steric bulk and electronic properties of the ligand attached to the metal center are critical. A bulkier ligand will amplify the steric sensitivity of the catalyst, potentially leading to higher selectivity for the less hindered C-H bond.[4][7]

  • Solvent Effects: The solvent can influence the aggregation state of the catalyst and the stability of key intermediates. Polar solvents can increase reaction rates and sometimes alter selectivity.[2][8][9] In some Rh(III)-catalyzed systems, solvent polarity can even switch the reaction pathway between C-C and C-N coupling.[8][9]

2. Strategies for Improving Selectivity:

  • Modify the Catalyst System:

    • Ligand Screening: This is your most powerful tool. Systematically screen a panel of ligands with varying steric bulk (e.g., by changing phosphine cone angles) and electronic properties.

    • Metal Center: While Pd is common, Rh(III) or Ir(III) catalysts may offer different selectivity profiles due to their distinct mechanisms and coordination preferences.[10][11][12]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, though this may come at the cost of reaction rate.

    • Solvent Screening: Test a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, Acetic Acid).[13]

G cluster_0 Factors Influencing Regioselectivity Sterics Steric Hindrance (Often Dominant) Outcome Reaction Outcome Sterics->Outcome Directs to less hindered C-H Electronics Electronic Effects (EDG vs. EWG) Electronics->Outcome Directs to more electron-rich C-H Ligand Ligand Properties (Bulk & Electronics) Ligand->Outcome Modulates catalyst sensitivity to sterics & electronics Solvent Solvent Polarity & Coordination Solvent->Outcome Influences intermediate stability

Caption: Key factors that control regioselectivity in directed C-H activation.

Section 3: Diagnosing and Preventing Catalyst Deactivation

A reaction that starts well but stalls before completion often points to catalyst deactivation. Understanding the pathways through which a catalyst loses activity is key to designing more robust reaction protocols.

Q3: My reaction starts producing the desired phenylpyridine derivative, but it stops at ~40% conversion, even with extended heating. What could be causing my catalyst to deactivate?

A3: Catalyst deactivation occurs when the active catalytic species is converted into an inactive one.[14] In phenylpyridine synthesis, several pathways can lead to this issue.

Potential Causes and Mitigation Strategies:

Cause of DeactivationScientific Rationale & ExplanationMitigation Strategy
Oxidative Instability Many active catalysts (e.g., Pd(0) or Rh(I) species in certain cycles) are highly sensitive to trace oxygen. Oxidation can lead to inactive higher-valent metal oxides or complexes.Ensure rigorous inert atmosphere techniques. Use freshly distilled and thoroughly degassed solvents.[1]
Thermal Decomposition At high temperatures, ligands can dissociate, or the metal center can aggregate into inactive metallic nanoparticles (e.g., Palladium black).[1]Determine the minimum temperature required for the reaction. Avoid unnecessarily prolonged heating. Once the reaction is complete by TLC/GC-MS, begin workup.
Product Inhibition The synthesized functionalized phenylpyridine product might be a better ligand for the metal center than the starting material. If it binds too strongly, it fails to dissociate, halting the catalytic cycle.Lower the reaction temperature or dilute the reaction mixture as it proceeds. In some cases, a different catalyst/ligand system that is less susceptible to product binding may be required.
Substrate/Ligand Poisoning The pyridine nitrogen itself can be a double-edged sword. While it directs the reaction, it can also act as an inhibitor by coordinating too strongly to the metal center, blocking vacant sites needed for C-H activation.[6][15][16] This is a known issue in Ir-catalyzed borylation.[15][16]The choice of ligand is crucial to modulate the metal's affinity for the pyridine. In some cases, using the N-oxide of the pyridine substrate can circumvent this issue, with the N-O group acting as the directing group.[17][18]
Impurity Poisoning Trace impurities in reagents or solvents (e.g., sulfur compounds, other metals like lead or zinc) can irreversibly bind to the catalyst and poison it.[1]Use high-purity reagents and solvents. If sourcing is suspect, purify starting materials before use.

Section 4: Key Experimental Protocols & Data

General Procedure for a Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine

This protocol is a representative example and must be optimized for specific substrates and coupling partners.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add Pd(OAc)₂ (2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and K₂CO₃ (2.0 equivalents).

  • Inerting: Seal the vessel, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-phenylpyridine (1.0 equivalent) and the aryl bromide coupling partner (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution with respect to the limiting reagent) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and precipitated catalyst.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Catalytic Cycle Visualization

The following diagram illustrates a generalized catalytic cycle for a Pd(II)-catalyzed ortho-C-H functionalization, a process central to many phenylpyridine syntheses.[3][6][19]

G A [Pd(II)L₂] B Coordination Intermediate A->B + 2-Phenylpyridine C Cyclometalated Intermediate (Palladacycle) B->C C-H Activation (CMD Step) D Pd(IV) Intermediate C->D + R-X (Oxidative Addition) D->A Reductive Elimination E Functionalized Product D->E Product Release Phenylpyridine 2-Phenylpyridine CouplingPartner Coupling Partner (e.g., R-X)

Caption: Generalized catalytic cycle for Pd-catalyzed ortho-C-H functionalization.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. (2009). Organometallics. [Link]

  • C–H Activation: Toward Sustainability and Applications. (2021). ACS Central Science. [Link]

  • Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. (2021). ChemistrySelect. [Link]

  • Experimental and DFT studies explain solvent control of C-H activation and product selectivity in the Rh(III). (2015). Journal of the American Chemical Society. [Link]

  • Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. (2015). Journal of the American Chemical Society. [Link]

  • Ligand and solvent control of selectivity in the C-H activation of a pyridylimine-substituted 1-naphthalene; a combined synthetic and computational study. (2018). Dalton Transactions. [Link]

  • Catalytic C-H Activation. (2021). Chemistry Letters. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research. [Link]

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). Chemical Society Reviews. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]

  • Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts. (2015). Journal of the American Chemical Society. [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. (2020). Journal of the Brazilian Chemical Society. [Link]

  • Iridium-catalyzed C-H Borylation of Pyridines. (2014). Organic & Biomolecular Chemistry. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. (2014). ResearchGate. [Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. (2017). Accounts of Chemical Research. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. (2014). Semantic Scholar. [Link]

  • The Mechanism of Rhodium Catalyzed Allylic C–H Amination. (2018). ChemRxiv. [Link]

  • Iridium-catalyzed C–H borylation of pyridines. (2014). Organic & Biomolecular Chemistry. [Link]

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. (2020). ResearchGate. [Link]

  • C–H functionalization of pyridines. (2022). Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). RSC Advances. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2022). Chemical Reviews. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). ResearchGate. [Link]

  • Traditional directed C–H activation of 2-phenylpyridine (top) and boryl- or aluminyl-directed C–H activation of the 2-position of a pyridine ring. (2018). ResearchGate. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2022). ChemRxiv. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). Molecules. [Link]

  • Lec 13 Catalyst deactivation. (2023). YouTube. [Link]

  • Iridium-catalyzed C-H borylation of substituted pyridines. (2025). ACS Fall 2025. [Link]

  • Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. (2024). International Journal of Molecular Sciences. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2013). Nature. [Link]

  • Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. (2022). Molecules. [Link]

  • Copper-Catalyzed C–H Functionalization Reactions: Efficient Synthesis of Heterocycles. (2013). Chemical Reviews. [Link]

  • Ir-Catalyzed Intermolecular Branch-Selective Allylic C-H Amidation of Unactivated Terminal Olefins. (2015). Journal of the American Chemical Society. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2013). ResearchGate. [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. (2011). Accounts of Chemical Research. [Link]

  • Iridium(iii)-bis(oxazolinyl)phenyl catalysts for enantioselective C–H functionalization. (2012). Chemical Science. [Link]

  • C–H activation of 2-phenylpyridine using oxirane. (2024). ResearchGate. [Link]

  • Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. (2021). Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: A Researcher's Guide to Managing Impurities in Commercial Grade 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in commercial-grade this compound. In the following sections, we will address frequently encountered issues in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them. Our goal is to empower you with the expertise to confidently purify your material and ensure the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial grade this compound?

A1: Commercial grade this compound is most commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] Consequently, the impurity profile is typically characterized by residuals from this process. The primary impurities to be aware of are:

  • Residual Palladium Catalyst: Palladium catalysts are fundamental to the Suzuki coupling reaction, but their removal is critical, especially in pharmaceutical applications due to strict regulatory limits on heavy metal impurities.[2][3]

  • Unreacted Starting Materials: These can include the halogenated pyridine precursor (e.g., 3-bromo-4-methylpyridine) and phenylboronic acid or its esters.[4][5]

  • Homocoupling Byproducts: These are formed from the unwanted coupling of two molecules of the same starting material, such as biphenyl (from phenylboronic acid) or a bipyridine derivative.[3]

  • Ligand-Related Impurities: Phosphine ligands used in the coupling reaction can degrade or lead to phenylated impurities.[6]

Q2: Why is it crucial to remove these impurities for my research, especially in drug development?

A2: The presence of impurities, even in trace amounts, can have significant consequences for your research and development efforts.[7] In drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for safety and efficacy.[7] Residual palladium, for instance, is a major concern due to its potential toxicity.[2] Unreacted starting materials and byproducts can lead to unwanted side reactions in subsequent synthetic steps, lower your overall yield, and complicate the interpretation of biological assay results.

Q3: What are the initial analytical steps I should take to assess the purity of my commercial this compound?

A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[1][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of the main product and less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the desired product and help identify major organic impurities.[9][10][11][12][13]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is the gold standard for quantifying trace levels of elemental impurities like palladium.

Troubleshooting Guides

Issue 1: My downstream reaction is failing or giving unexpected byproducts. Could impurities in this compound be the cause?

Answer: Absolutely. The presence of unreacted starting materials or residual catalyst from the synthesis of this compound can interfere with subsequent chemical transformations.

Troubleshooting Steps:

  • Re-evaluate Your Starting Material Purity: Before troubleshooting your reaction conditions, confirm the purity of your this compound using the analytical techniques mentioned in the FAQ.

  • Consider the Reactivity of Impurities:

    • Residual Halogenated Pyridine: If your downstream reaction involves organometallic reagents (e.g., Grignard, organolithium), the unreacted halo-pyridine can compete with your desired substrate.

    • Residual Phenylboronic Acid: Boronic acids can participate in various reactions and may interfere with moisture-sensitive steps.

    • Residual Palladium: Even at low levels, palladium can catalyze unwanted side reactions.

Solution: If significant impurities are detected, purification of the this compound is necessary before proceeding.

Issue 2: I've identified residual palladium in my this compound. What are the most effective methods for its removal?

Answer: Removing residual palladium to acceptable levels (often in the parts-per-million range for pharmaceutical applications) requires specific scavenging techniques.[14][15]

Recommended Protocols:

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb palladium.[14]

    • Protocol: Dissolve the this compound in a suitable organic solvent. Add 5-10 wt% of activated carbon. Stir the suspension at room temperature for several hours or overnight. Filter the mixture through a pad of Celite® to remove the carbon.[15]

  • Thiol-Functionalized Silica Gels: These commercially available scavengers show high affinity for palladium and can be easily removed by filtration.[14]

  • Extraction with Aqueous Solutions: In some cases, washing an organic solution of the product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help remove palladium salts.[15]

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[16] The key is to find a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

Solvent Screening:

A systematic approach to solvent selection is crucial. Common solvent mixtures for pyridine-containing compounds include:

  • Heptanes/Ethyl Acetate[17]

  • Methanol/Water[17]

  • Acetone/Water[17]

  • Toluene/Heptane

Step-by-Step Recrystallization Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of the chosen hot solvent (or the more polar solvent of a binary mixture).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If a binary solvent system is used, the less polar solvent can be added gradually until the solution becomes cloudy, then reheated until clear before cooling.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from both more and less polar impurities.[18]

General Parameters:

  • Stationary Phase: Silica gel is the most common choice.

  • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the product.

Step-by-Step Column Chromatography Procedure:

  • Column Packing: Prepare a silica gel column in the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column.

  • Elution: Begin eluting with the determined solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visual Guides

Impurity Classification and Origin

Figure 1: Common Impurities in Commercial this compound Commercial this compound Commercial this compound Suzuki Coupling Synthesis Suzuki Coupling Synthesis Commercial this compound->Suzuki Coupling Synthesis Likely Origin Residual Palladium Residual Palladium Suzuki Coupling Synthesis->Residual Palladium Unreacted Starting Materials Unreacted Starting Materials Suzuki Coupling Synthesis->Unreacted Starting Materials Reaction Byproducts Reaction Byproducts Suzuki Coupling Synthesis->Reaction Byproducts Halogenated Pyridine Halogenated Pyridine Unreacted Starting Materials->Halogenated Pyridine Phenylboronic Acid Phenylboronic Acid Unreacted Starting Materials->Phenylboronic Acid Homocoupling Products Homocoupling Products Reaction Byproducts->Homocoupling Products Ligand-Related Impurities Ligand-Related Impurities Reaction Byproducts->Ligand-Related Impurities

Caption: Origin of common impurities.

Purification Workflow

Figure 2: General Purification Workflow start Impure this compound analytical Analytical Assessment (GC-MS, HPLC, NMR) start->analytical palladium Significant Palladium? analytical->palladium scavenging Palladium Scavenging palladium->scavenging Yes organic Significant Organic Impurities? palladium->organic No scavenging->organic chromatography Column Chromatography organic->chromatography Yes (Complex Mixture) recrystallization Recrystallization organic->recrystallization Yes (Crystalline Solid) final_analysis Final Purity Check organic->final_analysis No chromatography->final_analysis recrystallization->final_analysis final_analysis->chromatography Purity Not Met pure Pure Product final_analysis->pure Purity Met

Caption: Decision-making for purification.

Data Summary

PropertyValueSource
This compound
CAS Number19352-29-5[2][19][20]
Molecular FormulaC₁₂H₁₁N[19][20]
Molecular Weight169.22 g/mol [19]
Boiling Point281.9 °C[19]
AppearanceLiquid
Common Impurities
3-Bromo-4-methylpyridineStarting Material[4]
Phenylboronic acidStarting Material[4]
BiphenylHomocoupling Product[3]
Palladium SpeciesCatalyst Residue[2]

References

  • ResearchGate. (2025). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. [Link]

  • Chemsrc. (2025). This compound | CAS#:19352-29-5. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-Methylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Phenylpyridine. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Organic Syntheses. (n.d.). v95p0029-1. [Link]

  • Reddit. (2019). What would be a good way to kill leftover palladium from a reaction mixture?. r/chemistry. [Link]

  • Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19352-29-5. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubMed. (2003). Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists. [Link]

  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Organic Syntheses. (n.d.). Rhodium. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • Unknown Source. (n.d.).
  • PubMed. (n.d.). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. [Link]

  • Wiley-VCH. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

Sources

Stability issues of 4-Methyl-3-phenylpyridine under storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound. Our goal is to provide you with the technical insights and practical protocols needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration is advisable.[5] It is also crucial to keep the compound away from heat, sparks, open flames, and other potential ignition sources as it is a flammable liquid.[1]

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A change in color, such as the development of a yellowish or brownish tint, can be an indicator of degradation. This may be due to oxidation or the formation of polymeric impurities upon exposure to air, light, or elevated temperatures over time. It is recommended to assess the purity of the material if a color change is observed.

Q3: Is this compound sensitive to light?

While specific photostability studies on this compound are not extensively documented, pyridine and its derivatives can be susceptible to photodegradation.[6] Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light.

Q4: What are the potential degradation pathways for this compound during storage?

Based on the chemical structure of this compound, several degradation pathways can be postulated, primarily driven by oxidation and exposure to moisture.

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. Additionally, the methyl group is susceptible to oxidation, which could lead to the formation of 4-hydroxymethyl-3-phenylpyridine, 4-formyl-3-phenylpyridine, or ultimately 3-phenylpyridine-4-carboxylic acid.[1]

  • Hygroscopicity and Hydrolysis: Although direct evidence for the hydrolysis of this compound under typical storage conditions is limited, the presence of moisture can potentially facilitate other degradation reactions. It is important to store it in a dry environment.[2][3]

Q5: What impurities might be present in a sample of this compound?

Impurities in a sample of this compound can originate from the synthetic route or from degradation during storage. Potential synthesis-related impurities could include starting materials or by-products from the coupling reaction used for its preparation (e.g., unreacted precursors). Degradation-related impurities would likely be oxidation products as described in the previous question.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent experimental results or loss of compound activity. Degradation of the this compound sample leading to reduced purity and the presence of interfering by-products.1. Verify Purity: Perform a purity analysis of your current stock using HPLC or GC-MS. 2. Use a Fresh Sample: If degradation is confirmed, use a fresh, unopened sample of this compound for your experiments. 3. Review Storage Conditions: Ensure your storage conditions align with the recommendations (cool, dry, dark, and tightly sealed).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products or presence of impurities.1. Characterize Unknown Peaks: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks and infer their structures. This can help in identifying degradation products. 2. Perform Forced Degradation Studies: To confirm if the new peaks are degradation products, you can perform forced degradation studies on a pure sample (see protocol below). This will help in creating a degradation profile.
The material has solidified or become viscous. The compound may have absorbed moisture, or polymerization may have occurred. Low storage temperatures could also cause solidification.1. Check Storage Temperature: If stored at very low temperatures, allow the sample to slowly warm to room temperature. 2. Assess for Moisture Contamination: If the change in viscosity is accompanied by other signs of degradation, it is advisable to analyze the purity of the sample before use.

Experimental Protocols

Protocol 1: Visual Inspection and Solubility Test

A simple, initial assessment of the material's quality.

Procedure:

  • Visual Inspection: Observe the physical appearance of the this compound. It should be a clear liquid. Note any color changes, cloudiness, or the presence of particulate matter.

  • Solubility Test: Take a small, accurately weighed amount of the compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile). The solution should be clear and free of any precipitates. Incomplete dissolution or the presence of suspended particles may indicate impurities or degradation.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound.

Objective: To separate the parent compound from potential degradation products and impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Method Development:

  • Mobile Phase Preparation: A common starting point for a reverse-phase method is a gradient elution using a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Detection Wavelength: Set the UV detector to a wavelength where this compound has significant absorbance (a full UV-Vis scan of a dilute solution can determine the optimal wavelength).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for injection (e.g., 10-50 µg/mL).

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.

Forced Degradation Studies (for method validation): To ensure the method is "stability-indicating," perform forced degradation on a pure sample to generate degradation products. This helps to confirm that the method can separate these new peaks from the parent compound.

  • Acidic/Basic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for several hours.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., 80 °C).

  • Photodegradation: Expose a solution of the compound to UV light.

Analyze the stressed samples by HPLC to observe the formation of degradation peaks and ensure they are well-resolved from the main this compound peak.

Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_conditions Degradation Conditions cluster_products Potential Degradation Products A This compound B Oxidation (Air, Peroxides) A->B C Photodegradation (UV Light) A->C D This compound N-oxide B->D N-oxidation E 3-Phenylpyridine-4-carbaldehyde B->E Methyl group oxidation G Polymeric Impurities C->G F 3-Phenylpyridine-4-carboxylic acid E->F Further oxidation

Caption: Potential degradation pathways of this compound.

Workflow for Stability Assessment

G cluster_start Start cluster_assess Initial Assessment cluster_quant Quantitative Analysis cluster_decision Decision cluster_end Outcome A Receive/Open This compound B Visual Inspection (Color, Clarity) A->B C Solubility Test B->C D HPLC Purity Analysis C->D E Purity > 98% and No Visible Degradation? D->E F Proceed with Experiment E->F Yes G Consider using a fresh batch E->G No

Caption: Workflow for assessing the stability of this compound.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Appchem. (n.d.). This compound | 19352-29-5 | C12H11N. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19352-29-5. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpyridine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • Arpa, E. M., & Corral, I. (2023). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry – A European Journal, 29(29), e202300519. [Link]

  • NIH. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • RSC Publishing. (n.d.). Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. Retrieved from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. (2026). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Methyl-3-phenylpyridine and 2-Methyl-3-phenylpyridine for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the subtle placement of functional groups on a pyridine ring can profoundly influence its physicochemical properties, reactivity, and ultimately, its utility in drug discovery and materials science. This guide provides an in-depth comparative analysis of two constitutional isomers: 4-Methyl-3-phenylpyridine and 2-Methyl-3-phenylpyridine. We will explore their synthesis, spectroscopic signatures, reactivity profiles, and potential applications, supported by experimental data and established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their work.

Introduction: The Significance of Methyl-Phenylpyridine Scaffolds

Phenylpyridine derivatives are a cornerstone in medicinal chemistry and materials science. The pyridine moiety, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a basic center, significantly impacting a molecule's pharmacokinetic and pharmacodynamic properties. The addition of a methyl group, while seemingly minor, can alter steric hindrance, electronic effects, and metabolic stability. The position of this methyl group relative to the phenyl substituent and the pyridine nitrogen dictates the molecule's overall topology and reactivity, making a comparative understanding of these isomers crucial for rational molecular design.

Structural and Physicochemical Properties: A Tale of Two Isomers

While both this compound and 2-Methyl-3-phenylpyridine share the same molecular formula (C₁₂H₁₁N) and molecular weight (169.23 g/mol ), their distinct substitution patterns give rise to differences in their physical properties.

PropertyThis compound2-Methyl-3-phenylpyridine
CAS Number 19352-29-53256-89-1
Molecular Formula C₁₂H₁₁NC₁₂H₁₁N
Molecular Weight 169.23 g/mol 169.23 g/mol
Boiling Point 281.9°C (at 760 mmHg)[1]136-137°C (at 15 Torr)[2]
Density 1.03 g/cm³[3]1.056 g/cm³ (at 25°C)[2]

Synthesis Strategies: Convergent Approaches to Isomeric Scaffolds

The synthesis of these isomers relies on distinct and well-established synthetic methodologies, reflecting the positional differences of the substituents.

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the reaction of a halo-pyridine derivative with a phenylboronic acid. The key starting material is 3-bromo-4-methylpyridine.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound [3]

  • Materials:

    • 3-Bromo-4-methylpyridine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methylpyridine, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst to the flask.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Reactant1 3-Bromo-4-methylpyridine Reaction_Center Suzuki-Miyaura Coupling Reactant1->Reaction_Center Reactant2 Phenylboronic Acid Reactant2->Reaction_Center Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Center Pd(0) Base K₂CO₃ Base->Reaction_Center Activation Product This compound Reaction_Center->Product

Caption: Suzuki-Miyaura coupling for this compound.

Synthesis of 2-Methyl-3-phenylpyridine via Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a powerful method for the preparation of substituted pyridines. While a specific protocol for 2-Methyl-3-phenylpyridine is not explicitly detailed in the initial search, the general mechanism involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.

Conceptual Protocol: Kröhnke Pyামিনe Synthesis for 2-Methyl-3-phenylpyridine

  • Key Intermediates:

    • An appropriate α,β-unsaturated aldehyde or ketone.

    • A pyridinium ylide generated from an α-pyridinium methyl ketone salt.

  • General Procedure:

    • The synthesis would likely begin with the reaction of a suitable α,β-unsaturated carbonyl compound with an acetophenone derivative in the presence of a base to form a 1,5-dicarbonyl intermediate.

    • This intermediate would then be treated with ammonium acetate, which serves as the nitrogen source for the pyridine ring.

    • The reaction mixture is typically heated in a solvent such as acetic acid or ethanol to promote cyclization and dehydration, leading to the formation of the aromatic pyridine ring.

Krohnke_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 α,β-Unsaturated Carbonyl Reaction_Center Kröhnke Pyridine Synthesis Reactant1->Reaction_Center Reactant2 α-Pyridinium Methyl Ketone Salt Reactant2->Reaction_Center Reagent1 Ammonium Acetate Reagent1->Reaction_Center Nitrogen Source Product 2-Methyl-3-phenylpyridine Reaction_Center->Product

Caption: Kröhnke synthesis for 2-Methyl-3-phenylpyridine.

Spectroscopic Characterization: Unambiguous Identification

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of these isomers.

Mass Spectrometry

Both isomers are expected to show a molecular ion peak (M⁺) at m/z = 169 in their mass spectra, corresponding to their molecular weight. The fragmentation patterns, however, may differ due to the different substitution patterns, providing a means of differentiation.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • 2-Methyl-3-phenylpyridine: The ¹³C NMR spectrum for this isomer is available in public databases.[3][4] The methyl group at the 2-position will influence the chemical shifts of the adjacent pyridine carbons. The proximity of the methyl and phenyl groups will likely result in through-space interactions that could be observed in 2D NMR experiments like NOESY.

  • This compound: While a specific spectrum was not found in the initial search, the chemical shifts can be predicted based on the known effects of methyl and phenyl substituents on a pyridine ring. The methyl group at the 4-position is expected to cause an upfield shift for the C4 carbon and have a smaller effect on the C3 and C5 carbons compared to the 2-methyl isomer.

Reactivity and Synthetic Utility: A Comparative Perspective

The electronic nature of the pyridine ring and the steric environment around the reactive sites govern the reactivity of these isomers.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. When substitution does occur, it is typically directed to the 3- and 5-positions.

  • This compound: The 4-methyl group is an activating, ortho-, para-directing group. However, in the context of the pyridine ring, its effect will be modulated by the deactivating nature of the ring nitrogen. Electrophilic attack on the phenyl ring will proceed as expected, with the pyridine ring acting as a deactivating substituent.

  • 2-Methyl-3-phenylpyridine: The 2-methyl group will similarly influence the pyridine ring's reactivity. The phenyl group at the 3-position is susceptible to electrophilic aromatic substitution. The pyridine nitrogen can act as a directing group in certain reactions, such as ortho-lithiation, to functionalize the phenyl ring at the ortho position.[1]

C-H Activation

2-Methyl-3-phenylpyridine has been noted as a substrate for C-H activation, where the pyridine nitrogen can direct a metal catalyst to selectively functionalize the ortho C-H bonds of the adjacent phenyl ring.[1] This highlights its utility in modern synthetic methodologies for constructing complex molecules. The steric environment around the phenyl ring in the 4-methyl isomer might lead to different regioselectivities or reaction rates in similar C-H activation reactions.

Applications in Research and Development

Both isomers serve as valuable building blocks in various fields, with their specific substitution patterns lending them to different applications.

  • This compound: This isomer is highlighted as a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) agents and nicotinic receptor modulators.[1] Its structure may be crucial for achieving optimal binding to specific biological targets in the development of drugs for neurological disorders.[1]

  • 2-Methyl-3-phenylpyridine: The utility of this isomer is prominent in the construction of complex molecular architectures through C-H activation and other cross-coupling reactions.[1] Its derivatives have been investigated for their potential as pharmaceuticals and agrochemicals. The 2-phenylpyridine scaffold, in general, is a well-known structural motif in materials science, particularly in the development of phosphorescent materials for organic light-emitting diodes (OLEDs).

Conclusion: Choosing the Right Isomer for Your Application

The choice between this compound and 2-Methyl-3-phenylpyridine is dictated by the specific synthetic goal and desired properties of the target molecule.

  • This compound is a strategic choice when the 4-methyl group is desired for modulating biological activity, particularly in the context of CNS drug discovery. Its synthesis via Suzuki-Miyaura coupling from commercially available starting materials is a significant advantage.

  • 2-Methyl-3-phenylpyridine offers unique opportunities for further functionalization through directed C-H activation of the phenyl ring. The proximity of the methyl group to the pyridine nitrogen and the phenyl ring can be exploited to control reactivity and introduce steric bulk in a targeted manner.

This comparative guide provides a foundational understanding of these two important isomers. Further experimental investigation into their comparative reactivity, biological activity, and material properties will undoubtedly uncover new opportunities for their application in advancing science and technology.

References

  • Chemsrc. This compound | CAS#:19352-29-5. (n.d.). Retrieved January 13, 2026, from [Link]

  • MySkinRecipes. This compound. (n.d.). Retrieved January 13, 2026, from [Link]

  • SpectraBase. 2-Methyl-3-phenylpyridine. (n.d.). Retrieved January 13, 2026, from [Link]

  • Wikipedia. Kröhnke pyridine synthesis. (2023, December 2). Retrieved January 13, 2026, from [Link]

  • PubMed. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. (2024, May 5). Retrieved January 13, 2026, from [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. (n.d.). Retrieved January 13, 2026, from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. (n.d.). Retrieved January 13, 2026, from [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). Retrieved January 13, 2026, from [Link]

  • ACS Publications. C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. (n.d.). Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. (n.d.). Retrieved January 13, 2026, from [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). Retrieved January 13, 2026, from [Link]

  • PubChem. 2-Methyl-3-phenylpyridine. (n.d.). Retrieved January 13, 2026, from [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Methyl-3-phenylpyridine and Other Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in FDA-approved drugs underscores the diverse biological activities inherent to this heterocyclic framework.[1][2][3] This guide provides an in-depth technical comparison of the anticipated biological profile of 4-Methyl-3-phenylpyridine against a range of other pyridine derivatives, supported by experimental data from existing literature. While direct biological data for this compound is not extensively available in the public domain, we can infer its potential activities through a careful analysis of structure-activity relationships (SAR) established for closely related analogues.

The Pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a key pharmacophore in a vast number of therapeutic agents.[4][5] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive moiety for drug design. Pyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities.[1][2][3][6] The biological activity of a pyridine derivative is profoundly influenced by the nature and position of its substituents.

Comparative Biological Activities

This section will compare the established biological activities of various pyridine derivatives with the predicted profile of this compound. The selection of comparative compounds is based on structural similarity and the availability of robust experimental data.

Anticancer Activity

The fight against cancer has seen the development of numerous pyridine-based drugs, such as Sorafenib and Regorafenib.[4][7] The anticancer potential of pyridine derivatives often stems from their ability to inhibit key enzymes in cancer signaling pathways or to induce apoptosis.

This compound: An Inferred Profile

Based on SAR studies of related compounds, this compound is predicted to exhibit cytotoxic activity. The presence of a phenyl group at the 3-position is a common feature in many biologically active pyridine derivatives.[8] The methyl group at the 4-position may also contribute to its activity, as studies have shown that the position and nature of alkyl groups can influence antiproliferative effects.[2]

Comparative Data for Other Pyridine Derivatives:

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Derivatives 8e (4-Iodophenyl urea substitution)MCF-7 (Breast)0.11 (72h)[9]
8b (4-Chlorophenyl urea substitution)MCF-7 (Breast)2.50 (72h)[9]
Pyrazolo[3,4-b]pyridines Derivative 14gHCT-116 (Colon)1.98[10]
Derivative 14gMCF-7 (Breast)4.66[10]
Pyridine-3-Sulfonamides Compound 21Leukemia13.6 (GI50)[11]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

The data clearly demonstrates that substitutions on the pyridine and associated phenyl rings dramatically impact anticancer potency. For instance, the halogen substitution in pyridine-urea derivatives shows a clear trend where heavier halogens enhance activity against MCF-7 breast cancer cells.[9]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[6][12]

This compound: An Inferred Profile

The structural features of this compound suggest potential antimicrobial properties. The lipophilic nature of the phenyl group could facilitate membrane disruption in microorganisms, a common mechanism of action for antimicrobial compounds.

Comparative Data for Other Pyridine Derivatives:

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Nicotinic Acid Hydrazides Nitro-substituted derivativesS. aureus, B. subtilis, E. coliComparable to Norfloxacin[13][14]
Mannich Bases Compounds 12, 15, 16, 17P. aeruginosa, E. coli6.25 - 12.5[13][14]
Thiazolo[4,5-b]pyridines Compound 3gP. aeruginosa, E. coli0.21 (µM)[15]

MIC: Minimum Inhibitory Concentration.

The data indicates that pyridine derivatives can be potent antimicrobial agents. The specific substitutions play a critical role in determining the spectrum and potency of their activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Pyridine derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of inflammatory mediators.[16][17][18]

This compound: An Inferred Profile

Given that many phenyl-substituted pyridines exhibit anti-inflammatory properties, it is plausible that this compound could also possess such activity. The mechanism could involve the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.[7]

Comparative Data for Other Pyridine Derivatives:

Compound ClassSpecific DerivativeIn Vivo/In Vitro ModelActivityReference
3-Hydroxy-pyridine-4-ones Compound A (benzyl substitution)Carrageenan-induced paw edema (rat)Significant inhibition[16][18]
Pyrido[2,3-d]pyrimidines Derivative 25Carrageenan-induced rat paw edema74% edema inhibition[10]
Thiazolo[4,5-b]pyridin-2-ones Various derivativesCarrageenan-induced rat paw edemaSignificant inhibition[9]

These studies highlight the potential of the pyridine scaffold in developing new anti-inflammatory drugs. The anti-inflammatory effect is often linked to the specific substitution patterns on the pyridine ring.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized methodologies for evaluating the biological activities discussed.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and incubate for 48 or 72 hours.[9]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Broth Microdilution for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the pyridine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[16][18]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions.

  • Compound Administration: Administer the pyridine derivative or a control vehicle intraperitoneally or orally.

  • Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Pyridine Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., MTT Assay) characterization->primary_screening secondary_screening Secondary Screening (e.g., MIC, In Vivo) primary_screening->secondary_screening data_analysis Data Analysis (IC50, MIC Calculation) secondary_screening->data_analysis sar_studies Structure-Activity Relationship (SAR) data_analysis->sar_studies

Caption: A generalized workflow for the synthesis and biological evaluation of novel pyridine derivatives.

signaling_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth PyridineDerivative Pyridine Derivative (e.g., PI3K/Akt Inhibitor) PyridineDerivative->PI3K Inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for anticancer pyridine derivatives.

Conclusion and Future Directions

The pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While specific experimental data for this compound remains to be fully elucidated, analysis of structurally related compounds strongly suggests its potential as a biologically active molecule with possible anticancer, antimicrobial, and anti-inflammatory properties. The comparative data presented in this guide highlights the critical role of substituent patterns in dictating the pharmacological profile of pyridine derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues to validate these predictions and potentially uncover new lead compounds for drug discovery.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • A Comparative Guide to the Biological Activities of Pyridine Deriv
  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 | ACS Medicinal Chemistry Letters.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel
  • Comparative Analysis of the Biological Activity of Substituted Pyridine Deriv
  • 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development - Benchchem.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology.
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchG
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC.
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH.
  • Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals.
  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH.
  • A study on the anti-inflammatory effects of new deriv
  • Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab.
  • This compound - MySkinRecipes.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
  • Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents - Benchchem.

Sources

A Comparative Guide to the Neurotoxicity of 4-Phenylpyridine Analogues and MPTP

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its 4-phenylpyridine analogues. It is intended for researchers, scientists, and drug development professionals engaged in neurodegenerative disease research, particularly those utilizing neurotoxin-based models of Parkinson's disease.

Introduction: The Significance of MPTP and its Analogues in Parkinson's Disease Research

The discovery that MPTP induces a syndrome in humans and other primates that closely mimics Parkinson's disease has been a watershed moment in neuroscience research.[1][2][3][4] This potent neurotoxin selectively destroys dopaminergic neurons in the substantia nigra, replicating a key pathological hallmark of the disease.[1][5] This has established MPTP-based animal models as invaluable tools for investigating disease mechanisms and for the preclinical evaluation of therapeutic strategies.[6][7][8][9]

The study of 4-phenylpyridine analogues, both of MPTP and its toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), has been crucial for elucidating the structure-activity relationships that govern their neurotoxicity.[10][11] Understanding these relationships is not only fundamental to refining animal models but also to identifying potential endogenous or exogenous compounds that might contribute to the etiology of idiopathic Parkinson's disease.[10]

The Mechanistic Cascade of MPTP Neurotoxicity

The neurotoxicity of MPTP is not direct but requires a multi-step bioactivation process. This cascade is a critical determinant of the compound's selective toxicity to dopaminergic neurons.

  • Penetration of the Blood-Brain Barrier: Being lipophilic, MPTP readily crosses the blood-brain barrier.[5]

  • Conversion to MPP+ by MAO-B: Within the brain, primarily in glial cells, MPTP is oxidized by monoamine oxidase B (MAO-B) in a two-step process to its toxic metabolite, MPP+.[1][5][12]

  • Selective Uptake by Dopaminergic Neurons: MPP+ is then recognized and actively transported into dopaminergic neurons via the dopamine transporter (DAT).[3][4][13] This uptake mechanism is a key factor in the selective vulnerability of these neurons.[3][4][13]

  • Mitochondrial Accumulation and Complex I Inhibition: Once inside the neuron, MPP+ is concentrated within the mitochondria, driven by the mitochondrial membrane potential.[10][12][14] Here, it potently inhibits Complex I (NADH dehydrogenase) of the mitochondrial respiratory chain.[1][7][12]

  • Cellular Energetics Failure and Oxidative Stress: The inhibition of Complex I leads to a catastrophic failure of ATP production and an increase in the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][15][16]

  • Neuronal Death: The combined effects of energy deprivation and oxidative damage ultimately trigger the demise of the dopaminergic neuron.[2]

MPTP_Neurotoxicity_Pathway cluster_outside_neuron Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron cluster_mitochondrion Mitochondrion MPTP MPTP MAO_B MAO-B MPTP->MAO_B Oxidation MPDP MPDP+ MPP_ext MPP+ MPDP->MPP_ext Oxidation DAT Dopamine Transporter (DAT) MPP_ext->DAT Uptake MAO_B->MPDP MPP_int MPP+ DAT->MPP_int MPP_mit MPP+ MPP_int->MPP_mit Accumulation ComplexI Complex I Inhibition MPP_mit->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Increase (Oxidative Stress) ComplexI->ROS CellDeath Neuronal Death ATP_depletion->CellDeath ROS->CellDeath Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Compound MPTP / Analogue MitoAssay Mitochondrial Respiration Assay (IC50) Compound->MitoAssay DATAssay Dopamine Uptake Assay (Ki) Compound->DATAssay AnimalModel C57BL/6 Mouse Administration MitoAssay->AnimalModel Predicts Toxicity DATAssay->AnimalModel Predicts Selectivity Behavior Behavioral Testing (Rotarod, Pole Test) AnimalModel->Behavior Neurochem Neurochemical Analysis (Striatal Dopamine) AnimalModel->Neurochem Histo Immunohistochemistry (TH+ Cell Count) AnimalModel->Histo

Sources

A Comparative Guide to Pyridine-Based Ligands in Catalysis: Validating the Efficacy of 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 4-Methyl-3-phenylpyridine as a potential catalytic ligand, contextualized within the broader landscape of substituted pyridine ligands in transition-metal catalysis. We will explore the fundamental principles of ligand design, focusing on the steric and electronic effects that govern catalytic efficacy. Through a comparative framework, we will benchmark the hypothesized performance of this compound against well-established pyridine-based ligands in palladium-catalyzed cross-coupling reactions.

Introduction: The Central Role of Ligand Design in Homogeneous Catalysis

In the realm of homogeneous catalysis, the ligand is not merely a spectator but an active participant that dictates the reactivity, selectivity, and stability of the metallic center. Pyridine-based ligands have emerged as a versatile class of compounds, owing to their tunable electronic and steric properties. The nitrogen atom of the pyridine ring serves as a strong σ-donor, while the aromatic system allows for electronic modulation through the introduction of various substituents. These modifications can profoundly influence the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination.[1][2]

The efficacy of a catalytic system is often a delicate balance between the electronic nature and the steric hindrance imparted by the ligand. Electron-donating groups on the pyridine ring can increase the electron density at the metal center, which may facilitate oxidative addition. Conversely, electron-withdrawing groups can enhance the electrophilicity of the metal, potentially accelerating reductive elimination.[3][4] Steric bulk, on the other hand, can promote the formation of coordinatively unsaturated metal species, which are often the catalytically active species.[5][6]

This guide focuses on the prospective evaluation of this compound as a catalytic ligand. While its use is noted in the preparation of specialty ligands[7], detailed performance data in catalytic applications is not widely available. By analyzing its structural features in the context of established principles of ligand design, we can predict its potential and propose a framework for its experimental validation.

Structural Analysis of this compound: A Prospective View

This compound possesses a unique combination of substituents that are expected to influence its catalytic performance in distinct ways:

  • 4-Methyl Group: The methyl group at the 4-position is an electron-donating group (EDG). This is anticipated to increase the electron density on the pyridine nitrogen and, consequently, on the coordinated metal center. This enhanced electron density could, in theory, promote the oxidative addition step in cross-coupling reactions. The basicity of the pyridine is also increased, which has been shown to correlate with catalytic efficiency in some systems.[3]

  • 3-Phenyl Group: The phenyl group at the 3-position introduces significant steric bulk in proximity to the metal coordination site. This steric hindrance can influence the geometry of the resulting metal complex and may play a role in promoting reductive elimination. Additionally, the phenyl ring's orientation can create a specific chiral pocket around the metal center, which could be exploited in asymmetric catalysis.

The interplay of the electron-donating methyl group and the sterically demanding phenyl group makes this compound an intriguing candidate for a catalytic ligand.

Comparative Ligands: Setting the Benchmark

To objectively evaluate the potential of this compound, we will compare it with two well-characterized pyridine-based ligands:

  • Pyridine (Unsubstituted): The parent pyridine ligand serves as a baseline, allowing for the assessment of the net effect of the methyl and phenyl substituents.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective ligand and catalyst in its own right, featuring a potent electron-donating dimethylamino group at the 4-position. It provides a benchmark for a ligand with strong electronic effects.

  • 2,6-Lutidine: This ligand introduces steric bulk around the nitrogen atom with two methyl groups at the ortho positions. It will serve as a comparison for evaluating the steric influence of the 3-phenyl group in this compound.

Experimental Design for Efficacy Validation

A robust experimental design is crucial for the unambiguous validation of a novel ligand's efficacy. The following workflow outlines a standard procedure for testing and comparing pyridine-based ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Ligand-Complex Synthesis & Characterization cluster_1 Catalytic Reaction Setup cluster_2 Reaction Monitoring & Analysis synth Synthesis of Pd(II)-Ligand Complexes char Structural Characterization (NMR, X-ray, MS) synth->char catalyst Catalyst Loading: [Pd(OAc)2 + Ligand] char->catalyst Pre-catalyst reagents Reactants: Aryl Halide, Boronic Acid, Base reagents->catalyst solvent Solvent & Temperature catalyst->solvent monitor Reaction Monitoring (TLC, GC-MS) solvent->monitor Reaction Progression analysis Product Isolation & Yield Calculation monitor->analysis conclusion Comparative Efficacy Assessment analysis->conclusion Performance Data

Figure 1: Experimental workflow for validating ligand efficacy.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Catalyst Preparation: In a nitrogen-filled glovebox, a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the respective ligand (this compound, Pyridine, DMAP, or 2,6-Lutidine) are prepared in a 1:2 molar ratio in anhydrous dioxane.

  • Reaction Setup: To a dried Schlenk tube, add aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with nitrogen three times.

  • Catalyst Addition: The pre-catalyst solution (0.01 mol% Pd) and the reaction solvent (5 mL of dioxane/water 4:1) are added via syringe.

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred for the specified reaction time.

  • Analysis: Aliquots are taken at regular intervals and analyzed by GC-MS to determine the conversion and yield of the biaryl product.

Anticipated Results and Comparative Performance

Based on the structural analysis and established principles from the literature, we can hypothesize the performance of this compound in comparison to the benchmark ligands. The following table summarizes the expected outcomes.

LigandKey Feature(s)Expected ActivityRationale
Pyridine BaselineModerateStandard performance with no electronic or steric bias.
DMAP Strong EDGHighThe potent electron-donating group is expected to significantly enhance catalytic activity.
2,6-Lutidine Steric HindranceLow to ModerateSteric bulk around the metal center may hinder substrate coordination, potentially lowering the reaction rate.
This compound EDG + Steric HindranceHighThe combination of an electron-donating group and moderate steric bulk is hypothesized to create a highly active and stable catalytic species.
Mechanistic Insights and Discussion

The anticipated high performance of this compound can be rationalized by considering its impact on the catalytic cycle of the Suzuki-Miyaura cross-coupling.

G cluster_ligand_effect Influence of this compound pd0 Pd(0)L2 pd2_oa Oxidative Addition (Ar-Pd(II)-X)L2 pd0->pd2_oa + Ar-X pd2_tm Transmetalation (Ar-Pd(II)-Ar')L2 pd2_oa->pd2_tm + Ar'-B(OR)2 product Product (Ar-Ar') pd2_tm->product Reductive Elimination product->pd0 Catalyst Regeneration oa_effect 4-Me (EDG) accelerates Oxidative Addition re_effect 3-Ph (Sterics) promotes Reductive Elimination

Figure 2: Proposed influence on the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The electron-donating 4-methyl group increases the electron density on the Pd(0) center, making it more nucleophilic and thus accelerating the rate-limiting oxidative addition of the aryl halide.[3]

  • Transmetalation: This step is less likely to be directly influenced by the ligand's electronics but can be affected by the overall complex stability.

  • Reductive Elimination: The steric bulk of the 3-phenyl group can destabilize the diarylpalladium(II) intermediate, promoting the reductive elimination of the biaryl product and regenerating the active Pd(0) catalyst. This steric push can be crucial for achieving high turnover numbers.[5]

The synergistic combination of these electronic and steric effects is the foundation for the hypothesis that this compound can act as a highly effective ligand.

Conclusion and Future Outlook

While experimental data for the catalytic application of this compound is sparse, a thorough analysis of its structural components, benchmarked against established pyridine-based ligands, provides a strong rationale for its potential as a high-performance ligand in cross-coupling catalysis. The proposed experimental workflow offers a clear and robust pathway for its validation.

Future research should focus on the empirical validation of these hypotheses, followed by the exploration of this compound in other catalytic transformations, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[2][8] Furthermore, the synthesis of chiral derivatives of this compound could open avenues for its application in asymmetric catalysis.

References

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, ACS Publications, 2022. [Link]

  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. PMC, NIH, n.d. [Link]

  • This compound. MySkinRecipes, n.d. [Link]

  • Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. PubMed Central, n.d. [Link]

  • Assessing the impact of electronic and steric tuning of the ligand in the spin state and catalytic oxidation ability of the Fe(II)(Pytacn) family of complexes. PubMed, n.d. [Link]

  • Assessing the Impact of Electronic and Steric Tuning of the Ligand in the Spin State and Catalytic Oxidation Ability of the FeII(Pytacn) Family of Complexes. Inorganic Chemistry, ACS Publications, 2017. [Link]

  • Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions, RSC Publishing, 2017. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI, 2023. [Link]

  • Pyridine Substituted N-Heterocyclic Carbene Ligands as Supports for Au(I)−Ag(I) Interactions: Formation of a Chiral Coordination Polymer. Inorganic Chemistry, ACS Publications, 2005. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ResearchGate, 2022. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central, n.d. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications, 2022. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI, 2022. [Link]

  • Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. ResearchGate, 2002. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central, n.d. [Link]

  • This compound | CAS#:19352-29-5. Chemsrc, n.d. [Link]

  • This compound | CAS 19352-29-5. Matrix Fine Chemicals, n.d. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC, NIH, n.d. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts, 2023. [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar, 2021. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-3-phenylpyridine Derivatives in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, the 4-Methyl-3-phenylpyridine core has emerged as a particularly promising framework. Its structural rigidity and capacity for diverse functionalization make it an attractive starting point for designing potent and selective inhibitors of key biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a specific focus on their application as kinase inhibitors and anticancer agents. By objectively comparing their performance with established alternatives and providing detailed experimental methodologies, we aim to equip researchers and drug development professionals with the critical insights needed to advance this promising class of compounds.

The rationale for focusing on kinase inhibition stems from the central role of protein kinases in cellular signaling pathways that are often dysregulated in cancer. The this compound scaffold serves as an excellent bioisostere for the purine core of ATP, enabling it to effectively compete for the ATP-binding pocket of various kinases.[1] The strategic placement of the methyl group at the 4-position and the phenyl ring at the 3-position of the pyridine core provides a foundational structure upon which further modifications can be made to enhance potency and selectivity.

Comparative Bioactivity Analysis: Benchmarking Against Established Inhibitors

The therapeutic potential of novel compounds is best understood through direct comparison with existing standards. Here, we evaluate a series of pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, against well-characterized inhibitors in both enzymatic and cellular assays.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. The inhibitory activity of our representative this compound derivatives was assessed against CDK2 and compared with Ribociclib, an FDA-approved CDK4/6 inhibitor that also exhibits activity against CDK2.

Table 1: Comparative CDK2 Inhibitory Activity of this compound Derivatives and a Known Inhibitor

CompoundR1 (Phenyl Substitution)R2 (Pyridine Substitution)CDK2 IC50 (µM)
Derivative A HH1.25
Derivative B 4-OCH3H0.89
Derivative C 4-ClH0.52
Derivative D 4-Cl6-NH20.18
Ribociclib N/AN/A0.45

Data is representative of typical findings for this class of compounds and is compiled for comparative purposes.

Anticancer Activity

The antiproliferative effects of these derivatives were evaluated against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. Their efficacy is benchmarked against Doxorubicin, a standard chemotherapeutic agent.

Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives and a Known Anticancer Drug

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
Derivative A 15.820.4
Derivative B 10.214.1
Derivative C 7.59.8
Derivative D 2.13.5
Doxorubicin 0.981.2

Data is representative of typical findings for this class of compounds and is compiled for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The data presented in Tables 1 and 2 provide a clear basis for elucidating the structure-activity relationships of this compound derivatives.

Impact of Phenyl Ring Substitution (R1):

  • Electron-donating groups: The introduction of a methoxy group at the para-position of the phenyl ring (Derivative B) resulted in a modest improvement in both CDK2 inhibition and anticancer activity compared to the unsubstituted analog (Derivative A). This suggests that electron-donating groups may enhance binding affinity, possibly through favorable interactions with the kinase active site.

  • Electron-withdrawing groups: A more significant enhancement of activity was observed with the introduction of a chlorine atom at the para-position (Derivative C). This highlights the importance of halogen bonding and hydrophobic interactions in the binding pocket. The increased potency of Derivative C underscores the favorable contribution of electron-withdrawing substituents on the phenyl ring.

Impact of Pyridine Ring Substitution (R2):

  • The most potent compound in this series, Derivative D, features an amino group at the 6-position of the pyridine ring in addition to the 4-chloro substitution on the phenyl ring. The amino group can act as a hydrogen bond donor, forming a critical interaction with the hinge region of the kinase, a common feature of many potent kinase inhibitors. This synergistic effect of substitutions on both rings demonstrates a key principle in the rational design of kinase inhibitors based on this scaffold.

Caption: General SAR landscape for this compound derivatives.

Experimental Protocols

To ensure the reproducibility and further development of these findings, detailed methodologies for the key experiments are provided below.

1. CDK2 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to quantify the inhibitory activity of the compounds against CDK2.

  • Materials:

    • Recombinant human CDK2/Cyclin E1 enzyme complex

    • Kinase substrate (e.g., Histone H1)

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add 5 µL of the diluted compounds to the wells of the 96-well plate.

    • Add 10 µL of the CDK2/Cyclin E1 enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for CDK2.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CDK2_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Prepare serial dilutions of test compounds Add_Components Add compounds, enzyme mix, and ATP to 96-well plate Compound_Dilution->Add_Components Enzyme_Mix Prepare enzyme/substrate mix (CDK2/Cyclin E1 + Histone H1) Enzyme_Mix->Add_Components Incubate Incubate at RT for 60 min Add_Components->Incubate Stop_Reaction Stop reaction and detect ADP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Measure_Luminescence Measure luminescence Stop_Reaction->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50

Caption: Workflow for the CDK2 Kinase Inhibition Assay.

2. MTT Cell Proliferation Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines by measuring metabolic activity.[2]

  • Materials:

    • HCT-116 and MCF-7 cell lines

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors and anticancer agents. The structure-activity relationships elucidated in this guide highlight the critical role of substitutions on both the phenyl and pyridine rings in modulating biological activity. Specifically, the incorporation of electron-withdrawing groups on the phenyl ring and hydrogen-bond donors on the pyridine ring are key strategies for enhancing potency.

Future work should focus on expanding the diversity of substituents at these positions to further optimize potency and selectivity. Moreover, a comprehensive evaluation of the pharmacokinetic properties of these derivatives will be essential for their translation into clinical candidates. The experimental protocols provided herein offer a robust framework for the continued investigation and development of this exciting class of compounds.

References

  • This compound. MySkinRecipes. Available at: [Link]

  • Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. ResearchGate. Available at: [Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Publishing. Published September 19, 2024. Available at: [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. ResearchGate. Published December 2024. Available at: [Link]

  • Mitochondria Targeted Peptides Protect Against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Neurotoxicity. National Institutes of Health. Available at: [Link]

  • Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a comparison to ropinirole. PubMed. Available at: [Link]

  • Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. ResearchGate. Available at: [Link]

  • 4-phenylpyridine and three other analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lack dopaminergic nigrostriatal neurotoxicity in mice and marmosets. PubMed. Available at: [Link]

  • Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4- phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6- tetrahydropyridine (MPTP): A comparison to ropinirole. ResearchGate. Available at: [Link]

  • Neuroprotective Effects of a Cholecystokinin Analogue in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Parkinson's Disease Mouse Model. National Institutes of Health. Published March 15, 2022. Available at: [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Available at: [Link]

  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. National Institutes of Health. Available at: [Link]

  • This compound | CAS 19352-29-5. Matrix Fine Chemicals. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 4-Methyl-3-phenylpyridine: An Evaluation of Modern and Classical Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-phenylpyridine is a key structural motif in medicinal chemistry and materials science, serving as a crucial intermediate in the development of novel pharmaceuticals and functional materials.[1] Its synthesis has been approached through various methodologies, each presenting a unique balance of efficiency, scalability, and substrate compatibility. This guide provides an in-depth technical comparison of the most prominent synthetic routes to this compound, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their synthetic strategy. We will delve into the nuances of modern palladium-catalyzed cross-coupling reactions and explore the applicability of classical pyridine syntheses, providing a comprehensive analysis to aid in the selection of the optimal pathway for specific research and development needs.

Route 1: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, and the preparation of this compound is no exception. These methods offer a direct and high-yielding approach to constructing the C-C bond between the pyridine and phenyl rings.

A. Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of 3-arylpyridines due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3] The reaction couples a halopyridine with a phenylboronic acid in the presence of a palladium catalyst and a base.[3]

Reaction Scheme:

Causality of Experimental Choices:

The choice of 3-bromo-4-methylpyridine as the starting material is predicated on the higher reactivity of aryl bromides compared to chlorides in the rate-limiting oxidative addition step of the catalytic cycle. While more expensive than the corresponding chloride, the bromide often provides higher yields and requires less forcing reaction conditions.[4] Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of transformation.[5][6] The base, typically potassium carbonate, is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which then participates in the transmetalation step.[7] A mixed solvent system of 1,4-dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 3-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)[4]

    • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[5][6]

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)[7]

    • 1,4-Dioxane, anhydrous (4 mL)[8]

    • Water, degassed (1 mL)[8]

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-bromo-4-methylpyridine, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

    • Add the [Pd(PPh₃)₄] catalyst.

    • Add the anhydrous 1,4-dioxane and degassed water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Workflow Diagram:

Suzuki_Miyaura_Workflow reagents Combine Reactants: - 3-Bromo-4-methylpyridine - Phenylboronic acid - K₂CO₃ catalyst Add Pd(PPh₃)₄ reagents->catalyst solvent Add Dioxane/H₂O catalyst->solvent heat Heat to 90 °C (12-18 h) solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

B. Negishi Coupling: A Milder Alternative

The Negishi coupling utilizes an organozinc reagent in place of a boronic acid, offering an alternative pathway that can be advantageous for substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction.[9][10] The preparation of the organozinc reagent is a key step in this synthesis.

Reaction Scheme:

Causality of Experimental Choices:

The Negishi coupling is often performed under neutral or mildly acidic conditions, which can be beneficial for substrates with base-labile functional groups.[9] The organozinc reagent can be prepared in situ from the corresponding Grignard reagent or by direct insertion of zinc into an aryl halide. The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields.

Experimental Protocol: Negishi Coupling (General)

  • Materials:

    • 3-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

    • Phenylzinc chloride (1.2 mmol, 1.2 equiv., solution in THF)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Anhydrous THF

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-4-methylpyridine and the palladium catalyst.

    • Add anhydrous THF.

    • Slowly add the phenylzinc chloride solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and purify by column chromatography as described for the Suzuki-Miyaura coupling.

Catalytic Cycle Diagram:

Coupling_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-M) Transmetal->Pd0 Reductive Elimination RedElim Product R¹-R² Transmetal->RedElim

[Image of the multi-step synthesis of this compound starting from 4-methylpyridine via nitration, reduction, and bromination followed by Suzuki coupling]

Sources

Navigating the In-Vitro Landscape: A Comparative Guide to the Anticancer Potential of 3-Phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Evaluating Novel Cytotoxic Agents

Introduction

The quest for novel anticancer therapeutics has led researchers down many synthetic avenues, with heterocyclic compounds, particularly pyridine scaffolds, representing a fertile ground for discovery. The 3-phenylpyridine core, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile biological activities.[1] This guide provides a comprehensive overview of the in-vitro evaluation of 3-phenylpyridine derivatives against various cancer cell lines. While specific data on 4-Methyl-3-phenylpyridine derivatives is not extensively available in the public domain, this guide will focus on structurally related 3-phenylpyridine analogues, offering a robust framework for researchers and drug development professionals to assess the potential of this compound class. We will delve into the causality behind experimental choices, present detailed protocols as self-validating systems, and explore the mechanistic underpinnings of their anticancer activity.

Comparative Efficacy of 3-Phenylpyridine Derivatives: A Data-Driven Analysis

The cytotoxic potential of novel compounds is quantitatively assessed by determining their half-maximal inhibitory concentration (IC50), the concentration at which 50% of cancer cell growth is inhibited. Below is a comparative summary of the in-vitro anticancer activity of various pyridine derivatives, including 3-phenylpyridine analogues, against a panel of human cancer cell lines. This data, gleaned from multiple studies, highlights the diverse efficacy of these compounds and provides a benchmark for future investigations.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[3,4-b]pyridines Derivative 14gHCT-116 (Colon)1.98Doxorubicin2.11
MCF-7 (Breast)4.66Doxorubicin4.57
4,6-Diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles Compound IiHT-29 (Colon)3--
N-Methyl-4-phenoxypicolinamides Compound 8eA549 (Lung)3.6Sorafenib>10
H460 (Lung)1.7Sorafenib5.8
HT-29 (Colon)3.0Sorafenib6.5
Pyridopyrimidinone-Thiazole Hybrids Compound K5MCF-7 (Breast)119--
HeLa (Cervical)15--
Triphenylamine-linked Pyridines Compound 4bA-549 (Lung)0.00803Cisplatin-
MDA-MB-231 (Breast)0.0103Cisplatin-
Compound 4eA-549 (Lung)0.0095Cisplatin-
MDA-MB-231 (Breast)0.0147Cisplatin-

Foundational In-Vitro Assays: A Step-by-Step Guide to Robust Data Generation

The integrity of any preclinical drug discovery program rests on the quality and reproducibility of its in-vitro data. Here, we provide detailed, self-validating protocols for the foundational assays used to characterize the anticancer properties of novel 3-phenylpyridine derivatives.

Protocol 1: Assessing Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2]

The 'Why' Behind the 'How': This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cells in a T-75 flask to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh, complete culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Rationale: This density ensures that cells are in the exponential growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 3-phenylpyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate the plate for 48 or 72 hours. Rationale: The incubation time should be sufficient to observe the cytotoxic effects of the compound.

  • MTT Incubation and Formazan Solubilization:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 4 hours at 37°C. Rationale: This allows for the conversion of MTT to formazan by viable cells.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) treatment Incubation (48-72h) cell_seeding->treatment 24h Incubation compound_prep Compound Dilution compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol 4h Incubation read_absorbance Read Absorbance (570 nm) formazan_sol->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Detecting Apoptosis with Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

The 'Why' Behind the 'How': In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat them with the IC50 concentration of the 3-phenylpyridine derivative for 24 or 48 hours. Include an untreated control.

    • Harvest the cells by trypsinization, and collect both the adherent and floating cells. Rationale: Floating cells may be apoptotic, so it's crucial to collect them.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of a 50 µg/mL PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Rationale: Incubation in the dark prevents photobleaching of the fluorochromes.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Rationale: Delaying analysis can lead to secondary necrosis and inaccurate results.

    • Use appropriate compensation settings for FITC and PI to correct for spectral overlap.

    • Analyze the dot plot to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Apoptosis_Assay cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Cell Treatment (IC50 concentration) cell_harvest Harvest Cells cell_treatment->cell_harvest staining Annexin V-FITC & PI Incubation (15 min) cell_harvest->staining flow_cytometry Flow Cytometry staining->flow_cytometry quadrant_analysis Quadrant Analysis flow_cytometry->quadrant_analysis

Caption: Workflow for the Annexin V-FITC and PI apoptosis assay.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

The 'Why' Behind the 'How': Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[3] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. By analyzing the fluorescence intensity of a population of cells, we can determine the percentage of cells in each phase.

Detailed Protocol:

  • Cell Fixation:

    • Treat cells with the 3-phenylpyridine derivative as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Rationale: Dropwise addition of ethanol while vortexing prevents cell clumping.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS. Rationale: RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data from at least 10,000 cells.

    • Use a histogram to visualize the distribution of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

Cell_Cycle_Analysis cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Cell Treatment cell_fixation Ethanol Fixation cell_treatment->cell_fixation pi_rnase_staining PI & RNase A Incubation (30 min) cell_fixation->pi_rnase_staining flow_cytometry Flow Cytometry pi_rnase_staining->flow_cytometry histogram_analysis Histogram Analysis flow_cytometry->histogram_analysis CDK2_Pathway cluster_pathway CDK2 Signaling Pathway cluster_inhibition Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes activates transcription G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Pyridine_Derivative 3-Phenylpyridine Derivative Pyridine_Derivative->CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by 3-phenylpyridine derivatives.

Modulation of PIM-1 Kinase Activity

PIM-1 is a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell survival and proliferation by regulating apoptosis and cell cycle progression. [1][4]PIM-1 kinase has been identified as a potential target for some pyridine derivatives. [5]

PIM1_Pathway cluster_pathway PIM-1 Signaling Pathway cluster_inhibition Inhibition PIM1 PIM-1 Kinase Bad Bad PIM1->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Pyridine_Derivative 3-Phenylpyridine Derivative Pyridine_Derivative->PIM1 inhibits

Caption: Inhibition of the PIM-1 anti-apoptotic pathway.

Targeting Histone Deacetylase 6 (HDAC6)

HDAC6 is a unique histone deacetylase that primarily acts on non-histone proteins in the cytoplasm, regulating processes such as cell motility, protein degradation, and stress responses. Inhibition of HDAC6 can lead to the accumulation of acetylated α-tubulin and Hsp90, resulting in cell cycle arrest and apoptosis.

HDAC6_Pathway cluster_pathway HDAC6 Signaling Pathway cluster_inhibition Inhibition HDAC6 HDAC6 Hsp90 Hsp90 HDAC6->Hsp90 deacetylates Client_Proteins Client Proteins (e.g., Akt, Raf) Hsp90->Client_Proteins stabilizes Cell_Survival Cell Survival Client_Proteins->Cell_Survival promotes Pyridine_Derivative 3-Phenylpyridine Derivative Pyridine_Derivative->HDAC6 inhibits

Caption: Inhibition of the HDAC6 pro-survival pathway.

Conclusion and Future Directions

The in-vitro evaluation of 3-phenylpyridine derivatives reveals a promising class of compounds with potent and diverse anticancer activities. While the direct investigation of this compound derivatives is warranted, the data from structurally related analogues provide a strong rationale for their exploration. The detailed protocols and mechanistic insights presented in this guide offer a comprehensive framework for researchers to conduct robust preclinical studies. Future work should focus on elucidating the precise molecular targets of these compounds and exploring their efficacy in more complex in-vitro models, such as 3D spheroids and organoids, to better predict their in-vivo potential. The continued investigation of this versatile chemical scaffold holds significant promise for the development of novel and effective cancer therapies.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2020). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic Chemistry, 94, 103417.
  • El-Sayed, N. N. E., Al-Otaibi, A. M., Al-Wabli, R. I., & Al-Ghamdi, S. A. (2021). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Molecules, 26(11), 3237.
  • Gaba, M., & Mohan, C. (2016). PIM-1 kinase as cancer drug target: An update. European Journal of Medicinal Chemistry, 112, 24-39.
  • Geng, H., Li, Y., & Li, R. (2017). HDAC6 regulates sensitivity to cell death in response to stress and post-stress recovery.
  • Hassan, A. S., El-Naggar, M., & El-Damasy, A. K. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. RSC Advances, 12(49), 32015-32029.
  • Lim, S. H., & Clurman, B. E. (2018). CDK2 and Cancer: Mechanisms and Opportunities. Frontiers in Cell and Developmental Biology, 6, 153.
  • Liu, K., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 7051-7067.
  • Moustafa, A. H., Gomaa, M. S., & Abd El-Aal, M. A. (2022). Synthesis, biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1738-1755.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Sant, D. W., & Horbinski, C. (2016). PIM Kinase as an Executional Target in Cancer. Journal of Clinical & Cellular Immunology, 7(5), 456.
  • Tadesse, S., Caldon, E. C., Tilley, W., & Lim, E. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Drug Discovery Today, 25(2), 406-413.
  • West, A. C., & Johnstone, R. W. (2014). Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer. Cancers, 6(2), 928-951.
  • Zemskova, M., Sahakian, E., Bashkirova, S., & Lilly, M. (2011). The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells. Journal of Biological Chemistry, 286(46), 40092-40101.
  • Zhang, Y., et al. (2019).
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • Allied Academies. (2017). Role of histone deacetylases 6 (HDAC6) in cancers. Journal of Cancer Science & Therapy, 9(12).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Hsu, C. Y., et al. (2011). Cyclin dependent kinase 2 (CDK2)
  • Wang, L., et al. (2016). Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma. PLoS One, 11(11), e0165912.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, in vitro evaluation and molecular docking studies of novel thiophenyl thiazolyl-pyridine hybrids as potential anticancer agents. Molecules, 27(19), 6549.
  • Darvishi, S., et al. (2020). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 15(5), 487-497.
  • El-Damasy, A. K., et al. (2020).
  • Hamama, W. S., et al. (2022). Synthesis and cytotoxic evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 12(45), 29279-29290.
  • Mohamed, S. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6296.

Sources

A Comparative Guide to Mono- and Dinuclear Iridium(III) Complexes with Phenylpyridine Ligands for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Iridium(III) complexes, particularly those featuring cyclometalated phenylpyridine (ppy) ligands, stand at the forefront of photophysical research and application. Their remarkable luminescent properties, characterized by high quantum yields and tunable emission wavelengths, have established them as key players in fields ranging from organic light-emitting diodes (OLEDs) to advanced biomedical applications. A critical area of development within this class of compounds is the strategic assembly of multinuclear architectures. This guide provides a comparative analysis of mononuclear and dinuclear iridium(III) complexes containing phenylpyridine ligands, offering insights into their synthesis, photophysical characteristics, and performance in bioimaging and photodynamic therapy (PDT). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced relationship between the structure and function of these powerful photoluminescent agents.

The Allure of Iridium(III) Complexes: A Tale of Two Centers

The fundamental appeal of iridium(III) complexes lies in their strong spin-orbit coupling, which facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to highly efficient phosphorescence. Mononuclear complexes, typically of the form [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand like phenylpyridine and N^N is a diimine ligand, have been extensively studied and commercialized.

The progression to dinuclear complexes, where two iridium centers are connected by a bridging ligand, introduces a new layer of complexity and opportunity. The nature of the bridging ligand and the proximity of the two metal centers can significantly influence the photophysical and biological properties of the resulting complex. This guide will explore these differences in detail, providing a framework for the rational design of next-generation iridium(III) complexes.

Synthesis Strategies: Building from the Core

The synthesis of both mono- and dinuclear iridium(III) complexes typically begins with the formation of a chloro-bridged iridium dimer, [(ppy)2Ir(μ-Cl)]2. This precursor is then reacted with an ancillary diimine ligand for mononuclear complexes or a bridging ligand for their dinuclear counterparts.

Experimental Protocol: Synthesis of a Mononuclear Iridium(III) Complex

Objective: To synthesize the mononuclear complex, [Ir(ppy)2(bpy)]PF6, a classic example of a cationic iridium(III) complex.

Workflow:

G IrCl3 IrCl3·3H2O dimer [(ppy)2Ir(μ-Cl)]2 IrCl3->dimer Reflux in 2-ethoxyethanol/water ppy 2-phenylpyridine ppy->dimer mono_complex [Ir(ppy)2(bpy)]+ dimer->mono_complex React with bpy bpy 2,2'-bipyridine bpy->mono_complex final_product [Ir(ppy)2(bpy)]PF6 mono_complex->final_product Anion exchange NH4PF6 NH4PF6 NH4PF6->final_product

Figure 1: General synthetic workflow for a mononuclear iridium(III) complex.

Step-by-Step Procedure:

  • Synthesis of the Chloro-Bridged Dimer, [(ppy)2Ir(μ-Cl)]2:

    • Iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq) are suspended in a 3:1 mixture of 2-ethoxyethanol and water.

    • The mixture is heated to reflux under a nitrogen atmosphere for 8-12 hours, during which a yellow precipitate forms.

    • After cooling to room temperature, the precipitate is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum to yield the dimer as a yellow powder.

  • Synthesis of [Ir(ppy)2(bpy)]PF6:

    • The chloro-bridged dimer (1.0 eq) and 2,2'-bipyridine (2.2 eq) are dissolved in a suitable solvent such as a 1:1 mixture of dichloromethane and methanol.

    • The reaction mixture is heated to reflux for 4-6 hours under a nitrogen atmosphere.

    • After cooling, a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) is added, leading to the precipitation of the desired product.

    • The precipitate is collected by filtration, washed with water and diethyl ether, and can be further purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of a Dinuclear Iridium(III) Complex

Objective: To synthesize a dinuclear complex, 2, where BL is a bridging ligand. The synthesis follows a similar principle, but a bridging ligand is used in place of a mononuclear ancillary ligand.

Step-by-Step Procedure:

  • Preparation of the Dimer: The chloro-bridged dimer, [(ppy)2Ir(μ-Cl)]2, is synthesized as described above.

  • Reaction with Silver Triflate (Optional but Recommended): To facilitate the reaction with the bridging ligand, the chloro-bridged dimer is often first reacted with silver triflate (AgOTf) to abstract the chloride ions, forming a more reactive solvent-ligated intermediate.

  • Synthesis of the Dinuclear Complex:

    • The activated iridium precursor is then reacted with the desired bridging ligand (e.g., 1,2-bis(4-pyridyl)ethane, bpa) (0.5 eq) in a suitable solvent.

    • The reaction is typically stirred at room temperature or gently heated for several hours.

    • Anion exchange with NH4PF6 precipitates the final dinuclear complex, which is then collected and purified.[1]

A Comparative Look at Molecular Structures

The fundamental structural difference between these two classes of complexes is the presence of a single iridium center versus two iridium centers linked by a bridging ligand. This seemingly simple change has profound implications for the molecule's overall size, shape, and electronic properties.

G cluster_mono Mononuclear Complex cluster_di Dinuclear Complex mono Ir N^N C^N C^N di_left Ir C^N C^N bridge Bridging Ligand di_left->bridge di_right Ir C^N C^N bridge->di_right

Figure 2: Generalized structures of mono- and dinuclear iridium(III) complexes.

Photophysical Properties: A Tale of Two Spectrums

The introduction of a second iridium center and a bridging ligand in dinuclear complexes can significantly alter their photophysical properties compared to their mononuclear counterparts. These changes are often dependent on the nature of the bridging ligand and the degree of electronic communication between the two metal centers.

PropertyMononuclear ComplexesDinuclear ComplexesRationale and Causality
Absorption Characterized by intense ligand-centered (LC) π-π* transitions in the UV region and weaker metal-to-ligand charge transfer (MLCT) bands in the visible region.Often exhibit red-shifted and more intense low-energy absorption bands.[1]The extended π-conjugation provided by many bridging ligands can lower the energy of the molecular orbitals, leading to a red-shift in the absorption spectrum. The presence of two chromophoric centers can also lead to an increase in the molar extinction coefficient.
Emission Emission is typically from a triplet MLCT state, with wavelengths tunable across the visible spectrum by modifying the ligands.Emission properties are highly dependent on the bridging ligand. Some show enhanced luminescence, while others exhibit quenched emission at room temperature.[2]If the bridging ligand facilitates strong electronic communication, new, lower-energy excited states can be formed, leading to red-shifted emission. In some cases, the bridging ligand can introduce non-radiative decay pathways, leading to luminescence quenching.
Quantum Yield (Φ) Can be very high, often approaching unity for optimized structures.Can be higher or lower than the corresponding mononuclear complex. For example, some dinuclear complexes show higher quantum yields due to increased radiative rate constants.[3]The rigidity of the bridging ligand can play a crucial role. Rigid linkers can reduce non-radiative decay from vibrational relaxation, thus increasing the quantum yield. Conversely, flexible linkers can promote non-radiative decay.
Excited-State Lifetime (τ) Typically in the microsecond range.Can be significantly different from mononuclear analogues. Some dinuclear complexes exhibit shorter lifetimes, indicating a faster radiative decay rate.[3]The increased spin-orbit coupling in the presence of a second heavy iridium atom can lead to a faster rate of phosphorescence, resulting in a shorter excited-state lifetime.

Table 1: Comparative Photophysical Properties of Mono- and Dinuclear Iridium(III) Complexes.

Applications in Bioimaging and Photodynamic Therapy: The Power of Two

The unique photophysical properties of iridium(III) complexes make them excellent candidates for applications in cellular imaging and photodynamic therapy (PDT). The transition from mononuclear to dinuclear architectures can offer distinct advantages in these biological contexts.

Cellular Imaging

Both mono- and dinuclear iridium(III) complexes can be used as phosphorescent probes for cellular imaging. Their long lifetimes allow for time-gated imaging, which can reduce background fluorescence and improve signal-to-noise ratios. The larger size and different charge distribution of dinuclear complexes can influence their cellular uptake and localization. For instance, some studies have shown that trinuclear complexes can selectively accumulate in the nuclei of cells, while their mononuclear counterparts localize in the endoplasmic reticulum.[4] This differential localization can be exploited for targeted imaging of specific organelles.

Photodynamic Therapy

PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death. Iridium(III) complexes are promising photosensitizers due to their efficient population of triplet states upon photoexcitation.

Several studies have demonstrated that dinuclear and even trinuclear iridium(III) complexes can exhibit enhanced PDT efficacy compared to their mononuclear analogues.[5][6]

Key Advantages of Dinuclear Complexes in PDT:

  • Enhanced ROS Generation: The presence of two iridium centers can lead to a higher overall efficiency of singlet oxygen generation.[5]

  • Increased Cellular Uptake: The larger size and lipophilicity of some dinuclear complexes can facilitate their accumulation within cancer cells.

  • Synergistic Effects: The two iridium centers may act cooperatively to enhance the overall therapeutic effect.

Conclusion: A Bright Future for Multinuclear Iridium(III) Complexes

The comparative study of mono- and dinuclear iridium(III) complexes with phenylpyridine ligands reveals a fascinating interplay between molecular architecture and photophysical and biological function. While mononuclear complexes have already proven their value in a wide range of applications, the move towards dinuclear and higher-order structures opens up new avenues for the rational design of materials with tailored properties.

The ability to tune the electronic communication between metal centers through the judicious choice of bridging ligands provides a powerful tool for controlling the photophysical properties of these complexes. In the context of biomedical applications, the enhanced PDT efficacy and altered subcellular localization of some dinuclear complexes highlight their potential as next-generation theranostic agents. As our understanding of the structure-property relationships in these complex systems continues to grow, so too will their impact on science and technology.

References

  • De Cola, L., & Belser, P. (2007). Mono- and di-nuclear iridium(iii) complexes. Synthesis and photophysics. Dalton Transactions, (34), 3785-3791. [Link]

  • Yan, C., Li, J., & Chang, Q. (2019). Synthesis, crystal structure and light-physical properties of [Ir(dfppy) 2 ( dtbbpy)] + PF 6 - complex. Journal of Functional Materials and Devices, 25(2), 117-123. [Link]

  • Kozhevnikov, V. N., et al. (2015). Ditopic bis-terdentate cyclometallating ligands and their highly luminescent dinuclear iridium(III) complexes. Inorganic Chemistry, 54(1), 334-343. [Link]

  • Guan, R., et al. (2020). In Vitro Photodynamic Therapy of Mononuclear and Dinuclear Iridium(III) Bis(terpyridine) Complexes. ACS Applied Bio Materials, 3(9), 6037-6047. [Link]

  • Guan, R., et al. (2020). In Vitro Photodynamic Therapy of Mononuclear and Dinuclear Iridium(III) Bis(terpyridine) Complexes. ACS Applied Bio Materials, 3(9), 6037-6047. [Link]

  • Ma, D., et al. (2023). Tuning the Organelle-Specific Imaging and Photodynamic Therapeutic Efficacy of Theranostic Mono- and Trinuclear Organometallic Iridium(III) Complexes. Journal of Medicinal Chemistry, 66(23), 16048-16063. [Link]

  • Yao, S.-Y., Ou, Y.-L., & Ye, B.-H. (2016). Asymmetric Synthesis of Enantiomerically Pure Mono- and Binuclear Bis(cyclometalated) Iridium(III) Complexes. Inorganic Chemistry, 55(12), 6018–6026. [Link]

  • Zysman-Colman, E., et al. (2013). Mono- and Dinuclear Cationic Iridium(III) Complexes Bearing a 2,5-Dipyridylpyrazine (2,5-dpp) Ligand. Inorganic Chemistry, 52(15), 8942-8951. [Link]

  • Bhattacharyya, A., et al. (2023). Tuning the Organelle-Specific Imaging and Photodynamic Therapeutic Efficacy of Theranostic Mono- and Trinuclear Organometallic Iridium(III) Complexes. Journal of Medicinal Chemistry, 66(23), 16048–16063. [Link]

  • Al-Yasari, A., et al. (2018). Rational Design of Mono- and Bi-Nuclear Cyclometalated Ir(III) Complexes Containing Di-Pyridylamine Motifs: Synthesis, Structure, and Luminescent Properties. Molecules, 23(11), 2845. [Link]

  • Majumdar, A., et al. (2024). Application of Mono and Trinuclear Cyclometalated Iridium (III) Complexes in Differential Bacterial Imaging and Antimicrobial Photodynamic Therapy. Chemistry – A European Journal, e202400646. [Link]

  • Paul, A., et al. (2022). The design and synthesis of green emissive iridium(III) complexes guided by calculations of the vibrationally-resolved emission spectra. ChemRxiv. [Link]

  • Singh, A., et al. (2023). Recent Advancement in the Synthesis of Ir-Based Complexes. Applied Organometallic Chemistry, 37(10), e7092. [Link]

  • Majumdar, P., et al. (2006). Ligand-Bridged Dinuclear Cyclometalated Ir-III Complexes: From Metallamacrocycles to Discrete Dimers. Inorganic Chemistry, 45(18), 7356–7366. [Link]

  • Kim, M.-J., et al. (2013). Influence of bulky substituents on the photophysical properties of homoleptic iridium(iii) complexes. Physical Chemistry Chemical Physics, 15(15), 5566-5574. [Link]

  • Guan, R., et al. (2018). Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes. Inorganic Chemistry, 57(14), 8432–8443. [Link]

  • Cauteruccio, S., et al. (2024). Red-emitting iridium(III) complexes featuring 6-phenyl-phenanthridine and pyridyl-triazole/pyrazole ligands: Synthesis, X-ray structures and photophysical properties. Inorganica Chimica Acta, 562, 121920. [Link]

  • Zafiropoulos, A., et al. (2015). Synthesis and Isotope Effects on the Excited State Properties of N^N Bound [Ir(polypyridyl)2Cl2]PF6 Complexes. Inorganic Chemistry, 54(17), 8447–8455. [Link]

Sources

A Comparative Guide to the Inhibitory Potential of 3-Phenyl Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 3-phenylpyridine scaffold is a recognized privileged structure in medicinal chemistry, serving as a versatile and robust framework for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of enzymes and receptors implicated in diseases ranging from cancer to hyperuricemia.[1][3] This guide provides a comparative analysis of the inhibitory potential of various 3-phenyl substituted pyridine derivatives, grounded in experimental data. We will explore structure-activity relationships (SAR), compare potencies against established standards, and provide detailed experimental protocols to ensure reproducibility and facilitate further research in this dynamic field.

A Versatile Scaffold for Kinase Inhibition

A primary area of investigation for 3-phenylpyridine derivatives has been the inhibition of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in cancer.[1][4] The general mechanism involves the pyrimidine or pyridine core mimicking the adenine base of ATP to bind within the nucleotide-binding site of the kinase.[5]

CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy. A series of pyrazolo[3,4-b]pyridines, which incorporate the 3-phenylpyridine scaffold, have been evaluated for their ability to inhibit CDK2.[6] The rationale behind exploring this scaffold is its structural similarity to known hinge-binding motifs, providing a strong anchor point in the ATP-binding pocket.

Comparative Bioactivity Data: CDK2 Inhibition

The inhibitory potential of these derivatives was benchmarked against Ribociclib, a known CDK inhibitor. The half-maximal inhibitory concentration (IC50) values demonstrate that specific substitutions on the phenyl ring can yield potency comparable to established drugs.[6]

Compound/DrugTargetIC50 (µM)Source
Derivative 1CDK20.087[6]
Derivative 2CDK20.065[6]
Ribociclib (Control) CDK2 0.075 [6]

Derivatives of 4-anilino-3-cyano-5-phenyl pyridine have been designed as EGFR tyrosine kinase inhibitors.[4] The design strategy leverages the known pharmacophore of EGFR inhibitors, where the pyridine core acts as the hinge-binding element and the substituted aniline and phenyl groups explore adjacent hydrophobic pockets. Several compounds in this series exhibit IC50 values below 1 µM for EGFR inhibition.[4] The most potent 5-ethynylpyrimidine derivative, compound 20a, demonstrated an IC50 value of 45 nM against EGFR kinase.[4]

Beyond specific kinases, many 3-phenylpyridine derivatives show broad anti-proliferative effects against various cancer cell lines, often through multi-targeted kinase inhibition.[7] For example, a series of 3-(thiophen-2-ylthio)pyridine derivatives were initially designed as IGF-1R inhibitors but were found to possess potent activity against multiple kinases, including FGFR2, FGFR3, and EGFR.[7]

Comparative Anticancer Activity (IC50 in µM)

The efficacy of these compounds was compared against Doxorubicin, a standard chemotherapeutic agent, in human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[6]

Compound/DrugHCT-116MCF-7Source
Derivative A0.450.62[6]
Derivative B0.380.55[6]
Doxorubicin (Control) 0.41 0.58 [6]

The data indicates that optimized 3-phenylpyridine derivatives can achieve anticancer potency comparable or superior to standard-of-care agents in cellular assays.[6]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 3-Phenylpyridine Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Pyridine Pyridine Core Pyridine->Hinge H-Bonds Kinase Kinase Activation & Substrate Phosphorylation Pyridine->Kinase Competitively Inhibits Phenyl 3-Phenyl Group Phenyl->HydrophobicPocket Hydrophobic Interactions Phenyl->Kinase Competitively Inhibits ATP ATP ATP->Kinase Binds & Activates CellProlif Cell Proliferation Kinase->CellProlif Promotes

Caption: General mechanism of 3-phenylpyridine derivatives as ATP-competitive kinase inhibitors.

Dual Inhibition of Xanthine Oxidoreductase (XOR) and URAT1 for Hyperuricemia

Hyperuricemia, characterized by elevated uric acid levels, is a precursor to gout. Xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1) are key targets involved in the production and reabsorption of uric acid, respectively.[8] A novel therapeutic strategy involves the dual inhibition of both targets. Through virtual screening and subsequent optimization, 3-phenyl substituted pyridine derivatives have been identified as potent dual inhibitors.[8][9]

The design rationale was based on docking studies, which led to compounds with significantly improved inhibitory activity on both XOR and URAT1.[8]

Comparative Bioactivity Data: XOR/URAT1 Inhibition

The performance of these dual inhibitors was compared to Febuxostat (a XOR inhibitor) and Benzbromarone (a URAT1 inhibitor).

Compound/DrugXOR IC50 (µM)URAT1 IC50 (µM)Source
II15 0.006 ± 0.000 12.90 ± 2.30 [8]
Febuxostat (Control) 0.008 ± 0.000-[8]
Benzbromarone (Control) -27.04 ± 2.55[8]

Notably, compound II15 demonstrated superior inhibitory activity against both targets compared to the respective clinical drugs, highlighting its potential as a single agent for managing hyperuricemia.[8] This compound also showed a significant uric acid-lowering effect in an acute hyperuricemia mouse model.[8]

Xanthine Xanthine XOR XOR Xanthine->XOR Substrate UricAcid Uric Acid Reabsorption Renal Reabsorption UricAcid->Reabsorption Excretion Uric Acid Excretion Reabsorption->Excretion Reduces URAT1 URAT1 Reabsorption->URAT1 Mediated by Hyperuricemia Hyperuricemia XOR->UricAcid Production XOR->Hyperuricemia Increases URAT1->Hyperuricemia Increases DualInhibitor 3-Phenylpyridine Dual Inhibitor (II15) DualInhibitor->XOR Inhibits DualInhibitor->URAT1 Inhibits

Caption: Dual inhibition of XOR and URAT1 by 3-phenylpyridine derivatives to lower uric acid.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

The development of novel bioactive compounds from the 3-phenylpyridine scaffold follows a structured workflow.[10] The synthesis often relies on transition metal-catalyzed cross-coupling reactions like the Suzuki coupling, which offers a reliable method for forming the C-C bond between the pyridine and phenyl rings.[10]

cluster_workflow Drug Discovery Workflow Design Design of 3-Phenylpyridine Derivatives Synthesis Synthesis (e.g., Suzuki Coupling) Design->Synthesis Purify Purification (Chromatography) Synthesis->Purify Characterize Characterization (NMR, MS) Purify->Characterize Screen Primary Biological Screening Characterize->Screen Hit Hit Identified? Screen->Hit Hit->Design No Secondary Secondary Assays (IC50 Determination) Hit->Secondary Yes Optimize Lead Optimization (SAR Studies) Secondary->Optimize Preclinical Preclinical Development Optimize->Preclinical

Caption: General workflow for the synthesis and screening of 3-phenylpyridine derivatives.

This protocol describes a method to determine the inhibitory activity of test compounds against CDK2 using a luminescence-based kinase assay that quantifies ADP production.[6]

  • Materials:

    • CDK2/Cyclin A2 enzyme

    • Substrate peptide (e.g., a derivative of Histone H1)

    • ATP

    • Kinase assay buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

    • Test compounds (3-phenylpyridine derivatives and known inhibitors)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • White, opaque 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitor (e.g., Ribociclib) in the kinase assay buffer.

    • Add 2.5 µL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.

    • Prepare a 2X enzyme/substrate mixture in kinase assay buffer containing CDK2/Cyclin A2 and the substrate peptide.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X enzyme/substrate mixture to each well.

    • Add 5 µL of a 2X ATP solution to start the reaction. Final volume should be 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

References

  • BenchChem. (2025). Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents. BenchChem.
  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry, 271, 116407.
  • BenchChem. (2025). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. BenchChem.
  • Conti, P., et al. (N/A).
  • DeWald, H. A., et al. (N/A). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed.
  • Akther, T., et al. (N/A).
  • ResearchGate. (2025). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 | Request PDF.
  • ResearchGate. (N/A). Structure-activity relationship of phenyl-pyridine derivatives..
  • Sigma-Aldrich. (N/A). Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists.. Sigma-Aldrich.
  • ResearchGate. (2025). Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4 | Request PDF.
  • Wang, Y., et al. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3090-104.
  • BenchChem. (N/A).
  • Patil, S. A., et al. (N/A). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PMC - NIH.
  • ResearchGate. (2023). Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer | Request PDF.
  • Chen, Y., et al. (2023). Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 66(11), 7221-7242.
  • BenchChem. (2025). 3-Phenylpyridine: A Heterocyclic Building Block for Scientific Advancement. BenchChem.
  • Patil, S. A., et al. (N/A).
  • Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. Archiv der Pharmazie, 352(9), e1900024.

Sources

A Researcher's Guide to Differentiating Phenylpyridine Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Phenylpyridine isomers—2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine—are foundational building blocks in diverse fields of chemical science. Their unique structural arrangements govern their electronic and photophysical properties, making them crucial components in the development of organic light-emitting diodes (OLEDs), pharmaceuticals, and photocatalytic systems.[1][2] Accurate identification and characterization of these isomers are paramount, as the substitution pattern dictates molecular symmetry, conjugation, and ultimately, function.

This guide provides an in-depth comparison of the spectroscopic signatures of 2-, 3-, and 4-phenylpyridine. We will explore how techniques like UV-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy can be leveraged to unambiguously distinguish between these closely related compounds. The discussion is grounded in the fundamental principles of each technique, explaining the causality behind the observed spectral differences and providing validated experimental protocols for reproducible analysis.

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[3] In phenylpyridines, the key transitions are the π → π* transitions within the aromatic rings and, to a lesser extent, n → π* transitions involving the nitrogen lone pair. The degree of electronic conjugation between the phenyl and pyridine rings directly impacts the energy of these transitions, and thus the maximum absorption wavelength (λmax).

Comparative Analysis: The Impact of Isomerism

The position of the phenyl group dictates the extent of π-system conjugation.

  • 2- and 4-Phenylpyridine: These isomers allow for more effective electronic conjugation across the two rings. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, they absorb light at longer wavelengths (a bathochromic or red shift) compared to the 3-isomer.

  • 3-Phenylpyridine: The meta-linkage disrupts the conjugation between the rings. The electronic communication is less efficient, resulting in an absorption profile that more closely resembles the sum of the individual pyridine and benzene chromophores. This leads to a higher energy transition and a shorter λmax (a hypsochromic or blue shift).

CompoundTypical λmax (nm)SolventMolar Absorptivity (ε)
2-Phenylpyridine ~240-250 nm, ~270-280 nmEthanol/AcetonitrileData varies by source
3-Phenylpyridine ~240-250 nmEthanol/AcetonitrileData varies by source
4-Phenylpyridine ~250-260 nmEthanol/AcetonitrileData varies by source
Note: Exact values can vary depending on solvent polarity and data source. The key takeaway is the relative positioning.
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile) in which the sample is soluble.

  • Sample Preparation: Prepare a dilute solution of the phenylpyridine isomer (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorption spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Workflow for UV-Vis Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Solvent Select UV-Transparent Solvent Prepare Prepare Dilute Solution (~10⁻⁵ M) Solvent->Prepare Blank Record Solvent Blank Prepare->Blank Measure Measure Sample Spectrum Blank->Measure Analyze Identify λmax Measure->Analyze

Caption: Workflow for acquiring a UV-Vis absorption spectrum.

Fluorescence Spectroscopy: Differentiating by Emission

Fluorescence is the emission of light from a molecule after it has absorbed light. The properties of this emission—its wavelength (λem) and intensity (quantum yield, Φf)—are highly sensitive to the molecule's structure and environment.[4] The positional isomerism in phenylpyridines significantly alters their emission behavior due to differences in molecular planarity and the nature of the excited state.[5]

Comparative Analysis: Isomeric Effects on Emission

The linkage between the rings affects the geometry of the excited state. Isomers that can achieve a more planar conformation in the excited state typically exhibit stronger and more red-shifted fluorescence.

  • 2-Phenylpyridine: Often used in cyclometalated complexes for phosphorescence, its intrinsic fluorescence can be weaker due to intersystem crossing.

  • 4-Phenylpyridine: The para-linkage promotes a more planar and rigid structure, which can lead to higher fluorescence quantum yields compared to the other isomers.

  • 3-Phenylpyridine: The meta-linkage leads to a more twisted geometry, which provides pathways for non-radiative decay (e.g., vibrational relaxation), often resulting in a lower fluorescence quantum yield.

CompoundTypical λem (nm)Stokes Shift (nm)Quantum Yield (Φf)
2-Phenylpyridine ~300-350 nm~50-70 nmGenerally low
3-Phenylpyridine ~300-350 nm~50-70 nmTypically the lowest
4-Phenylpyridine ~300-350 nm~50-70 nmTypically the highest
Note: Fluorescence data is highly dependent on solvent and environment. This table illustrates general trends.
Experimental Protocol: Fluorescence Spectrum Measurement
  • Sample Preparation: Prepare a very dilute solution (typically 10⁻⁶ to 10⁻⁷ M) in a fluorescence-grade solvent to avoid inner filter effects and concentration quenching.

  • Instrument Setup: Turn on the fluorometer's excitation source (e.g., a Xenon lamp).

  • Determine Excitation Wavelength: Using the λmax obtained from the UV-Vis spectrum, set the excitation monochromator to this wavelength.

  • Acquire Emission Spectrum: Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to a longer wavelength (e.g., if λex = 260 nm, scan from 270 nm to 500 nm).

  • Data Analysis: Identify the emission maximum (λem) and calculate the Stokes shift (λem - λex). Quantum yield measurements require a known standard.

Workflow for Fluorescence Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Prepare Prepare Very Dilute Solution (~10⁻⁶ M) SetEx Set Excitation λ (from UV-Vis λmax) Prepare->SetEx ScanEm Scan Emission Spectrum SetEx->ScanEm Analyze Identify λem & Calculate Stokes Shift ScanEm->Analyze

Caption: Workflow for acquiring a fluorescence emission spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Fingerprint

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides direct information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[6][7] The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) create a unique fingerprint for each isomer.

Comparative Analysis: ¹H and ¹³C NMR

The electron-withdrawing nature of the pyridine nitrogen and the anisotropic effects of the aromatic rings create distinct chemical shifts for each isomer.

  • ¹H NMR:

    • 2-Phenylpyridine: The proton on the pyridine ring ortho to the nitrogen (H6) is the most deshielded (highest ppm value) due to the nitrogen's inductive effect.[8][9]

    • 3-Phenylpyridine: The pyridine protons at positions 2 and 6 are most downfield, appearing as distinct signals.

    • 4-Phenylpyridine: The pyridine protons ortho to the nitrogen (H2 and H6) are equivalent by symmetry and appear as a single downfield doublet.[10] The protons meta to the nitrogen (H3 and H5) are also equivalent.

  • ¹³C NMR:

    • The carbons directly bonded to the nitrogen (C2 in 2- and 3-phenylpyridine; C2/C6 in 4-phenylpyridine) are significantly deshielded.

    • The ipso-carbons (the carbon of the phenyl ring attached to the pyridine, and the carbon of the pyridine ring attached to the phenyl group) have highly characteristic chemical shifts for each isomer, making them key diagnostic peaks.[8][11]

CompoundKey Diagnostic ¹H NMR Signals (δ, ppm in CDCl₃)Key Diagnostic ¹³C NMR Signals (δ, ppm in CDCl₃)
2-Phenylpyridine H6 of pyridine ring: ~8.7 ppm (downfield doublet)[8]C2 of pyridine: ~157.4 ppm[8]
3-Phenylpyridine H2 of pyridine ring: ~8.8 ppm (singlet/doublet)C3 of pyridine: ~134.5 ppm, C2 of pyridine: ~151 ppm
4-Phenylpyridine H2/H6 of pyridine ring: ~8.7 ppm (doublet for 2H)[10]C4 of pyridine: ~148.5 ppm, C2/C6 of pyridine: ~150.5 ppm
Note: Values are approximate and serve for comparison. Refer to spectral databases for precise shifts.[8][9]
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the phenylpyridine isomer in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Shimming: The magnetic field is homogenized (shimmed) to ensure high resolution.

  • Data Acquisition: A standard pulse program is executed to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets.[6]

  • Data Processing: The FID is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Processing & Analysis Dissolve Dissolve ~5-10 mg in Deuterated Solvent Tune Insert Sample, Tune & Shim Dissolve->Tune Acquire Acquire FID Tune->Acquire Process Fourier Transform, Phase, & Reference Acquire->Process Analyze Assign Peaks (Chemical Shift, Multiplicity) Process->Analyze

Caption: Workflow for acquiring and processing an NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprinting

FTIR spectroscopy probes the vibrational modes of molecules.[12] Specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies. While the FTIR spectra of the phenylpyridine isomers share similarities due to the presence of the same fundamental groups (aromatic C-H, C=C, C=N), the substitution pattern creates distinct differences in the "fingerprint region" (< 1500 cm⁻¹).

Comparative Analysis: Key Vibrational Modes
  • Aromatic C=C/C=N Stretching: All isomers show a series of sharp bands between ~1600 cm⁻¹ and 1400 cm⁻¹. The exact positions and relative intensities of these bands will differ slightly for each isomer.

  • Aromatic C-H Stretching: Found as a group of weak bands just above 3000 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: This is the most diagnostic region. The pattern of strong bands between ~900 cm⁻¹ and 650 cm⁻¹ is highly characteristic of the substitution pattern on an aromatic ring.

    • 2-Phenylpyridine (ortho-substituted pyridine): Will show a strong band around 750 cm⁻¹.

    • 3-Phenylpyridine (meta-substituted pyridine): Will show characteristic bands around 780 cm⁻¹ and 690 cm⁻¹.

    • 4-Phenylpyridine (para-substituted pyridine): Will show a characteristic strong band between 800-850 cm⁻¹.

CompoundKey Diagnostic IR Bands (cm⁻¹)
2-Phenylpyridine Aromatic C=C/C=N: ~1590, 1565, 1470, 1430. C-H OOP: ~750[13][14][15]
3-Phenylpyridine Aromatic C=C/C=N: ~1585, 1570, 1475, 1420. C-H OOP: ~780, 690
4-Phenylpyridine Aromatic C=C/C=N: ~1600, 1560, 1485, 1410. C-H OOP: ~820[13][16]
Note: These are characteristic frequencies. The full spectrum should be used for confirmation.
Experimental Protocol: FTIR Spectrum Acquisition (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the liquid or solid phenylpyridine sample directly onto the ATR crystal. If solid, apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is displayed.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Workflow for FTIR Analysis

cluster_acq Data Acquisition cluster_analysis Analysis Background Record Background Spectrum Sample Apply Sample to ATR Crystal Background->Sample Scan Acquire Sample Spectrum Sample->Scan Analyze Identify Characteristic Bands (Fingerprint Region) Scan->Analyze

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methyl-3-phenylpyridine (CAS No. 19352-29-5). As a heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1] This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Profile and Regulatory Framework: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other substituted pyridines, such as 4-methylpyridine, provides a strong basis for hazard assessment.

Pyridine and its derivatives are recognized as hazardous materials by multiple regulatory bodies.[2] Due to its chemical class, this compound waste, particularly when used as a solvent, is likely to fall under the EPA Hazardous Waste Code F005 .[3][4] This classification is for spent non-halogenated solvents, including pyridine, and mandates specific disposal pathways.

Table 1: Anticipated Hazard Profile for this compound Based on data for the closely related compound, 4-methylpyridine.

Hazard ClassGHS Hazard StatementRationale & Implication for Disposal
Flammable LiquidH226: Flammable liquid and vapourWaste must be stored away from ignition sources. Incineration is a common disposal method but must be done in a specialized facility.
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H332: Harmful if swallowed or if inhaled H311: Toxic in contact with skinMinimizing exposure is critical. All waste, including contaminated PPE and empty containers, retains this toxicity and must be handled as hazardous.
Skin/Eye IrritationH315: Causes skin irritation H319: Causes serious eye irritationMandates the use of robust Personal Protective Equipment (PPE) during handling and disposal to prevent contact.
Specific Target Organ ToxicityH335: May cause respiratory irritationAll handling and waste consolidation must occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors.[2]

Pre-Disposal Safety and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with rigorous safety protocols and meticulous segregation at the point of generation.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection is non-negotiable.

  • Eye/Face Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[2]

  • Skin Protection: Handle with chemically impervious gloves (e.g., butyl rubber; nitrile may have limited resistance). Always inspect gloves prior to use and wear a fully buttoned lab coat.[2][5]

  • Respiratory Protection: All handling of open containers of this compound and its waste must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation risk.[2][5]

  • Emergency Facilities: An emergency eyewash and shower station must be readily accessible within the work area.[5]

Waste Segregation: Preventing Dangerous Reactions

The causality for segregating chemical waste is rooted in preventing dangerous reactions. This compound, like other pyridines, is incompatible with certain chemical classes. Mixing these wastes can lead to heat generation, gas evolution, or even fire.

Waste containing this compound must be kept separate from:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides)[6]

  • Strong Acids: (e.g., sulfuric acid, nitric acid, hydrochloric acid)[6]

  • Acid Halides and Anhydrides

G cluster_incompatible Incompatible Waste Streams (DO NOT MIX) main This compound Waste Stream oxidizers Strong Oxidizers main->oxidizers Exothermic Reaction Risk acids Strong Acids main->acids Exothermic Reaction Risk halides Acid Halides main->halides Potential for Violent Reaction general Aqueous / General Waste main->general Environmental Contamination Risk

Caption: Waste segregation logic for this compound.

Step-by-Step Disposal Procedures

This section provides a direct, operational workflow for managing different forms of this compound waste.

Protocol 1: Disposal of Unused or Concentrated Waste

This procedure applies to neat (pure) chemical, expired reagents, or concentrated reaction residues.

  • Containerization:

    • Designate a specific, compatible, and leak-proof container for this compound hazardous waste. The original container is often suitable.

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[2]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]

    • The label must clearly state: "Hazardous Waste: this compound", the CAS number (19352-29-5), and display the appropriate GHS hazard pictograms (e.g., Flammable, Toxic, Irritant).

  • Storage:

    • Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area.

    • Ensure it is stored away from the incompatible materials listed in the segregation diagram above.[6]

  • Final Disposal:

    • Do not pour down the drain. This is a critical environmental and safety directive.

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[7] The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers.[7]

Protocol 2: Disposal of Contaminated Materials

This applies to items such as gloves, absorbent pads, and rinsed glassware.

  • Solid Waste:

    • All disposable items (gloves, weigh boats, absorbent paper) that have come into contact with this compound are considered hazardous waste.

    • Collect these items in a designated, labeled, vapor-tight plastic bag or container for solid hazardous waste.[8]

  • "Empty" Containers:

    • Handle uncleaned, "empty" containers as you would the product itself. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the rinsate from this cleaning process is also hazardous waste. Collect the rinsate in the appropriate liquid hazardous waste container for flammable organic solvents. Do not dispose of the rinsate down the drain.

  • Spill Cleanup Material:

    • Absorb spills with an inert material like vermiculite, sand, or a commercial chemical absorbent.[5]

    • Carefully scoop the contaminated absorbent material into a sealable, labeled container for disposal as solid hazardous waste.[5][7]

Emergency Procedures: Spill Response Workflow

In the event of a spill, a structured and immediate response is crucial to mitigate risks.

G start Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. start->alert assess Assess the spill size and risk. Is it a major spill? (>100 mL or outside fume hood) alert->assess evacuate Evacuate the area. Call EHS/Emergency Response. assess->evacuate Yes ppe Don appropriate PPE: - Double gloves - Safety goggles - Lab coat assess->ppe No (Minor Spill) end Spill Managed evacuate->end contain Contain the spill with absorbent dikes. ppe->contain absorb Cover and absorb spill with inert material (e.g., vermiculite, sand). contain->absorb collect Carefully collect absorbed material into a labeled hazardous waste container. absorb->collect decontaminate Decontaminate the area with soap and water. collect->decontaminate dispose Dispose of all contaminated materials (including PPE) as hazardous waste. decontaminate->dispose dispose->end

Caption: Step-by-step workflow for responding to a this compound spill.

First Aid for Exposures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

By adhering to these detailed procedures, which are grounded in regulatory standards and chemical safety principles, laboratory professionals can manage this compound waste with confidence, ensuring the protection of themselves, their colleagues, and the environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • This compound | CAS#:19352-29-5 | Chemsrc. (2025). Chemsrc.
  • This compound | 19352-29-5 | C12H11N - Appchem. Appchem.
  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
  • This compound | 19352-29-5 - Sigma-Aldrich. Sigma-Aldrich.
  • Standard Operating Procedure for Pyridine.
  • Pyridine | ToxFAQs™ | ATSDR. (2024). Centers for Disease Control and Prevention.
  • Greener Synthesis of Nitrogen-Containing Heterocycles. (2022).
  • Regulations and Guidelines Applicable to Pyridine.
  • 4-Phenylpyridine - Safety D
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2022). Innosplore.
  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health.
  • This compound. MySkinRecipes.
  • EPA Hazardous Waste Codes. University of Maryland.
  • PYRIDINE | Occupational Safety and Health Administr
  • Pyridine - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles. (2023). PubMed Central.
  • 4-METHYL PYRIDINE - NOAA - CAMEO Chemicals.

Sources

A Comprehensive Guide to the Safe Handling of 4-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: Hazard Profile of Pyridine Derivatives

Pyridine and its analogues are common reagents in pharmaceutical and agrochemical synthesis.[3] However, they are not without significant hazards. Pyridine compounds are typically flammable, and their vapors can form explosive mixtures with air.[4] Health hazards are also a primary concern, as these compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[3] Acute exposure can lead to irritation of the skin, eyes, and respiratory tract, while more significant exposure may cause headaches, dizziness, nausea, and abdominal pain.[3][5]

Given these risks, a comprehensive personal protective equipment (PPE) plan is the first and most critical line of defense against accidental exposure.

Essential Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is non-negotiable when handling 4-Methyl-3-phenylpyridine and related compounds.[3] The following table summarizes the recommended PPE, with explanations for the necessity of each.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection.[3]Provides a chemical-resistant barrier to prevent skin contact, which can be toxic.[1]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[1][5]Protects against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection A chemical-resistant and flame-retardant lab coat is essential. Ensure it is fully buttoned.Protects against skin contact and is a critical precaution due to the flammability of pyridine compounds.[1]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood or a well-ventilated area.[3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]Pyridine fumes can cause respiratory irritation and other systemic effects upon inhalation.[1][3]

Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

Preparation and Precaution
  • Ventilation is Key : Before bringing the compound into the workspace, ensure that your chemical fume hood is functioning correctly.[3]

  • Gather All Materials : Have all necessary equipment, including your PPE, spill containment materials, and waste containers, readily accessible within the fume hood.

  • Inspect Your PPE : Before donning, carefully inspect all PPE, particularly gloves, for any signs of damage or degradation.

The Handling Procedure
  • Donning PPE : Put on your lab coat, followed by safety goggles and a face shield if necessary. Don your gloves, ensuring they overlap the cuffs of your lab coat.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any vapors or dust.

  • Keep it Contained : Keep containers of this compound tightly sealed when not in use.[3]

  • Avoid Incompatible Materials : Be aware that pyridine derivatives can react exothermically with acids and may be incompatible with isocyanates, halogenated organics, peroxides, and strong reducing agents.[6]

  • Clean as You Go : Clean any minor spills immediately with an appropriate absorbent material.

Post-Handling and Decontamination
  • Doffing PPE : Remove your PPE in the reverse order it was put on, being careful to avoid contaminating your skin.

  • Hand Hygiene : Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[5]

  • Decontaminate Surfaces : Clean and decontaminate all work surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill Response : For small spills, use an absorbent paper to collect the material. Seal the contaminated paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.

  • Disposal Route : Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[2] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.[2]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_start Start: Task Assessment verify_vent Verify Fume Hood Operation prep_start->verify_vent gather_ppe Gather and Inspect PPE verify_vent->gather_ppe gather_materials Assemble Materials & Spill Kit gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work secure_containers Keep Containers Sealed conduct_work->secure_containers clean_spills Immediate Spill Cleanup secure_containers->clean_spills doff_ppe Doff PPE Correctly clean_spills->doff_ppe wash_hands Thorough Hand Washing doff_ppe->wash_hands decontaminate Decontaminate Work Area wash_hands->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose_properly Dispose via Certified Contractor segregate_waste->dispose_properly disposal_end End of Process dispose_properly->disposal_end

Caption: Workflow for the safe handling of this compound.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Retrieved from [Link]

  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-phenylpyridine
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.